Benzophenone-4-isothiocyanate
Description
The exact mass of the compound Benzophenone-4-isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzophenone-4-isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzophenone-4-isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-isothiocyanatophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NOS/c16-14(11-4-2-1-3-5-11)12-6-8-13(9-7-12)15-10-17/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSYGGOEIOBUOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465842 | |
| Record name | Benzophenone-4-isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26328-59-6 | |
| Record name | Benzophenone-4-isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzophenone-4-isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzophenone-4-isothiocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822NDN9MZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Benzophenone-4-isothiocyanate: A Technical Guide to a Dual-Functionality Chemical Probe
Introduction
In the intricate landscape of chemical biology and drug discovery, understanding and manipulating molecular interactions is paramount. Benzophenone-4-isothiocyanate (BTC) emerges as a potent and versatile tool for researchers, scientists, and drug development professionals. This heterobifunctional molecule uniquely combines two powerful chemical functionalities: a photoreactive benzophenone core and a nucleophile-reactive isothiocyanate group. This guide provides an in-depth exploration of BITC's chemical properties, structure, and its application as a sophisticated probe for elucidating molecular interactions, with a focus on field-proven insights and methodologies.
The benzophenone moiety serves as a robust photo-crosslinker. Upon activation with long-wavelength UV light (~350-365 nm), it forms a reactive triplet diradical capable of forming covalent bonds by abstracting hydrogen atoms from adjacent C-H bonds.[1] This process is particularly advantageous as the required wavelength minimizes the potential for photodamage to sensitive biomolecules like proteins, a common concern with shorter-wavelength probes.[2] Simultaneously, the isothiocyanate group (–N=C=S) provides a chemoselective handle for conjugation, reacting readily with primary amines, such as the ε-amino group of lysine residues on a protein, to form a stable thiourea linkage.[3] This dual functionality allows for a two-stage approach: first, the stable conjugation to a molecule of interest via the isothiocyanate group, and second, the light-induced, proximity-dependent cross-linking to its binding partners.
This guide will detail the core chemical principles of BITC, its synthesis, and provide a comprehensive, actionable protocol for its use in photoaffinity labeling experiments, a powerful technique for identifying unknown protein targets of small molecules or mapping protein-protein interaction interfaces.[4]
Core Chemical and Physical Properties
A thorough understanding of a reagent's properties is the foundation of its successful application. The key characteristics of Benzophenone-4-isothiocyanate are summarized below, providing essential data for experimental design, storage, and handling.
| Property | Value | Source(s) |
| IUPAC Name | (4-isothiocyanatophenyl)(phenyl)methanone | [5] |
| CAS Number | 26328-59-6 | [5][6] |
| Molecular Formula | C₁₄H₉NOS | [5][6] |
| Molecular Weight | 239.29 g/mol | [5] |
| Appearance | Powder | [5] |
| Purity | ≥90% (HPLC) | [5][6] |
| Melting Point | 123.8°C ± 2°C | [7] |
| Storage Temperature | −20°C | [5] |
| UV Absorption (λₘₐₓ) | 296-302 nm in Methanol | [5] |
| Molar Extinction (ε) | 24-28 L mol⁻¹ cm⁻¹ at λₘₐₓ | [5] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=C=S | [5] |
| InChI Key | FMSYGGOEIOBUOR-UHFFFAOYSA-N | [5] |
Molecular Structure and Reactivity Mechanisms
The utility of Benzophenone-4-isothiocyanate is rooted in its two distinct reactive groups. Understanding the mechanism of each is critical for designing successful conjugation and cross-linking experiments.
Isothiocyanate-Amine Conjugation
The isothiocyanate group is an electrophile that exhibits high reactivity towards primary amines. The reaction proceeds via a nucleophilic addition mechanism where the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate. This forms a stable, covalent thiourea bond.
Causality in Experimental Choice: This reaction is most efficient under mild alkaline conditions (pH 8.0-9.5).[3] At this pH, the primary amine (e.g., the ε-amino group of lysine, pKa ~10.5) is sufficiently deprotonated to be a potent nucleophile, while still maintaining protein stability. This pH-dependence allows for a degree of control over the reaction.
Figure 1: Reaction mechanism of a primary amine with the isothiocyanate group.
Benzophenone Photochemical Cross-Linking
The benzophenone core is the photoreactive engine of the molecule. Upon irradiation with UV light (typically 350-365 nm), the benzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet state (T₁).[8] This triplet state behaves as a diradical and is highly reactive.
The primary mechanism involves the abstraction of a hydrogen atom from a nearby C-H bond of an interacting molecule (e.g., an amino acid side chain). This generates two radical species: a diphenylhydroxymethyl (ketyl) radical on the benzophenone and a carbon-centered radical on the target molecule. These two radicals then combine to form a stable, covalent C-C bond, effectively "trapping" the transient interaction.
Causality in Experimental Choice: The choice of a ~360 nm activation wavelength is critical. It is energetic enough to excite the benzophenone but long enough to avoid the significant protein damage often associated with shorter UV wavelengths (<300 nm) required by other photoprobes like phenyl azides.[2] A key advantage of benzophenone is that the excited triplet state is reversible; if it does not find a suitable hydrogen donor, it can relax back to the ground state, minimizing non-specific reactions with solvent and allowing for higher cross-linking efficiency with extended irradiation.
Figure 2: Mechanism of benzophenone-mediated photochemical cross-linking.
Synthesis of Benzophenone-4-isothiocyanate
BITC is synthesized from its corresponding amine precursor, 4-aminobenzophenone. The most common and robust method involves the formation of a dithiocarbamate salt intermediate, followed by desulfurization.
Synthesis of 4-Aminobenzophenone (Precursor)
The precursor, 4-aminobenzophenone, can be synthesized by the hydrolysis of p-benzoylacetanilide. The procedure involves refluxing p-benzoylacetanilide with hydrochloric acid, followed by basification to yield the primary amine.
Conversion to Benzophenone-4-isothiocyanate
The conversion of the primary amine to the isothiocyanate is a critical step. While various thiocarbonyl transfer agents exist, a common laboratory and industrial method involves reacting the amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent, such as hydrogen peroxide or iodine, to yield the final isothiocyanate product.[7]
Figure 3: General synthesis workflow for Benzophenone-4-isothiocyanate.
Experimental Protocol: Photoaffinity Labeling of a Target Protein
The following protocol provides a representative workflow for using BITC to identify the binding partners of a protein of interest (POI) in a cellular lysate. This protocol is a synthesized methodology based on established principles for photoaffinity labeling.[7]
Materials and Reagents
-
BITC Stock Solution: 10 mM in anhydrous DMSO. Store at -80°C, protected from light.
-
Protein of Interest (POI): Purified recombinant protein with accessible lysine residues.
-
Conjugation Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5-9.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting Columns: (e.g., Zeba™ Spin Desalting Columns) to remove excess BITC.
-
Cell Lysate: Prepared from relevant cells or tissue, containing potential binding partners.
-
Lysis Buffer: RIPA or other appropriate buffer containing protease inhibitors.
-
UV Cross-linking System: A UV lamp with an output centered around 365 nm (e.g., a Spectroline UV crosslinker or a custom Rayonet apparatus).
-
Analysis Reagents: SDS-PAGE gels, Western blot reagents (antibodies against POI and potential targets), and/or reagents for mass spectrometry.
Step-by-Step Methodology
Part A: Conjugation of BITC to the Protein of Interest (POI)
-
Protein Preparation: Prepare the purified POI at a concentration of 1-5 mg/mL in the Conjugation Buffer. Ensure any buffers containing primary amines (like Tris) have been removed via dialysis or buffer exchange.
-
BITC Addition: While gently vortexing, add the 10 mM BITC stock solution to the protein solution to achieve a 10- to 20-fold molar excess of BITC over the protein.
-
Scientist's Insight: The optimal molar ratio should be determined empirically. A higher excess can increase labeling efficiency but also risks modifying multiple sites, which could impact protein function. Start with a 10-fold excess and optimize as needed.
-
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. The slower, overnight incubation at 4°C is often gentler and can help preserve protein integrity.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted BITC. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted BITC and quenching reagent by passing the solution through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization (Optional but Recommended): Confirm successful conjugation. This can be done via UV-Vis spectroscopy (looking for the benzophenone absorbance peak) or mass spectrometry (MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of BITC molecules.
Part B: Photo-Cross-Linking to Binding Partners
-
Incubation with Lysate: Mix the BITC-conjugated POI (now referred to as POI-BITC) with the target cell lysate. The final concentration of POI-BITC will depend on the expected affinity of the interaction; a typical starting range is 1-10 µM. Incubate for 1-4 hours at 4°C to allow for the formation of protein-protein complexes.
-
Control Is Critical: A crucial control is to run a parallel experiment with a "competitor"—an excess of the unconjugated POI or a known binding partner—to ensure the cross-linking is specific to the interaction site.
-
-
UV Irradiation: Transfer the mixture to a UV-transparent plate (e.g., quartz or certain plastics) or place it in an open tube on ice. Place the sample at a fixed distance (e.g., 5-10 cm) from the 365 nm UV source. Irradiate for 10-30 minutes.
-
Scientist's Insight: The optimal irradiation time depends on the lamp's power and the sample's geometry. It's a balance between maximizing cross-linking and minimizing potential non-specific damage. An initial time-course experiment is recommended. Keep the sample chilled on ice throughout the irradiation to prevent thermal degradation.
-
-
Analysis of Cross-Linked Products:
-
SDS-PAGE & Western Blot: Analyze the irradiated sample by SDS-PAGE. Cross-linked complexes will appear as new, higher-molecular-weight bands. These bands can be identified using Western blotting with an antibody against the POI. A successful cross-link will result in a band shift. The identity of the binding partner can be confirmed if a specific antibody for it exists.
-
Mass Spectrometry: For unbiased identification of binding partners, the high-molecular-weight band corresponding to the cross-linked complex can be excised from a Coomassie-stained gel, digested (e.g., with trypsin), and analyzed by LC-MS/MS. The resulting peptide fragments will identify both the POI and its covalently linked binding partner(s).
-
Figure 4: Experimental workflow for photoaffinity labeling using BITC.
Applications and Field Insights
Benzophenone-4-isothiocyanate is primarily a tool for discovery. Its application is centered on answering the fundamental question: "What does this protein or molecule interact with?"
-
Target Identification in Drug Discovery: For a novel bioactive small molecule whose mechanism is unknown, a derivative containing a benzophenone isothiocyanate linker can be synthesized. This probe can then be used in cell lysates or live cells to covalently capture its protein target(s), which can subsequently be identified by mass spectrometry.
-
Mapping Protein-Protein Interactions: When conjugated to a known protein, BITC can be used to map its interaction interface or identify novel binding partners within a complex cellular environment.
-
Synthesis of Photoreactive Probes: BITC serves as a foundational reagent for creating more complex chemical probes, such as photoreactive peptides or oligonucleotides, enabling the study of their interactions with their respective targets.[5]
Expertise in Practice: The power of BITC lies in its ability to capture both stable and transient interactions that are often missed by non-covalent methods like co-immunoprecipitation. The covalent "trap" formed upon UV irradiation allows for stringent purification conditions that would otherwise disrupt the native protein complex, thereby significantly improving the signal-to-noise ratio in discovery experiments.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. Benzophenone-4-isothiocyanate is a hazardous chemical and must be handled with appropriate precautions.
-
Hazard Classification: Skin Corrosion/Irritation, Category 1B (H314). Causes severe skin burns and eye damage.[5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield when handling the solid or solutions. A lab coat is mandatory.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Prevent contact with skin, eyes, and clothing.
-
Storage: Store at -20°C in a tightly sealed container, protected from light and moisture.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for corrosive chemical waste.
References
-
PrepChem. (n.d.). Synthesis of 4-aminobenzophenone. Retrieved January 21, 2026, from [Link]
-
Zhang, Y., et al. (2024). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. Chinese Herbal Medicines. Available at: [Link]
-
Khan, I., et al. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Sheng, Z., et al. (2000). Photocrosslinking of benzophenone-labeled single cysteine troponin I mutants to other thin filament proteins. Journal of Molecular Biology. Available at: [Link]
-
Ataman Kimya. (n.d.). BENZOPHENONE 4. Retrieved January 21, 2026, from [Link]
-
Halls, M. L., & Canals, M. (2018). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. ChemBioChem. Available at: [Link]
-
IJCRT. (2022). A Review on Synthesis of Benzophenone Imine by Benzonitrile. International Journal of Creative Research Thoughts. Available at: [Link]
-
Farrell, I. S., & Kishi, Y. (2010). Photo-cross-linking interacting proteins with a genetically encoded benzophenone. Nature Protocols. Available at: [Link]
-
Rieder, T., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers. Available at: [Link]
-
Lee, H. S., et al. (2009). Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Organic Syntheses. (n.d.). benzophenone. Retrieved January 21, 2026, from [Link]
-
University of Florida. (n.d.). Target Identification and Mode of Action Studies. Retrieved January 21, 2026, from [Link]
-
Liu, X., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Scientific Reports. Available at: [Link]
-
Cardenas, A. M., et al. (2020). Identifying Oxacillinase-48 Carbapenemase Inhibitors Using DNA-Encoded Chemical Libraries. ACS Infectious Diseases. Available at: [Link]
-
CAS. (n.d.). N-[(Methylamino)carbonyl]acetamide. Retrieved January 21, 2026, from [Link]
-
Wang, W., & O'Brien, D. F. (2013). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Joiner, C. M., et al. (2023). Genetically encoded crosslinkers to address protein–protein interactions. FEBS Journal. Available at: [Link]
-
Dorman, G., & Prestwich, G. D. (2014). Photoaffinity labeling in target- and binding-site identification. Trends in Pharmacological Sciences. Available at: [Link]
-
Chen, C., & Peng, T. (2020). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. STAR Protocols. Available at: [Link]
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Benzophenone-4-isothiocyanate molecular weight and formula
An In-Depth Technical Guide to Benzophenone-4-isothiocyanate: Properties, Synthesis, and Applications in Bioconjugation
This guide provides a comprehensive technical overview of Benzophenone-4-isothiocyanate (BPIA), a versatile heterobifunctional crosslinking reagent. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis methodologies, and practical applications of BPIA, with a particular focus on its utility in protein labeling and conjugation.
Section 1: Core Molecular and Chemical Characteristics
Benzophenone-4-isothiocyanate is distinguished by its dual reactive moieties: a photo-activatable benzophenone group and a nucleophile-reactive isothiocyanate group. This unique structure allows for a two-step conjugation strategy, providing precise control over the crosslinking process.
Molecular Formula and Weight
The fundamental molecular attributes of Benzophenone-4-isothiocyanate are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₉NOS | [1][2][3][4] |
| Molecular Weight | 239.29 g/mol | [1][2][3][4] |
| IUPAC Name | (4-isothiocyanatophenyl)-phenylmethanone | [1][4] |
| CAS Number | 26328-59-6 | [1][2][3] |
Physicochemical Properties
BPIA is typically a crystalline powder with a purity of ≥90% as determined by HPLC.[2][3] It exhibits characteristic ultraviolet absorption with a maximum wavelength (λₘₐₓ) between 296 and 302 nm in methanol, which is attributed to the n→π* electronic transition of the carbonyl group in the benzophenone moiety.[1]
Safety Considerations : Benzophenone-4-isothiocyanate is classified as a skin irritant and can cause severe burns upon contact.[1][4] It should be handled with appropriate personal protective equipment, including eye shields, face shields, and gloves.[3]
Section 2: Synthesis of Benzophenone-4-isothiocyanate
The synthesis of BPIA involves the introduction of the isothiocyanate group onto the benzophenone scaffold. A common and effective method relies on the decomposition of a dithiocarbamate salt intermediate.[1]
Synthesis Workflow
The general workflow for synthesizing Benzophenone-4-isothiocyanate is depicted below. This process begins with the reaction of 4-aminobenzophenone with carbon disulfide in the presence of a base to form a dithiocarbamate salt. Subsequent treatment with a desulfurizing agent yields the final isothiocyanate product.
Caption: Synthesis workflow for Benzophenone-4-isothiocyanate.
Generalized Synthesis Protocol
The following is a generalized protocol for the synthesis of isothiocyanates from primary amines, which can be adapted for Benzophenone-4-isothiocyanate.
-
Formation of Dithiocarbamate Salt : The primary amine (e.g., 4-aminobenzophenone) is reacted with carbon disulfide and a base, such as triethylamine, to form the corresponding dithiocarbamate salt in situ.[5]
-
Decomposition to Isothiocyanate : The dithiocarbamate salt is then treated with a reagent like tosyl chloride to facilitate the decomposition to the isothiocyanate.[5] Alternative methods for this conversion include using thiophosgene or 1,1'-thiocarbonyldiimidazole.[6]
-
Purification : The crude product is purified by column chromatography on silica gel to yield the pure Benzophenone-4-isothiocyanate.[6]
Section 3: Applications in Bioconjugation and Drug Development
The dual reactivity of Benzophenone-4-isothiocyanate makes it a valuable tool for bioconjugation, particularly for labeling proteins and other biomolecules.[7]
Mechanism of Action in Protein Labeling
The labeling process occurs in two distinct steps:
-
Amine Reaction : The isothiocyanate group (-N=C=S) reacts with primary amine groups (-NH₂) on the protein, such as the ε-amino group of lysine residues and the N-terminal α-amino group. This reaction forms a stable thiourea bond.[8]
-
Photo-crosslinking : Upon exposure to UV light (typically at 350-360 nm), the benzophenone moiety is activated to a reactive ketyl radical. This radical can then form a covalent C-C bond by reacting with C-H bonds in proximity, effectively crosslinking the labeled protein to its binding partner.
Caption: Workflow for protein labeling using Benzophenone-4-isothiocyanate.
Experimental Protocol: Protein Labeling with Benzophenone-4-isothiocyanate
This protocol provides a general procedure for labeling a protein with Benzophenone-4-isothiocyanate.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Benzophenone-4-isothiocyanate (BPIA)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Gel filtration column (e.g., Sephadex G-25)
-
UV lamp (350-360 nm)
Procedure:
-
Prepare Protein Solution : Dissolve the protein of interest in the labeling buffer to a final concentration of 1-10 mg/mL.
-
Prepare BPIA Solution : Immediately before use, dissolve BPIA in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction :
-
Purification of Labeled Protein :
-
Remove the unreacted BPIA by passing the reaction mixture through a gel filtration column equilibrated with the desired storage buffer.
-
Collect the protein-containing fractions.
-
-
Photo-crosslinking (Optional) :
-
If the goal is to crosslink the labeled protein to a binding partner, incubate the purified labeled protein with its target.
-
Expose the mixture to UV light at 350-360 nm for a specified period. The duration of irradiation may require optimization.[9]
-
-
Analysis : Analyze the labeled and crosslinked products using appropriate techniques, such as SDS-PAGE, mass spectrometry, or Western blotting.
Applications in Drug Discovery
The ability of BPIA to capture transient interactions makes it a powerful tool in drug discovery for:
-
Target Identification : Identifying the cellular binding partners of a drug candidate.
-
Binding Site Mapping : Elucidating the specific amino acid residues involved in a drug-protein interaction.
-
Studying Protein-Protein Interactions : Investigating the formation and dynamics of protein complexes.[9]
Section 4: Biological Activities and Potential Therapeutic Applications
Beyond its use as a crosslinking agent, Benzophenone-4-isothiocyanate has been reported to possess inherent biological activities.
-
Antimicrobial Properties : It has shown antimicrobial effects, suggesting potential use in formulations to prevent microbial growth.[1]
-
Cytotoxicity : Studies have indicated that BPIA can induce cytotoxic effects in various cell lines, which may have applications in cancer research.[1]
-
Anti-inflammatory Activity : Some research suggests that BPIA may have anti-inflammatory properties by suppressing the production of inflammatory mediators.[1]
Further research is needed to fully explore the therapeutic potential of Benzophenone-4-isothiocyanate.
References
-
PubChem. (n.d.). Benzophenone-4-isothiocyanate | C14H9NOS | CID 11436384. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]
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Benzophenone-4-isothiocyanate synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of Benzophenone-4-isothiocyanate
Introduction to Benzophenone-4-isothiocyanate (BP-ITC)
Benzophenone-4-isothiocyanate (BP-ITC) is a hetero-bifunctional chemical compound that integrates the photoreactive properties of a benzophenone moiety with the versatile reactivity of an isothiocyanate group.[1] With a molecular formula of C₁₄H₉NOS and a molecular weight of 239.29 g/mol , this compound serves as a valuable tool in bioconjugation, polymer chemistry, and drug development.[1][2]
The benzophenone core is a well-established photo-initiator, capable of absorbing UV radiation (λₘₐₓ at 296-302 nm in methanol) to form an excited triplet state.[1] This excited state can abstract a hydrogen atom from adjacent C-H bonds, creating a covalent linkage. This property makes BP-ITC an effective photoreactive crosslinking agent. The isothiocyanate (-N=C=S) group, on the other hand, is highly electrophilic and readily reacts with primary amines to form stable thiourea linkages, enabling the conjugation of the benzophenone photophore to proteins, peptides, and other amine-containing molecules.[1][3]
This guide provides a comprehensive overview of the primary synthesis methodologies, robust purification strategies, and analytical characterization of Benzophenone-4-isothiocyanate for researchers and professionals in the chemical and biomedical sciences.
Table 1: Physicochemical Properties of Benzophenone-4-isothiocyanate
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₉NOS | [1][2] |
| Molecular Weight | 239.29 g/mol | [1][2] |
| Appearance | Powder | |
| Melting Point | 123.8°C ± 2°C | [1] |
| UV Absorption (λₘₐₓ) | 296-302 nm (in Methanol) | [1] |
| CAS Number | 26328-59-6 | [2] |
Synthesis Methodologies
The synthesis of BP-ITC fundamentally involves the conversion of the primary amino group of 4-aminobenzophenone into an isothiocyanate functional group.[3] While several methods exist for this transformation, the most common approaches utilize either the highly reactive thiophosgene or a two-step process involving carbon disulfide.
Method A: Direct Thionation using Thiophosgene
This is a classical and direct method for synthesizing isothiocyanates.[4] Thiophosgene (CSCl₂) is a highly reactive thiocarbonyl compound that readily reacts with primary amines.
-
Causality of Experimental Choice: The high reactivity of thiophosgene allows for a direct, one-step conversion of the amine to the isothiocyanate. The reaction is typically fast and efficient. However, the extreme toxicity and moisture sensitivity of thiophosgene necessitate stringent safety protocols, including the use of a well-ventilated fume hood and anhydrous conditions.[5][6] The reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine or calcium carbonate, to scavenge the HCl byproduct, driving the reaction to completion.[4]
The mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of hydrogen chloride.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminobenzophenone (1.0 eq) in anhydrous chloroform (or another inert solvent like dichloromethane) under a nitrogen atmosphere.[4]
-
Base Addition: Add a non-nucleophilic base such as triethylamine (2.2 eq) or calcium carbonate to the solution.[4] Cool the mixture to 0°C in an ice bath.
-
Thiophosgene Addition: Add a solution of thiophosgene (1.1 eq) in the same anhydrous solvent dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[4] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated salts (e.g., triethylamine hydrochloride). Wash the filtrate successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude BP-ITC product.
Method B: Carbon Disulfide Route (Safer Alternative)
This two-step method avoids the use of highly toxic thiophosgene and is a widely adopted strategy for isothiocyanate synthesis.[7][8] The primary amine first reacts with carbon disulfide (CS₂) in the presence of a base to form a stable dithiocarbamate salt intermediate. This salt is then treated with a desulfurizing agent to yield the final isothiocyanate.[1]
-
Causality of Experimental Choice: This method is inherently safer due to the avoidance of thiophosgene. The choice of desulfurizing agent is critical. Reagents like p-toluenesulfonyl chloride, hydrogen peroxide, or di-tert-butyl dicarbonate (Boc₂O) are effective.[7][8] The dithiocarbamate salt formation is typically efficient, and its subsequent decomposition can be controlled to provide good yields of the desired product.
-
Dithiocarbamate Salt Formation: Dissolve 4-aminobenzophenone (1.0 eq) in a suitable solvent like dichloromethane or THF. Add a base, such as triethylamine (1.2 eq). Cool the mixture to 0°C and add carbon disulfide (1.2 eq) dropwise. Stir the reaction at room temperature for 2-4 hours to form the dithiocarbamate salt.[7][8]
-
Desulfurization: Cool the mixture containing the in-situ generated salt back to 0°C. Add a solution of the desulfurizing agent (e.g., p-toluenesulfonyl chloride, 1.1 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Work-up and Isolation: Perform an aqueous work-up similar to the thiophosgene method. Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification Strategies
Effective purification is critical to remove unreacted starting materials, reagents (e.g., excess carbon disulfide), and byproducts, ensuring the high purity required for subsequent applications.[1] The choice of method depends on the scale of the synthesis and the nature of the impurities.
Column Chromatography
Column chromatography is the most widely employed technique for purifying isothiocyanates, offering excellent separation efficiency.[1]
-
Trustworthiness of the Protocol: This method provides a self-validating system. The separation is visualized by TLC, allowing for the precise collection of fractions containing the pure product. The use of a gradient elution system ensures that compounds with different polarities are effectively separated. Starting with a non-polar solvent (e.g., hexane) elutes non-polar impurities, and gradually increasing the polarity by adding ethyl acetate or dichloromethane allows for the elution of the moderately polar BP-ITC, leaving more polar impurities on the column.[1] Using a dry-loading technique, where the crude product is pre-adsorbed onto silica gel, improves resolution and prevents band broadening.[1]
-
Column Packing: Prepare a silica gel slurry in 100% hexane and pack it into a glass column (a column height of 15-20 cm is typical).[1]
-
Sample Loading: Dissolve the crude BP-ITC in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully load this powder onto the top of the packed column.
-
Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the mobile phase by slowly adding ethyl acetate (e.g., starting with 99:1 Hexane:EtOAc, then 98:2, 95:5, and so on).
-
Fraction Collection: Collect fractions and monitor them by TLC using a suitable mobile phase (e.g., 90:10 Hexane:EtOAc).
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield pure BP-ITC. Flash chromatography, which uses pressure to increase the flow rate, can significantly reduce purification time compared to traditional gravity chromatography.[1]
Recrystallization
Recrystallization can provide the highest purity levels (>98%) but is dependent on finding a suitable solvent or solvent system.[1]
-
Causality of Experimental Choice: The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures. An ideal solvent will dissolve the compound completely when hot but poorly when cold, while impurities remain soluble at cold temperatures or are insoluble at hot temperatures. For BP-ITC, mixed solvent systems, such as combinations of alcohols (e.g., ethanol) and hydrocarbons (e.g., hexane), have shown promise.[1][9]
-
Dissolution: Place the crude or column-purified BP-ITC in a flask. Add a minimal amount of a hot solvent (e.g., ethanol) until the solid just dissolves.
-
Crystallization: If using a mixed-solvent system, add the anti-solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy.[9] Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Table 2: Comparison of Purification Techniques
| Technique | Typical Purity | Time | Throughput | Key Advantage |
| Column Chromatography | >95% | 2-4 hours | Low-Moderate | Excellent separation of various impurities. |
| Flash Chromatography | >95% | 1-2 hours | Moderate | Faster than traditional column chromatography.[1] |
| Recrystallization | >98% | 4-8 hours | High | Can yield very high purity product.[1] |
| Liquid-Liquid Extraction | 85-92% | 30-60 minutes | Very High | Ideal for large-scale initial cleanup.[1] |
Analytical Characterization and Quality Control
Confirming the identity and purity of the final product is a crucial final step.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with an acetonitrile/water mobile phase, is the standard for verifying purity levels.[1] A pure sample should show a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for structural confirmation.[1]
-
¹³C-NMR: The most characteristic signal for the isothiocyanate group appears in the 120-130 ppm region of the spectrum.[1]
-
¹H-NMR: The aromatic protons of the two phenyl rings will show characteristic signals in the aromatic region (typically 7-8 ppm).
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. The expected molecular ion peak for C₁₄H₉NOS would be at m/z 239.04.[2]
-
Infrared (IR) Spectroscopy: A strong, broad absorption band around 2000-2200 cm⁻¹ is characteristic of the -N=C=S asymmetric stretch.
Safety and Handling
-
Benzophenone-4-isothiocyanate: Classified as causing severe skin burns and eye damage.[2] Always handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Thiophosgene: This reagent is extremely toxic, a severe irritant, and reacts violently with water.[5][6] It must be handled only in a certified chemical fume hood by trained personnel. All glassware must be scrupulously dried before use.
-
Solvents: Organic solvents such as chloroform, dichloromethane, and hexane are flammable and/or toxic. Handle in a well-ventilated area and avoid ignition sources.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
References
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ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
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YouTube. (2017). Synthesis of benzophenone. Retrieved from [Link]
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PubChem. (n.d.). Benzophenone-4-isothiocyanate. Retrieved from [Link]
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PubChem. (n.d.). 4-Aminobenzophenone. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
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ChemComm. (n.d.). Recent Advancement in the Synthesis of Isothiocyanates. Retrieved from [Link]
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MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiophosgene in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzophenone semicarbazones and thiosemicarbazones 3–27. Retrieved from [Link]
-
ResearchGate. (2011). Simultaneous Determination of Various Isothiocyanates by RP-LC Following Precolumn Derivatization with Mercaptoethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophosgene. Retrieved from [Link]
-
ChemRxiv. (n.d.). Reactivity Studies of Thiophosgene and its Halo Versions towards Diazo Derivatives. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-Iodophenyl isothiocyanate. Retrieved from [Link]
-
PMC. (n.d.). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Retrieved from [Link]
-
YouTube. (2021). Oxidation and Reduction of Benzophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate. Retrieved from [Link]
-
RSC Publishing. (2024). A solvent-free and catalyst-free reaction of o-aminobenzophenone with aryl isothiocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Progress of Antisolvent Crystallization. Retrieved from [Link]
-
PMC. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]
-
PMC. (2019). Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak”. Retrieved from [Link]
-
PubChem. (n.d.). Thiophosgene. Retrieved from [Link]
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Benzophenone-4-isothiocyanate mechanism of action in biological systems
An In-Depth Technical Guide to the Mechanism of Action of Benzophenone-4-isothiocyanate in Biological Systems
Introduction: The Dual-Functionality of a Powerful Molecular Probe
Benzophenone-4-isothiocyanate (BP-4-ITC) is a hetero-bifunctional chemical reagent meticulously designed for the study of molecular interactions in biological systems.[1] Its power lies in its dual-ended architecture, featuring two distinct functional moieties that execute separate, sequential reactions. This unique characteristic makes it an invaluable tool for photoaffinity labeling, a technique used to identify and characterize transient or weak interactions between biomolecules, such as protein-protein or protein-ligand binding.[2][3]
The molecule consists of:
-
An Isothiocyanate (-N=C=S) Group: This moiety acts as a stable but reactive "anchor." It readily forms covalent bonds with nucleophilic groups found on biomolecules, primarily the amine groups of lysine residues or the N-terminus of a protein.[4][5]
-
A Benzophenone Group: This is a photo-reactive "warhead." Chemically inert in the dark, it becomes highly reactive upon exposure to long-wave ultraviolet (UV) light, enabling it to form a covalent bond with nearby molecules.[3][6]
This guide will dissect the core mechanisms of BP-4-ITC, detailing the chemistry of its functional groups, providing insight into experimental design, and offering a validated protocol for its application in identifying molecular binding partners.
Core Mechanism of Action: A Two-Stage Process
The utility of BP-4-ITC hinges on a sequential, two-stage mechanism: an initial, targeted conjugation followed by a light-activated, proximity-based crosslinking event.
Stage 1: Nucleophilic Conjugation via the Isothiocyanate Group
The isothiocyanate group is an electrophile, meaning its central carbon atom is electron-deficient and susceptible to attack by nucleophiles.[7][8] In biological systems, the primary nucleophiles are the side chains of specific amino acids. This reactivity allows a researcher to covalently attach BP-4-ITC to a known "bait" protein or ligand.
-
Primary Targets: The most common targets for isothiocyanate conjugation are primary amines (-NH₂) found on the ε-amino group of lysine residues and the α-amino group at the N-terminus of proteins.[4] The reaction forms a stable thiourea bond.
-
Secondary Targets: Thiol groups (-SH) on cysteine residues can also react to form a dithiocarbamate linkage. However, this bond is potentially reversible, a phenomenon known as transthiocarbamoylation.[7]
-
Reaction Conditions: The reaction is pH-dependent. The reaction with amines is favored under slightly alkaline conditions (pH 9-11), where the amino groups are deprotonated and thus more nucleophilic. In contrast, reactions with thiols are more favorable at a neutral to slightly acidic pH (6-8). This pH dependency provides a degree of control over the conjugation target.
This initial step transforms the "bait" molecule into a photoreactive probe, ready to identify its unknown binding partners.
Stage 2: Photo-Activated Crosslinking via the Benzophenone Group
Once the BP-4-ITC is conjugated to the bait molecule and incubated within a biological system (e.g., a cell lysate or with a purified protein), the second stage is initiated by light.
-
Photo-Excitation: The benzophenone moiety is stable in the dark. However, upon irradiation with UV light at a wavelength of approximately 350-360 nm, the carbonyl group absorbs a photon.[3][6] This excites the molecule from its ground state to a highly reactive triplet diradical state.
-
Hydrogen Abstraction: This excited triplet state is a potent hydrogen abstractor. It can pull a hydrogen atom from almost any adjacent C-H bond of a nearby molecule—the "prey".[3][9] This process is highly efficient and relatively non-selective, making it ideal for capturing any molecule in close proximity, regardless of its specific chemical nature.
-
Covalent Bond Formation: The hydrogen abstraction results in the formation of two radical species: a ketyl radical on the benzophenone and a carbon-centered radical on the prey molecule. These two radicals then rapidly combine to form a stable, new carbon-carbon (C-C) covalent bond.[3][9]
This light-induced reaction permanently crosslinks the bait molecule to its interacting partner, trapping the transient interaction for subsequent analysis and identification. A key advantage of benzophenone is its relative inertness to water, which prevents quenching and makes it highly effective in aqueous biological buffers.[6]
Visualizing the Mechanism and Workflow
Diagram 1: The Dual Reactivity of Benzophenone-4-isothiocyanate```dot
Caption: A flowchart of a typical photoaffinity labeling experiment using BP-4-ITC.
Quantitative Data Summary
For effective experimental design, key properties of Benzophenone-4-isothiocyanate are summarized below.
| Property | Value | Significance in Experimental Design |
| Molecular Weight | 239.29 g/mol [10][11] | Essential for calculating molar ratios during the conjugation reaction. |
| Chemical Formula | C₁₄H₉NOS [10][11] | Provides fundamental chemical information. |
| Photo-activation λmax | ~350-360 nm [3][6] | Defines the required wavelength of UV light for the crosslinking step. |
| Reactive Group 1 | Isothiocyanate (-N=C=S) | Targets primary amines (Lysine, N-terminus) for initial conjugation. |
| Reactive Group 2 | Benzophenone | Upon photo-activation, reacts with adjacent C-H bonds for crosslinking. |
| Storage Temperature | -20°C [10] | Critical for maintaining the reagent's stability and reactivity. |
Experimental Protocol: Identifying Protein Binding Partners
This protocol provides a self-validating framework for using BP-4-ITC to identify the binding partner(s) of a purified "bait" protein from a complex mixture like a cell lysate.
Protocol: Photoaffinity Labeling of a Bait Protein
Objective: To covalently crosslink a bait protein to its interacting partner(s) for identification by mass spectrometry.
Materials:
-
Purified Bait Protein (in a buffer free of primary amines, e.g., PBS)
-
Benzophenone-4-isothiocyanate (BP-4-ITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 50 mM sodium bicarbonate, pH 9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Cell Lysate (prepared in a non-amine-containing buffer like HEPES or PBS)
-
UV Crosslinking Device (e.g., Stratalinker) with 365 nm bulbs
-
SDS-PAGE and Western Blotting reagents
-
Mass Spectrometry-compatible silver or Coomassie stain
Step 1: Conjugation of BP-4-ITC to the Bait Protein
-
Preparation: Prepare a fresh 10 mM stock solution of BP-4-ITC in anhydrous DMF or DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine the purified bait protein (e.g., at 1 mg/mL) with the Conjugation Buffer.
-
Initiate Conjugation: Add the BP-4-ITC stock solution to the protein solution to achieve a 20-fold molar excess of the reagent over the protein. Vortex gently.
-
Incubation: Incubate the reaction for 2 hours at room temperature in the dark to prevent premature activation of the benzophenone group.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted BP-4-ITC. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted BP-4-ITC and quenching reagent by dialyzing the sample against PBS overnight at 4°C or by using a desalting column. The purified, photoreactive bait protein is now ready.
-
Causality: An alkaline pH of 9.0 is used to deprotonate the primary amine groups on lysine residues, making them highly nucleophilic and promoting the formation of a stable thiourea bond with the isothiocyanate. [12]The reaction is performed in the dark to ensure the benzophenone moiety remains inert until purposefully activated.
-
Self-Validation: The success of the conjugation can be verified by analyzing the product with MALDI-TOF mass spectrometry. A mass shift corresponding to the addition of one or more BP-4-ITC molecules (239.29 Da each) confirms successful labeling.
Step 2: Photo-Crosslinking
-
Binding Reaction: In separate tubes, mix the photoreactive bait protein with the cell lysate. As a critical negative control, set up an identical reaction but add a 100-fold excess of the original, unlabeled bait protein; this is a competition assay.
-
Control Sample: Prepare a sample containing only the photoreactive bait and lysate that will NOT be exposed to UV light.
-
Incubation: Allow the proteins to interact by incubating the tubes for 1 hour at 4°C on a rotator.
-
UV Irradiation: Place the open tubes on ice directly under a 365 nm UV lamp and irradiate for 15-30 minutes. The optimal time may require titration. Do not irradiate the "No UV" control sample.
-
Causality: The 365 nm UV light provides the specific energy required to excite the benzophenone group to its reactive triplet state without causing excessive damage to the proteins, which can occur at shorter wavelengths. [6]The competition assay is crucial; a genuine interaction should be out-competed by the excess unlabeled bait, leading to a reduction in the crosslinked product.
-
Self-Validation: The formation of a new, higher molecular weight band on an SDS-PAGE gel that is present only in the UV-irradiated sample (and absent or reduced in the "No UV" and competition samples) validates a successful and specific crosslinking event.
Step 3: Analysis and Identification
-
SDS-PAGE: Add SDS-loading buffer to all samples, boil, and resolve the proteins on an SDS-PAGE gel.
-
Visualization:
-
Option A (Western Blot): If an antibody against the bait protein is available, perform a Western blot. A successful crosslink will appear as a new band at a higher molecular weight than the bait protein alone. This band should be strongest in the UV-treated sample and diminished in the competition lane.
-
Option B (Gel Stain): Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).
-
-
Protein Identification: Carefully excise the unique high molecular weight band from the Coomassie-stained gel. Submit the gel slice for in-gel digestion and protein identification by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). The mass spectrometer will identify peptides from both the bait protein and its now-covalently linked prey.
-
Causality: SDS-PAGE separates proteins by molecular weight. A covalent crosslink creates a new, larger protein complex that migrates more slowly on the gel, allowing it to be isolated from the individual, un-crosslinked proteins.
-
Self-Validation: The definitive proof of a successful experiment is the identification of a specific prey protein (or proteins) by mass spectrometry in the excised band, which was absent in the control lanes. The presence of peptides from both the bait and prey in the same sample confirms their direct interaction.
References
-
Uchida, K., et al. (2011). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry. Available at: [Link]
-
Mi, L., et al. (2008). Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis. Available at: [Link]
-
Keppler, A., et al. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. MDPI. Available at: [Link]
-
Stalmach, A., et al. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Available at: [Link]
-
En-nahli, Y., et al. (2019). Benzophenone Photoreactivity in a Lipid Bilayer To Probe Peptide/Membrane Interactions: Simple System, Complex Information. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Photochemical reaction mechanism of benzophenone protected guanosine at N7 position. ResearchGate. Available at: [Link]
-
Scaiano, J. C., et al. (1980). Photochemistry of benzophenone in micelles. Formation and decay of radical pairs. Journal of the American Chemical Society. Available at: [Link]
-
Szakal, C., et al. (2022). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). (A) Mechanism for the photochemical reaction of benzophenone with a C-H... ResearchGate. Available at: [Link]
-
Law, B., et al. (2017). Photoaffinity labeling in target- and binding-site identification. PubMed Central. Available at: [Link]
-
Zhang, J., et al. (2015). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. National Institutes of Health. Available at: [Link]
-
PubChem. (n.d.). Benzophenone-4-isothiocyanate. PubChem. Available at: [Link]
-
Nediani, C., et al. (2024). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. MDPI. Available at: [Link]
-
Brown, K. K., et al. (2011). Biological targets of isothiocyanates. PubMed. Available at: [Link]
-
Meylheuc, T., et al. (2017). Insights into the Mode of Action of Benzyl Isothiocyanate on Campylobacter jejuni. PubMed Central. Available at: [Link]
-
Zhang, X., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. PubMed Central. Available at: [Link]
-
ResearchGate. (2015). Specific Ion and Buffer Effects on Protein–Protein Interactions of a Monoclonal Antibody. ResearchGate. Available at: [Link]
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Benzophenone-4-isothiocyanate spectroscopic analysis (UV-Vis, NMR, IR)
An In-Depth Technical Guide to the Spectroscopic Analysis of Benzophenone-4-isothiocyanate
Introduction
Benzophenone-4-isothiocyanate (B4-ITC) is a bifunctional organic molecule that integrates the photoreactive properties of the benzophenone core with the reactive isothiocyanate group.[1][2] With the molecular formula C₁₄H₉NOS and a molecular weight of 239.29 g/mol , this compound is of significant interest in bioconjugation chemistry, materials science, and drug development.[3][4] Its utility as a photo-reactive crosslinking agent and a fluorescent probe necessitates a thorough understanding of its structural and electronic properties.[2] This guide provides a comprehensive spectroscopic analysis of B4-ITC, detailing the principles, experimental protocols, and interpretation of its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of the analytical characterization of this compound.
I. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule.[5] By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, we can gain insights into the conjugated systems and chromophores present in the molecule.[6]
A. Principles of UV-Vis Analysis for Benzophenone-4-isothiocyanate
The UV-Vis spectrum of B4-ITC is primarily dictated by the extended π-system of the benzophenone moiety. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones.[7] For organic molecules with π-bonds and non-bonding electrons (n-electrons), the most significant transitions are typically π → π* and n → π*.[8] The conjugation between the two aromatic rings and the carbonyl group in benzophenone derivatives leads to characteristic absorption bands.[9]
B. Expected Spectroscopic Data
Benzophenone-4-isothiocyanate exhibits a characteristic absorption maximum (λmax) in the range of 296-302 nm when measured in methanol.[1][2] This absorption corresponds to the n → π* electronic transition, where a non-bonding electron from the carbonyl oxygen is promoted to an anti-bonding π* orbital of the benzophenone system.[1] The molar extinction coefficient (ε) for this transition is typically in the range of 24-28 L mol⁻¹ cm⁻¹.[2][3]
| Spectroscopic Parameter | Value | Solvent | Transition |
| λmax | 296-302 nm | Methanol | n → π |
| Molar Extinction Coefficient (ε) | 24-28 L mol⁻¹ cm⁻¹ | Methanol | n → π |
C. Experimental Protocol: UV-Vis Spectrum Acquisition
1. Sample Preparation:
-
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Methanol is a common choice for B4-ITC.
-
Concentration: Prepare a dilute solution of B4-ITC in the chosen solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 for optimal accuracy, as dictated by the Beer-Lambert Law.
-
Cuvette Preparation: Use a quartz cuvette for UV measurements. Ensure the cuvette is scrupulously clean by rinsing with the solvent multiple times.[10]
2. Instrument Setup and Measurement:
-
Blanking: Fill the cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and any optical imperfections in the cuvette.[10]
-
Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution.
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
Caption: Experimental workflow for acquiring a UV-Vis spectrum.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
A. Principles of NMR Analysis
NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin will align in an applied magnetic field. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The relaxation of these nuclei back to their ground state emits a signal whose frequency (chemical shift) is highly dependent on the local electronic environment.
B. ¹H NMR Spectral Interpretation
The proton NMR spectrum of B4-ITC will show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm) due to the nine aromatic protons. The exact chemical shifts and coupling patterns will depend on the substitution pattern and the electronic effects of the carbonyl and isothiocyanate groups. Protons on the phenyl ring bearing the isothiocyanate group will be influenced by its electron-withdrawing nature, leading to downfield shifts compared to unsubstituted benzene.
C. ¹³C NMR Spectral Interpretation
The carbon NMR spectrum provides information on the different carbon environments within the molecule. Key expected signals include:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 190-200 ppm.
-
Aromatic Carbons: A series of signals in the range of 120-140 ppm.
-
Isothiocyanate Carbon (-N=C=S): The chemical shift for the isothiocyanate carbon is expected in the region of 120-130 ppm.[1] However, a noteworthy characteristic of isothiocyanates is that the ¹³C NMR signal for the isothiocyanate carbon is often very broad or even "nearly silent" (i.e., almost flattened into the baseline).[11][12] This phenomenon is due to the dynamic nature of the molecule and the quadrupolar relaxation effects of the adjacent nitrogen atom, which can lead to significant line broadening.[11] Researchers should be aware of this potential for a low-intensity or unobservable signal for the isothiocyanate carbon.
D. Experimental Protocol: NMR Spectrum Acquisition
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that will dissolve the sample, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Concentration: Dissolve 5-10 mg of B4-ITC in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
2. Instrument Setup and Measurement:
-
Spectrometer Tuning: Tune the NMR spectrometer to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Acquisition Parameters: Set appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. For ¹³C NMR, a larger number of scans may be necessary to obtain a good signal-to-noise ratio, especially for the quaternary carbons and the potentially broad isothiocyanate carbon.
Caption: Generalized workflow for NMR spectroscopic analysis.
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
A. Principles of IR Analysis
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds (e.g., stretching, bending). The frequency of absorption is dependent on the bond strength, the masses of the atoms involved, and the overall molecular structure.
B. Expected Spectroscopic Data
The IR spectrum of B4-ITC will be characterized by several key absorption bands:
-
Isothiocyanate (-N=C=S) Stretch: A strong, sharp, and characteristic absorption band is expected in the region of 2000-2270 cm⁻¹.[13][14] This is often a very prominent feature in the spectrum.
-
Carbonyl (C=O) Stretch: The diaryl ketone carbonyl group will exhibit a strong absorption band typically in the range of 1650-1670 cm⁻¹.[15][16] Conjugation with the aromatic rings slightly lowers the frequency compared to a simple aliphatic ketone.
-
Aromatic C=C Stretches: Multiple sharp bands of variable intensity will appear in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretches: These will be observed as a group of weak to medium bands above 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| -N=C=S | Asymmetric Stretch | 2000-2270 | Strong, Sharp |
| C=O | Stretch | 1650-1670 | Strong |
| Aromatic C=C | Stretch | 1450-1600 | Variable, Sharp |
| Aromatic C-H | Stretch | > 3000 | Weak to Medium |
C. Experimental Protocol: IR Spectrum Acquisition (KBr Pellet Method)
1. Sample Preparation:
-
Grinding: Grind a small amount (1-2 mg) of B4-ITC with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
2. Instrument Setup and Measurement:
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.
Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.
IV. Conclusion
The spectroscopic analysis of benzophenone-4-isothiocyanate provides a comprehensive understanding of its chemical structure and electronic properties. UV-Vis spectroscopy confirms the presence of the conjugated benzophenone system through its characteristic n → π* transition. NMR spectroscopy, while presenting a potential challenge in observing the isothiocyanate carbon, is crucial for elucidating the complete molecular framework. Finally, IR spectroscopy provides definitive evidence for the key functional groups, namely the isothiocyanate and carbonyl moieties. The integration of these three spectroscopic techniques allows for a robust and unambiguous characterization of this important bifunctional molecule, ensuring its quality and suitability for its intended applications in research and development.
References
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PubChem. Benzophenone-4-isothiocyanate. Available at: [Link]
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ResearchGate. UV-Vis spectra of control and treated samples of benzophenone. Available at: [Link]
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Darwish, H. W., et al. (2014). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Journal of Applied Pharmaceutical Science, 4(1), 81-88. Available at: [Link]
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Chemistry LibreTexts. UV-Visible Spectroscopy of Organic Compounds. Available at: [Link]
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Master Organic Chemistry. What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Available at: [Link]
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ResearchGate. Comparative FTIR spectra of benzophenone and the product of the.... Available at: [Link]
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Wikipedia. Isothiocyanate. Available at: [Link]
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Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
ACS Publications. Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. Available at: [Link]
-
Surplus Solutions. What Is the Principle of UV-Vis Spectroscopy and Why It Matters. Available at: [Link]
-
ResearchGate. (PDF) Infrared Spectra of Benzophenone-Ketyls.... Available at: [Link]
-
Der Chemica Sinica. Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. Available at: [Link]
-
Agilent. The Basics of UV-Vis Spectrophotometry. Available at: [Link]
-
Chemical Papers. Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Available at: [Link]
-
Microbe Notes. UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. Available at: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). Available at: [Link]
-
FooDB. Showing Compound Methyl isothiocyanate (FDB012372). Available at: [Link]
-
The Royal Society of Chemistry. 4-Aminobenzonitrile. Available at: [Link]
-
European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available at: [Link]
-
Proceedings of the Indian Academy of Sciences - Section A. Effect of chelation on the infrared carbonyl frequency of hydroxy-xanthones, benzophenones and anthraquinones. Available at: [Link]
-
ACS Publications. Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. Available at: [Link]
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Solubility and Stability of Benzophenone-4-isothiocyanate: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Benzophenone-4-isothiocyanate (BP-4-ITC) is a heterobifunctional molecule that incorporates the photoreactive benzophenone moiety and the reactive isothiocyanate group. This unique combination makes it a valuable tool in bioconjugation, protein labeling, and the development of targeted therapeutics, where it can be used to form stable covalent linkages with biomolecules upon UV irradiation. However, its effective application is critically dependent on a thorough understanding of its solubility and stability characteristics. The isothiocyanate group is susceptible to hydrolysis and reaction with nucleophiles, while the overall molecule's solubility dictates its utility in various buffer systems and reaction media. This guide provides a detailed examination of the solubility profile of BP-4-ITC across a range of solvents and a comprehensive analysis of its stability under various environmental conditions, including pH, temperature, and UV exposure. We present field-proven methodologies for assessing these properties, aiming to equip researchers with the practical knowledge required for the successful handling, storage, and application of this versatile reagent.
Introduction and Molecular Profile
Benzophenone-4-isothiocyanate (C₁₄H₉NOS) is a derivative of benzophenone, a well-established UV-absorbing compound.[1] The incorporation of the isothiocyanate (-N=C=S) functional group transforms it into a powerful tool for covalent labeling.[1] The benzophenone core acts as a photo-affinity label; upon excitation with UV light (typically around 350 nm), it can form a covalent bond with adjacent C-H bonds in target molecules, such as proteins. The isothiocyanate group, on the other hand, is a potent electrophile that readily reacts with primary amines (e.g., the N-terminus of proteins or the side chain of lysine residues) to form stable thiourea linkages.
This dual reactivity allows for a two-step conjugation strategy, making BP-4-ITC particularly useful in applications requiring precise control over labeling. Understanding the fundamental physicochemical properties is the first step in harnessing its potential.
Caption: Chemical Structure of Benzophenone-4-isothiocyanate.
Key Physicochemical Properties
A summary of the essential properties of BP-4-ITC is provided below. These parameters are fundamental to its handling, storage, and use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NOS | [1] |
| Molecular Weight | 239.29 g/mol | [1][2] |
| Appearance | Powder | |
| Purity | ≥90% (HPLC) | |
| UV Absorption (λmax) | 296-302 nm in Methanol | [1] |
| Molar Extinction Coeff. (ε) | 24-28 L mol⁻¹ cm⁻¹ at λmax | [1] |
| Storage Temperature | -20°C |
Solubility Profile of Benzophenone-4-isothiocyanate
The solubility of BP-4-ITC is governed by the interplay between its nonpolar aromatic rings and the polar carbonyl and isothiocyanate groups. This amphiphilic character results in varied solubility across different solvent classes. A clear understanding of its solubility is paramount for preparing stock solutions, performing conjugation reactions, and purification procedures.
Causality Behind Solubility Behavior
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are highly effective at solvating BP-4-ITC.[1] Their high polarity can interact with the carbonyl and isothiocyanate groups, while their aprotic nature prevents reaction with the electrophilic isothiocyanate carbon. These solvents are often the preferred choice for creating concentrated stock solutions for bioconjugation reactions.[1]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): BP-4-ITC demonstrates moderate solubility in polar protic solvents.[1] Hydrogen bonding between the solvent and the carbonyl oxygen enhances solubility.[1] However, caution is advised as these solvents are nucleophilic and can slowly react with the isothiocyanate group, especially during prolonged storage, leading to the formation of thiocarbamate byproducts.
-
Aqueous Solutions (e.g., Water, Buffers): The solubility of BP-4-ITC in pure water is very low.[1] This is due to the large, hydrophobic benzophenone backbone. For use in biological applications, a common strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then add it to the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent does not adversely affect the stability or function of the target biomolecules.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is generally poor in non-polar solvents due to the polar nature of the carbonyl and isothiocyanate functionalities.
Quantitative Solubility Data
The following table summarizes the solubility of BP-4-ITC in common laboratory solvents.
| Solvent Class | Specific Solvent | Solubility (mg/L at 25°C) | Classification | Reference |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High (Qualitative) | Very Soluble | [1] |
| N,N-Dimethylformamide (DMF) | High (Qualitative) | Very Soluble | [1] | |
| Polar Protic | Methanol | 200 - 1000 | Moderately Soluble | [1] |
| Ethanol | 200 - 1000 | Moderately Soluble | [1] | |
| Aqueous | Water | 3.6 | Very Low | [1] |
Experimental Protocol: Determining Solubility
This protocol outlines a standard shake-flask method for quantitatively determining the solubility of BP-4-ITC, followed by analysis using UV-Vis spectrophotometry.
Objective: To determine the saturation solubility of BP-4-ITC in a chosen solvent.
Materials:
-
Benzophenone-4-isothiocyanate powder
-
Solvent of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
UV-Vis Spectrophotometer and quartz cuvettes
-
0.22 µm syringe filters
Procedure:
-
Preparation: Add an excess amount of BP-4-ITC powder to a series of vials (e.g., 5 mg in 1 mL of solvent). This ensures that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Equilibrate at a constant temperature (e.g., 25°C) for 24-48 hours. This time is necessary to ensure the system reaches equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any suspended microparticles. This step is critical to avoid artificially high concentration readings.
-
Dilution: Create a series of accurate dilutions of the filtered supernatant using the same solvent.
-
Quantification: Measure the absorbance of the diluted solutions at the λmax of BP-4-ITC (approx. 296-302 nm).
-
Calculation: Use a pre-established calibration curve (absorbance vs. concentration) or the Beer-Lambert law (A = εbc) to calculate the concentration of the saturated solution, factoring in the dilution factors.
Stability Profile of Benzophenone-4-isothiocyanate
The stability of BP-4-ITC is a critical factor that influences its shelf-life, reactivity, and the reproducibility of experimental results. The primary points of vulnerability are the electrophilic isothiocyanate group and the photochemically active benzophenone core.
Hydrolytic Stability: The Role of pH
The isothiocyanate functional group is susceptible to hydrolysis, a reaction that is highly dependent on pH.[1][3]
-
Mechanism: Hydrolysis proceeds via the nucleophilic attack of a water molecule on the electrophilic carbon of the isothiocyanate group.[1][4] This leads to the formation of an unstable thiocarbamic acid intermediate, which then decomposes to yield the corresponding primary amine (4-aminobenzophenone) and carbonyl sulfide (COS).[1]
-
pH Influence: The rate of hydrolysis is significantly accelerated by both acidic and basic conditions.[1][5] At neutral pH (around 7.0), the reaction is considerably slower, but not negligible.[3] For this reason, aqueous stock solutions should be prepared fresh and used promptly. Reactions involving BP-4-ITC in aqueous buffers should be carefully timed to ensure conjugation occurs before significant hydrolysis.
Caption: Hydrolytic degradation pathway of Benzophenone-4-isothiocyanate.
Photostability
The benzophenone core is inherently a UV absorber, designed to be stable under UV radiation to perform its function as a photo-crosslinker. Studies on related benzophenone compounds, like Benzophenone-3 and Benzophenone-4 (sulisobenzone), confirm their high stability under simulated sunlight.[6] While BP-4-ITC itself is designed to be photoreactive, it is generally stable when handled under ambient light conditions. However, prolonged exposure to high-intensity UV light outside of a specific crosslinking experiment should be avoided to prevent unintended reactions or degradation.
Thermal Stability
Isothiocyanates can be sensitive to high temperatures.[5][7]
-
Storage: The recommended storage condition for BP-4-ITC is -20°C to minimize degradation over time.
-
Experimental Conditions: While many conjugation reactions are performed at room temperature, it is important to avoid heating solutions of BP-4-ITC unless required by a specific protocol, as this can accelerate hydrolysis and other side reactions. Studies on other isothiocyanates show that myrosinase, an enzyme involved in their production, can be deactivated at temperatures of 60-70°C, indicating a general sensitivity of the molecular class to heat.[7]
Experimental Protocol: HPLC-Based Stability Assessment
This protocol provides a robust method for evaluating the stability of BP-4-ITC in a specific solvent or buffer system over time.
Objective: To quantify the degradation of BP-4-ITC under defined conditions (e.g., pH 8.5 buffer at 25°C).
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.
-
BP-4-ITC
-
Solvent/buffer system for the stability study.
-
Mobile phases (e.g., Acetonitrile and water with 0.1% Trifluoroacetic Acid).
-
Autosampler vials.
Caption: Experimental workflow for HPLC-based stability analysis.
Procedure:
-
Solution Preparation: Prepare a stock solution of BP-4-ITC in DMSO (e.g., 10 mg/mL). Dilute this stock solution to the final desired concentration (e.g., 0.1 mg/mL) in the buffer you wish to test.
-
Time Zero (t=0) Sample: Immediately after preparation, transfer an aliquot to an autosampler vial and inject it into the HPLC system. This serves as your 100% reference point.
-
Incubation: Store the remaining solution at a constant, controlled temperature (e.g., 25°C).
-
Time-Course Sampling: At predetermined intervals (e.g., 30, 60, 120, 240 minutes), withdraw aliquots, place them in autosampler vials, and inject them into the HPLC.
-
Data Analysis:
-
For each chromatogram, identify and integrate the peak corresponding to intact BP-4-ITC.
-
Calculate the percentage of BP-4-ITC remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time to generate a degradation curve. From this curve, the half-life (t₁/₂) of the compound under the tested conditions can be determined.
-
Conclusion and Best Practices
Benzophenone-4-isothiocyanate is a powerful reagent for photo-activated bioconjugation, but its effective use hinges on careful management of its solubility and stability. The key takeaways for researchers are:
-
Solvent Choice is Critical: Use polar aprotic solvents like DMSO or DMF for stock solutions to ensure high solubility and minimize degradation. When diluting into aqueous buffers, work quickly and prepare solutions fresh.
-
Mind the pH: The isothiocyanate group is most stable near neutral pH. Both acidic and basic conditions will significantly accelerate hydrolysis, reducing the amount of active compound available for conjugation.
-
Control the Temperature: Store BP-4-ITC at -20°C for long-term stability. Avoid unnecessary heating of its solutions.
-
Validate Stability: Before beginning critical or large-scale experiments, it is highly recommended to perform a preliminary stability test, such as the HPLC protocol described above, in your specific buffer system to understand the compound's behavior and define an optimal reaction window.
By adhering to these principles and utilizing the protocols outlined in this guide, researchers can ensure the integrity of Benzophenone-4-isothiocyanate, leading to more reliable, reproducible, and successful experimental outcomes.
References
-
V. Luang-In, A. Narbad, and V. Nueno-Palop, "Stability studies of isothiocyanates and nitriles in aqueous media," Songklanakarin J. Sci. Technol., vol. 37, no. 6, pp. 625-630, Nov.-Dec. 2015.
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A. A. T. K. Herath, A. G. G. Perera, and C. A. N. Fernando, "Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources," Molecules, vol. 26, no. 21, p. 6536, 2021. [Online]. Available at: [Link]
-
M. C. Tsoukalou, E. G. Barbante, and C. D. Stalikas, "Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables," Molecules, vol. 26, no. 16, p. 4898, 2021. [Online]. Available at: [Link]
-
Ataman Kimya, "BENZOPHENONE-4," Ataman Kimya. [Online]. Available at: [Link]
-
J. D. Clarke, A. M. Hsu, and E. H. Jeffery, "Isothiocyanate metabolism, distribution, and interconversion in mice following consumption of thermally processed broccoli sprouts or purified sulforaphane," Mol. Nutr. Food Res., vol. 55, no. 3, pp. 424-433, 2011. [Online]. Available at: [Link]
-
K. Kotnik, S. Kos, and E. Heath, "Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes," Water, vol. 12, no. 10, p. 2869, 2020. [Online]. Available at: [Link]
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Scientific Committee on Consumer Safety (SCCS), "OPINION on benzophenone-4 (CAS No. 4065-45-6, EC No. 223-772-2)," European Commission, 2023. [Online]. Available at: [Link]
-
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-
L. Drobnica, P. Kristián, and J. Augustín, "Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid," J. Chem. Soc., Perkin Trans. 2, no. 15, pp. 1943-1946, 1977. [Online]. Available at: [Link]
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An In-depth Technical Guide to Benzophenone-4-isothiocyanate: Harnessing Photoreactivity for Biochemical Discovery
For researchers, scientists, and drug development professionals navigating the intricate world of molecular interactions, the ability to capture transient binding events is paramount. Benzophenone-4-isothiocyanate (BP-4-ITC) emerges as a powerful bifunctional reagent, uniquely equipped to bridge the gap between fleeting interactions and stable, analyzable complexes. This guide provides a comprehensive exploration of BP-4-ITC, from its fundamental chemical principles to its practical applications in elucidating the complex machinery of the cell.
The Molecular Architecture and Dual Reactivity of Benzophenone-4-isothiocyanate
Benzophenone-4-isothiocyanate is a hetero-bifunctional crosslinking agent distinguished by its two reactive moieties: a photoreactive benzophenone group and a nucleophile-reactive isothiocyanate group.[1] This dual nature allows for a two-step process of covalent modification, making it a versatile tool in the biochemist's arsenal.
Chemical Properties of Benzophenone-4-isothiocyanate
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NOS | [2] |
| Molecular Weight | 239.29 g/mol | [2] |
| Appearance | Powder | [3] |
| Storage Temperature | -20°C | [3][4] |
| Purity (typical) | ≥90% (HPLC) | [1][3] |
The benzophenone moiety serves as a robust photo-crosslinker. Upon excitation with UV light (typically around 350-360 nm), the benzophenone carbonyl group transitions to an excited triplet diradical state.[2][5] This highly reactive species can then abstract a hydrogen atom from a nearby C-H bond, creating a new carbon-carbon covalent bond.[5] A key advantage of benzophenone-based crosslinkers is their relative stability in aqueous solutions and their activation by longer wavelength UV light, which minimizes damage to biological macromolecules.[2][5]
The isothiocyanate group (-N=C=S), on the other hand, provides the means for initial, targeted conjugation. This electrophilic group readily reacts with nucleophilic functional groups found in biomolecules, primarily the ε-amino group of lysine residues and the α-amino group at the N-terminus of proteins, forming a stable thiourea linkage.[6] It can also react with the thiol group of cysteine residues.[7] This reaction typically proceeds efficiently under slightly alkaline conditions (pH 8.0-9.0).
The Power of Photoreactivity: Applications in Biochemistry
The unique properties of BP-4-ITC lend themselves to a variety of applications aimed at mapping molecular interactions.
Photoaffinity Labeling: Illuminating Binding Partners
Photoaffinity labeling (PAL) is a powerful technique to identify and characterize the binding partners of a molecule of interest within a complex biological sample.[8] In this approach, BP-4-ITC can be conjugated to a ligand, peptide, or drug molecule. The resulting probe is then introduced to a biological system (e.g., cell lysate, purified protein mixture). Upon UV irradiation, the benzophenone moiety will covalently crosslink to any interacting biomolecules in close proximity, effectively "tagging" them for subsequent identification and analysis by techniques such as mass spectrometry.[7]
Workflow for Photoaffinity Labeling
Caption: Workflow for a typical photoaffinity labeling experiment.
Mapping Binding Sites and Probing Molecular Architecture
By incorporating BP-4-ITC into a known ligand or substrate, researchers can pinpoint the specific binding site on a target protein. After crosslinking, the protein can be proteolytically digested, and the resulting peptide fragments analyzed by mass spectrometry to identify the amino acid residues that are covalently modified by the photoreactive probe. This provides high-resolution information about the binding interface.
Synthesis of Photoreactive Peptides and Oligonucleotides
BP-4-ITC is a valuable reagent for the synthesis of custom photoreactive probes.[3][8] It can be readily coupled to the N-terminus or lysine side chains of synthetic peptides during solid-phase peptide synthesis (SPPS). This allows for the precise placement of the photo-crosslinker within the peptide sequence, enabling detailed studies of peptide-protein interactions. Similarly, it can be used to modify oligonucleotides to investigate protein-nucleic acid interactions.
Experimental Protocols: A Practical Guide
The following provides a generalized, step-by-step methodology for a typical photoaffinity labeling experiment. It is crucial to optimize conditions for each specific biological system.
Preparation of the Photoreactive Probe
-
Dissolve the molecule of interest (e.g., a peptide with a primary amine) in a suitable buffer, such as 50 mM sodium borate buffer, pH 8.5.
-
Dissolve BP-4-ITC in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the BP-4-ITC solution to the peptide solution in a molar excess (e.g., 10-fold) to ensure efficient conjugation.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark to prevent premature activation of the benzophenone group.
-
Purify the photoreactive probe using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted BP-4-ITC and other impurities.
-
Confirm the identity and purity of the probe by mass spectrometry.
Photo-Crosslinking Reaction
-
Prepare the biological sample (e.g., cell lysate, purified protein) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Add the purified photoreactive probe to the biological sample at a concentration determined by the binding affinity of the probe for its target.
-
Incubate the mixture for a sufficient time to allow for binding equilibrium to be reached (e.g., 30-60 minutes at 4°C or room temperature).
-
Transfer the sample to a UV-transparent plate or cuvette.
-
Irradiate the sample with UV light at approximately 360 nm. The irradiation time will need to be optimized but can range from 5 to 30 minutes. A longwave UV crosslinker is a suitable instrument for this step.[9]
-
Include control experiments , such as a sample without the photoreactive probe and a sample with a competing, non-photoreactive ligand to demonstrate the specificity of the crosslinking.
Analysis of Crosslinked Products
-
Separate the proteins in the crosslinked sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the crosslinked products . If the probe contains a reporter tag (e.g., biotin, fluorescent dye), the gel can be analyzed by Western blotting or fluorescence imaging.
-
Identify the crosslinked protein(s) . The protein band of interest can be excised from the gel, subjected to in-gel tryptic digestion, and the resulting peptides analyzed by mass spectrometry (e.g., LC-MS/MS) to identify the protein and potentially the site of crosslinking.[7][10]
Mechanism of Benzophenone Photo-Crosslinking and Isothiocyanate Conjugation
Caption: Dual-reactivity mechanism of BP-4-ITC.
Considerations and Best Practices
-
Solubility: BP-4-ITC is hydrophobic and may require dissolution in an organic co-solvent before addition to aqueous buffers.
-
Light Sensitivity: All steps involving the photoreactive probe should be performed in the dark or under subdued light to prevent premature activation.
-
Optimization: The concentration of the probe, incubation times, and UV irradiation time are critical parameters that must be empirically optimized for each experimental system.
-
Controls: Appropriate controls are essential to validate the specificity of the photo-crosslinking reaction. These include competition experiments with an excess of the unlabeled ligand and experiments conducted without UV irradiation.
Conclusion
Benzophenone-4-isothiocyanate stands as a testament to the power of chemical biology in dissecting complex biological systems. Its dual-action mechanism provides a robust and versatile platform for the identification and characterization of molecular interactions. By understanding its chemical principles and carefully optimizing experimental conditions, researchers can leverage BP-4-ITC to shed light on previously intractable biological questions, paving the way for new discoveries in fundamental science and drug development.
References
- Bell, et al. (2013). Identification of malate dehydrogenase 2 as a target protein of the HIF-1 inhibitor LW6 using chemical probes.
- Chin, J. W., et al. (2002). Addition of a photocrosslinking amino acid to the genetic code of Escherichia coli. Proceedings of the National Academy of Sciences, 99(17), 11020-11024.
- Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661–5673.
- Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479–12520.
- Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159–183.
- Sumranjit, J., & Chung, S. J. (2013). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 523, 319–341.
- Murale, D. P., et al. (2016). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Society Reviews, 45(13), 3510-3522.
- Schmidt, R. S., & Dountz, C. J. (2005). Photoaffinity labeling of Ras converting enzyme 1 (Rce1p) using a benzophenone-containing peptide substrate. Protein and Peptide Letters, 12(2), 163-167.
- Probing Proteomes with Benzophenone Photoprobes. (2018). In Methods in Molecular Biology (Vol. 1728, pp. 265-276). Humana Press.
- Lane, S. W., et al. (2018). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. ChemistryOpen, 7(10), 785–789.
- Xiao, S., et al. (2014). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Agricultural and Food Chemistry, 62(46), 11116-11122.
- Schirar, A., et al. (2021). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. RSC Advances, 11(54), 34229-34233.
- Kauer, J. C. (1997). p-(4-Hydroxybenzoyl)phenylalanine: a photoreactive amino acid analog amenable to radioiodination for elucidation of peptide-protein interaction. Application to substance P receptor.
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Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). In ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to Investigating the Cytotoxicity of Benzophenone-4-isothiocyanate on Cell Lines
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the cytotoxic properties of Benzophenone-4-isothiocyanate (BP-4-ITC). Moving beyond a simple recitation of protocols, this document elucidates the causal relationships behind experimental choices, ensuring a robust and scientifically sound investigation. We will explore the selection of appropriate cell lines, detail key cytotoxicity assays with an emphasis on their underlying principles, and discuss the interpretation of results in the context of potential mechanisms of action. This guide is designed to empower researchers to develop self-validating experimental systems for the rigorous evaluation of BP-4-ITC's cytotoxic potential.
Introduction to Benzophenone-4-isothiocyanate (BP-4-ITC)
Benzophenone-4-isothiocyanate is a bifunctional chemical compound, integrating a benzophenone moiety, known for its UV-absorbing properties, with a reactive isothiocyanate group.[1] The isothiocyanate functional group is of particular interest in oncology and toxicology due to its presence in naturally occurring chemopreventive agents and its known cytotoxic effects.[2][3][4][5][6][7][8][9] Studies have indicated that BP-4-ITC itself possesses cytotoxic properties, suggesting potential applications in cancer research.[1]
Chemical and Physical Properties of BP-4-ITC:
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NOS | [1] |
| Molecular Weight | 239.29 g/mol | [1] |
| Appearance | Powder | [10] |
| Storage Temperature | -20°C | [10][11] |
| Solubility | Soluble in polar aprotic solvents like DMSO.[1] Water solubility is low.[11] | [1][11] |
A critical consideration for in vitro studies is the stability of the isothiocyanate group in aqueous cell culture media. Isothiocyanates can be unstable in aqueous solutions, with their stability being influenced by pH and the presence of nucleophiles.[12][13] This necessitates careful preparation of stock solutions and consideration of the compound's half-life in the experimental setup. It is recommended to prepare fresh dilutions of BP-4-ITC in culture medium for each experiment from a concentrated stock solution in an appropriate solvent like DMSO.[1]
Strategic Selection of Cell Lines
The choice of cell lines is a foundational decision that will profoundly influence the interpretation of cytotoxicity data. A thoughtful selection should be guided by the research question. For a broad-based initial screening of BP-4-ITC's cytotoxic potential, the NCI-60 panel of human cancer cell lines is an invaluable resource. This panel comprises 60 well-characterized human cancer cell lines from nine different tissue types, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.[14][15] Utilizing a subset of this panel can provide initial insights into whether BP-4-ITC exhibits broad-spectrum cytotoxicity or selectivity towards certain cancer types.[16][17][18]
For more focused studies, consider the following:
-
Cancer Cell Lines:
-
HeLa (Cervical Cancer): A widely used and well-characterized cell line, often employed in initial cytotoxicity screenings of isothiocyanates.[2][3][4][5][6]
-
MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line, relevant for studying compounds with potential hormonal activities, a known characteristic of some benzophenones.[19][20]
-
Human Leukemia Cell Lines (e.g., HL-60, K562, U937): These suspension cell lines can be useful for certain assay types and have been used to evaluate the cytotoxic effects of benzophenone derivatives.[21]
-
-
Non-Cancer Cell Lines:
-
To assess the selectivity of BP-4-ITC, it is crucial to include non-cancerous cell lines in the analysis. This allows for the determination of a therapeutic window. Examples include human fibroblast cell lines or immortalized keratinocytes.
-
Core Cytotoxicity and Viability Assays: A Multi-faceted Approach
No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a multi-assay approach is strongly recommended to build a comprehensive and validated dataset.
Initial Screening: Cell Viability Assays
These assays are typically colorimetric and provide a quantitative measure of cell viability, often by assessing metabolic activity. They are well-suited for high-throughput screening to determine the dose-response relationship and calculate the IC50 (half-maximal inhibitory concentration).
-
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[22]
-
Causality Behind Choice: This assay is a robust and cost-effective method for initial screening. A decrease in the formazan signal indicates a reduction in metabolic activity, which can be a proxy for either cell death or cytostatic effects (inhibition of proliferation).[22][23]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of BP-4-ITC (and a vehicle control, e.g., DMSO) for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Assessing Membrane Integrity: Lactate Dehydrogenase (LDH) Assay
-
Principle: The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the cell culture medium upon damage to the plasma membrane.[22]
-
Causality Behind Choice: This assay directly measures cell membrane integrity, providing a more direct marker of cytotoxicity (cell death) compared to metabolic assays. It is particularly useful for distinguishing between cytostatic and cytotoxic effects.[22][23][24][25]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent to achieve maximum LDH release).
Delving into the Mechanism: Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. Investigating apoptotic markers can provide crucial insights into how BP-4-ITC induces cell death.
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells) and intercalate with DNA.[17][26][27][28]
-
Causality Behind Choice: This flow cytometry-based assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing a detailed snapshot of the mode of cell death.[17][26][27][28]
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Treat cells with BP-4-ITC for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Principle: Caspases are a family of proteases that are central to the execution of apoptosis. Assays are available to measure the activity of specific caspases, such as the key executioner caspase, caspase-3. These assays often use a substrate that, when cleaved by the active caspase, releases a fluorescent or luminescent signal.[29][30][31][32][33]
-
Causality Behind Choice: Measuring the activation of specific caspases provides direct evidence of apoptosis induction and can help to elucidate the apoptotic pathway involved.[29][30][31][32][33]
Experimental Protocol: Caspase-3 Activity Assay (Colorimetric)
-
Cell Lysis: After treatment with BP-4-ITC, lyse the cells to release their contents.
-
Substrate Addition: Add a colorimetric caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.
-
Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspase-3.
-
Absorbance Measurement: Measure the absorbance of the released chromophore (pNA) at 405 nm.
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
Visualizing the Experimental Workflow and Potential Mechanisms
Experimental Workflow Diagram
Caption: A streamlined workflow for assessing the cytotoxicity of BP-4-ITC.
Hypothetical Signaling Pathway of BP-4-ITC Induced Apoptosis
Isothiocyanates are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[34] They can cause an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction. This, in turn, can trigger the release of cytochrome c and the activation of the caspase cascade. The benzophenone moiety may also contribute to cytotoxicity through mechanisms such as oxidative stress.[35]
Caption: A hypothetical intrinsic pathway for BP-4-ITC-induced apoptosis.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Example of IC50 Values of BP-4-ITC on Various Cell Lines
| Cell Line | IC50 (µM) after 48h | Assay |
| HeLa | Value | MTT |
| MCF-7 | Value | MTT |
| HL-60 | Value | MTT |
| Normal Fibroblasts | Value | MTT |
Table 2: Comparative Results of Different Cytotoxicity Assays on a Selected Cell Line (e.g., HeLa)
| Assay | Endpoint Measured | Result at IC50 concentration of BP-4-ITC | Interpretation |
| MTT | Metabolic Activity | ~50% reduction | Significant decrease in cell viability |
| LDH | Membrane Integrity | Significant increase in LDH release | Indicates cytotoxic effect (cell death) |
| Annexin V/PI | Apoptosis/Necrosis | Increased Annexin V positive, PI negative population | Suggests apoptosis as a primary mode of cell death |
| Caspase-3 Activity | Apoptosis Execution | Fold increase in activity | Confirms activation of the apoptotic cascade |
Conclusion
The investigation into the cytotoxicity of Benzophenone-4-isothiocyanate requires a methodologically sound and logically structured approach. By carefully selecting relevant cell lines, employing a multi-faceted assay strategy that probes cell viability, membrane integrity, and specific apoptotic pathways, researchers can generate high-quality, reproducible data. This guide provides the foundational principles and practical protocols to empower scientists to confidently assess the cytotoxic potential of BP-4-ITC and contribute to the broader understanding of its biological activity.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Virology Research Services. (2023, April 1). Cytotoxicity Assays: How We Test Cell Viability. Retrieved from [Link]
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Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate. Retrieved from [Link]
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The Emergence of Benzophenone-4-Isothiocyanate Derivatives as Novel Antimicrobial Agents: A Technical Guide
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents that circumvent existing resistance mechanisms. This technical guide provides a comprehensive overview of a promising class of compounds: benzophenone-4-isothiocyanate derivatives. By leveraging the synergistic potential of the benzophenone scaffold and the reactive isothiocyanate functional group, these derivatives present a compelling avenue for antimicrobial drug discovery. This document delves into the synthesis, mechanisms of action, structure-activity relationships, and the critical experimental protocols for evaluating the efficacy of these compounds. It is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antimicrobial therapies.
Introduction: The Imperative for New Antimicrobial Strategies
The relentless rise of multidrug-resistant (MDR) pathogens poses one of the most significant threats to global public health.[1] The waning efficacy of conventional antibiotics has created a critical void in our ability to treat a wide range of infections, leading to increased morbidity, mortality, and healthcare costs. This challenge underscores the urgent need for innovative antimicrobial agents with novel mechanisms of action.
Isothiocyanates (ITCs), naturally occurring compounds found in cruciferous vegetables, have long been recognized for their broad-spectrum antimicrobial properties.[2][3][4] Their potent bioactivity stems from the electrophilic nature of the -N=C=S group, which can react with various cellular nucleophiles, disrupting essential microbial processes.[5] Concurrently, the benzophenone scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial effects.[6][7][8] The strategic hybridization of these two moieties in benzophenone-4-isothiocyanate derivatives offers a promising strategy to develop potent and selective antimicrobial agents.[9]
This guide will provide an in-depth exploration of the synthesis, antimicrobial evaluation, and mechanistic understanding of benzophenone-4-isothiocyanate derivatives, offering a foundational resource for researchers in the field.
Synthesis and Characterization
The synthesis of benzophenone-4-isothiocyanate and its derivatives is a critical first step in their evaluation as potential antimicrobial agents. A common synthetic route involves the reaction of the corresponding benzophenone amine with a thiophosgene equivalent.
A general synthetic approach is outlined below:
-
Starting Material: The synthesis typically begins with a substituted 4-aminobenzophenone. The choice of substituents on the benzophenone core is crucial for tuning the lipophilicity, electronic properties, and ultimately, the biological activity of the final compound.
-
Formation of the Isothiocyanate Group: The primary amine of the 4-aminobenzophenone is converted to the isothiocyanate functionality. A widely used method is the reaction with thiophosgene or a less hazardous equivalent in an inert solvent.[9] Alternative methods may involve the use of thiourea derivatives.[9]
-
Purification and Characterization: The resulting benzophenone-4-isothiocyanate derivative is then purified using standard techniques such as column chromatography. Comprehensive characterization is essential to confirm the structure and purity of the synthesized compounds. This typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the presence of the characteristic isothiocyanate peak.
Antimicrobial Activity and Evaluation
A thorough in vitro evaluation is paramount to determine the antimicrobial spectrum and potency of novel benzophenone-4-isothiocyanate derivatives. Standardized protocols from recognized bodies such as the Clinical and Laboratory Standards Institute (CLSI) should be followed to ensure reproducibility and comparability of data.[10][11]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The broth microdilution method is a widely accepted and quantitative technique for MIC determination.[12][13][14]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Stock Solutions: Dissolve the synthesized benzophenone-4-isothiocyanate derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).[1]
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[12][14]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[14] Dilute this suspension in the broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the inoculated plates at 37°C for 16-20 hours.[12]
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[10]
Caption: Workflow for MIC determination using broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[12] This is determined as a follow-up to the MIC assay.
Experimental Protocol: MBC Determination
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Plating: Plate the aliquots onto a suitable agar medium, such as Mueller-Hinton Agar (MHA).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Data Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Mechanism of Action: Unraveling the Antimicrobial Effect
The antimicrobial activity of benzophenone-4-isothiocyanate derivatives is likely multifaceted, stemming from the combined properties of the benzophenone core and the isothiocyanate group.
The primary mechanism of action for isothiocyanates is believed to be their ability to form covalent adducts with cellular proteins and enzymes through the reaction of the electrophilic isothiocyanate group with nucleophilic moieties such as the sulfhydryl groups of cysteine residues.[2][5] This can lead to the inactivation of essential enzymes involved in various metabolic pathways, including cellular respiration and cell division.
Benzophenone derivatives have been shown to exert their antimicrobial effects through various mechanisms, including membrane depolarization.[15] The lipophilic nature of the benzophenone scaffold may facilitate the compound's interaction with and disruption of the bacterial cell membrane, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.[15][16]
Proposed Dual-Action Mechanism:
-
Membrane Disruption: The benzophenone moiety facilitates the initial interaction with and perturbation of the bacterial cell membrane.
-
Intracellular Targeting: Following membrane translocation, the isothiocyanate group can react with and inactivate critical intracellular enzymes and proteins.
Caption: Proposed dual mechanism of antimicrobial action.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of benzophenone-4-isothiocyanate derivatives and their antimicrobial activity is crucial for the rational design of more potent and selective compounds.
Key structural features that can be systematically varied include:
-
Substituents on the Benzophenone Core: The nature and position of substituents on the phenyl rings of the benzophenone scaffold can significantly impact the compound's lipophilicity, electronic properties, and steric hindrance. For instance, electron-withdrawing or electron-donating groups can modulate the reactivity of the isothiocyanate moiety and the compound's ability to interact with biological targets.
-
The Isothiocyanate Group: While the isothiocyanate group is the key pharmacophore for covalent modification, its reactivity can be influenced by the electronic effects of the rest of the molecule.
-
Linker between the Benzophenone and Isothiocyanate: In more complex derivatives, the nature of any linker between the two moieties can affect the overall conformation and target accessibility.
Studies on various isothiocyanates have shown that aromatic ITCs often exhibit greater antimicrobial activity than their aliphatic counterparts.[17][18][19] The presence of an aromatic ring, as in the benzophenone structure, is therefore advantageous. Furthermore, the length and composition of side chains can influence efficacy.[17][19]
Table 1: Hypothetical Structure-Activity Relationship Data for Benzophenone-4-Isothiocyanate Derivatives
| Compound ID | R1 Substituent | R2 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| BPI-01 | H | H | 16 | 32 |
| BPI-02 | 4-Cl | H | 8 | 16 |
| BPI-03 | 4-OCH₃ | H | 32 | 64 |
| BPI-04 | H | 4'-NO₂ | 4 | 8 |
Note: This table is illustrative and intended to demonstrate how SAR data would be presented. Actual values would be derived from experimental testing.
Conclusion and Future Perspectives
Benzophenone-4-isothiocyanate derivatives represent a promising class of antimicrobial agents with the potential for a dual mechanism of action that could circumvent existing resistance pathways. Their synthetic tractability allows for the systematic exploration of structure-activity relationships to optimize potency and selectivity.
Future research in this area should focus on:
-
Expansion of the Chemical Library: Synthesis and screening of a broader range of derivatives to build a comprehensive SAR profile.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular targets and pathways affected by these compounds.
-
Evaluation against Resistant Strains: Testing the efficacy of lead compounds against a panel of clinically relevant multidrug-resistant bacteria.
-
Toxicity and Selectivity Profiling: Assessing the cytotoxicity of promising derivatives against mammalian cell lines to determine their therapeutic index.
The development of benzophenone-4-isothiocyanate derivatives is a compelling example of how the principles of medicinal chemistry can be applied to address the critical challenge of antimicrobial resistance. Continued investigation in this area holds the promise of delivering novel and effective treatments for bacterial infections.
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Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (n.d.). National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to Benzophenone-4-isothiocyanate (B4NCS) as a Novel Photoaffinity Labeling Reagent
Publication Date: January 21, 2026
Introduction: The Imperative for Covalent Tools in Modern Drug Discovery
In the intricate world of cellular biology and drug development, understanding the precise interactions between a small molecule and its protein targets is paramount.[1][2] While techniques like X-ray crystallography and NMR provide high-resolution structural data, they often fall short in the complex, dynamic environment of a living cell.[2] Photoaffinity labeling (PAL) has emerged as a powerful strategy to bridge this gap. By using a light-activated chemical probe, PAL forges a covalent, "permanent" link between a molecule of interest and its binding partner, effectively trapping a transient interaction for downstream identification and analysis.[1][3][4]
Benzophenones (BPs) are a cornerstone of PAL due to their unique photochemical properties.[3][5][6] Upon excitation with long-wavelength UV light (typically 350-365 nm), which minimizes cellular damage, they form a reactive triplet diradical.[1][3] This excited state is capable of abstracting hydrogen atoms from adjacent C-H or N-H bonds, resulting in a stable, covalent cross-link.[7] This guide focuses on a particularly versatile reagent: Benzophenone-4-isothiocyanate (B4NCS). B4NCS combines the robust photoreactive nature of the benzophenone core with the highly efficient amine-reactive isothiocyanate group, creating a powerful tool for covalently mapping the molecular interactome.
The B4NCS Advantage: A Bifunctional Powerhouse
B4NCS is more than just another photo-cross-linker. Its utility stems from the intelligent combination of two distinct chemical functionalities on a single scaffold.
-
The Photophore (Benzophenone): The benzophenone moiety is the "warhead" of the molecule. Its key advantages include chemical stability in the dark, activation by biologically benign long-wavelength UV light, and a reversible excitation state.[1][3] If the excited benzophenone diradical encounters water instead of a target protein, it can revert to its ground state, allowing for repeated excitation and increasing the overall labeling efficiency over longer irradiation periods.[1]
-
The Conjugation Handle (Isothiocyanate): The isothiocyanate (-N=C=S) group is a highly efficient electrophile that reacts readily with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable thiourea linkage.[8][9][10] This reaction proceeds efficiently under mild, physiological conditions without the need for catalysts, making it ideal for conjugating B4NCS to peptides, small molecule drugs, or other amine-containing ligands.[10]
This dual nature allows for a straightforward, two-step experimental design: first, the covalent attachment of B4NCS to a known ligand, and second, the light-induced cross-linking of the resulting probe to its unknown protein target.
Comparative Analysis of Common Photo-Cross-linkers
To appreciate the utility of B4NCS, it's helpful to compare it with other common photoreactive groups.
| Feature | Benzophenones (e.g., B4NCS) | Aryl Azides | Diazirines |
| Activation Wavelength | ~350-365 nm | ~254-300 nm | ~350-380 nm |
| Reactive Intermediate | Triplet Diradical | Nitrene | Carbene |
| Reactivity | Inserts into C-H, N-H, O-H bonds | Highly reactive, prone to rearrangement | Extremely reactive, inserts into any X-H bond |
| Stability | High stability in the dark | Can be unstable, light-sensitive | Excellent chemical stability |
| Key Advantage | Reversible excitation increases yield | Small size | High reactivity, short half-life reduces non-specific labeling |
| Key Disadvantage | Bulky size may alter ligand binding[3] | Shorter wavelength can cause protein damage | Can be synthetically challenging |
Mechanism of Action: From Non-covalent to Irreversible
The power of B4NCS lies in its ability to convert a reversible binding event into a permanent covalent bond upon UV irradiation. The process can be broken down into three key phases.
Phase 1: Probe Conjugation The isothiocyanate group of B4NCS reacts with a primary amine on the ligand of interest (e.g., a drug, peptide) to form a stable B4NCS-ligand conjugate.
Phase 2: Target Binding & Photoactivation The B4NCS-ligand probe is incubated with the biological sample (e.g., cell lysate, live cells) to allow it to bind non-covalently to its protein target.[11] The sample is then irradiated with UV light (~365 nm). The benzophenone moiety absorbs a photon, promoting it to an excited singlet state which rapidly converts to a more stable, long-lived triplet diradical state.
Phase 3: Covalent Cross-linking While bound within the target's binding pocket, the highly reactive triplet diradical abstracts a hydrogen atom from a nearby amino acid residue (preferentially C-H bonds). This creates a radical pair that immediately collapses to form a new, stable carbon-carbon covalent bond, permanently linking the ligand to its target protein.
Experimental Design and Core Protocols
A successful photoaffinity labeling experiment hinges on meticulous planning and the inclusion of critical controls. This section provides a robust, field-tested workflow.
Protocol: Conjugation of B4NCS to an Amine-Containing Ligand
This protocol describes the formation of the thiourea bond between B4NCS and a ligand of interest (e.g., a peptide).
Materials:
-
Benzophenone-4-isothiocyanate (B4NCS)
-
Amine-containing ligand (e.g., peptide, small molecule)
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.5-9.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., HPLC, flash chromatography)[8]
Protocol Steps:
-
Ligand Preparation: Dissolve the amine-containing ligand in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
B4NCS Preparation: Immediately before use, dissolve B4NCS in a minimal amount of anhydrous DMF or DMSO to create a 10-20 fold molar excess stock solution relative to the ligand.
-
Reaction Incubation: Add the B4NCS stock solution dropwise to the stirring ligand solution. Protect the reaction from light by wrapping the vial in aluminum foil. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the B4NCS-ligand conjugate from unreacted B4NCS and ligand using reverse-phase HPLC or another suitable chromatographic technique.[8] Monitor the elution profile by absorbance at ~280 nm (for peptides/proteins) and ~350 nm (for the benzophenone).
-
Verification: Confirm the successful conjugation and purity of the probe via mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Scientist's Note (Causality): The alkaline pH (8.5-9.0) is critical for this reaction. It ensures that the primary amine of the ligand is deprotonated and thus sufficiently nucleophilic to attack the electrophilic carbon of the isothiocyanate group.[10] Using an anhydrous organic solvent for the B4NCS stock prevents premature hydrolysis of the highly reactive isothiocyanate.
Protocol: Photo-Cross-linking in Cell Lysate
This protocol provides a framework for identifying target proteins from a complex proteome.
Materials:
-
Purified B4NCS-ligand probe
-
Cell lysate (prepared in a non-nucleophilic buffer like HEPES or PBS, with protease inhibitors)
-
Control (unlabeled) ligand
-
UV Cross-linking device (e.g., Spectrolinker) with 365 nm bulbs
-
Ice bath or cold block
Protocol Steps:
-
Sample Preparation: Aliquot the cell lysate into microcentrifuge tubes. A typical reaction might contain 0.5-1.0 mg of total protein.
-
Control Setup (Self-Validation): Prepare three sets of samples for a robust experiment:
-
(+) UV Probe: Add the B4NCS-ligand probe (final concentration 1-10 µM).[7]
-
(-) UV Control: Add the B4NCS-ligand probe. This sample will NOT be irradiated.
-
Competition Control: Pre-incubate the lysate with a 50-100 fold molar excess of the unlabeled, original ligand for 30 minutes before adding the B4NCS-ligand probe.
-
-
Incubation: Incubate all samples for 30-60 minutes at 4°C to allow the probe to bind to its target(s).
-
Irradiation: Place the open tubes on an ice bath approximately 5-10 cm from the UV source.[7] Irradiate the "(+) UV Probe" and "Competition Control" samples with 365 nm UV light for 15-60 minutes. Keep the "(-) UV Control" sample covered in foil on ice.
-
Safety Precaution: Always wear appropriate UV-protective eyewear and skin protection.
-
-
Quenching (Optional): Add a quenching reagent like DTT to scavenge any unreacted probe.
-
Downstream Processing: The samples are now ready for analysis via SDS-PAGE, Western blotting, or enrichment for mass spectrometry.[1][7]
Trustworthiness Note: The controls are non-negotiable. A signal (e.g., a new band on a gel) that appears in the (+) UV lane but is absent in the (-) UV lane demonstrates light-dependent labeling. A signal that is diminished or absent in the Competition lane proves that the probe is binding specifically to the same site as the parent ligand.
Downstream Analysis: Visualizing and Identifying the Catch
Once the cross-linking is complete, the primary goal is to identify the protein(s) that have been covalently modified.[2]
-
Visualization: If the B4NCS-ligand probe also includes a reporter tag (like a fluorophore or biotin), the results can be visualized directly. Labeled proteins can be seen on an SDS-PAGE gel by in-gel fluorescence scanning or via Western blot using streptavidin-HRP.[1]
-
Identification by Mass Spectrometry (MS): For definitive identification, MS is the gold standard.[2][12][13] If a biotin tag was included on the probe, the labeled proteins can be enriched from the complex lysate using streptavidin beads. The enriched proteins are then digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein(s) of interest.[1][2]
Conclusion and Future Outlook
Benzophenone-4-isothiocyanate stands out as a highly effective and versatile reagent in the chemical biologist's toolbox. Its robust photochemistry, combined with a straightforward and efficient conjugation chemistry, provides a reliable platform for a wide range of photoaffinity labeling applications, from target deconvolution of novel drugs to mapping complex protein-protein interactions.[1][3][14] The principles and protocols outlined in this guide offer a validated framework for researchers to confidently design and execute experiments, turning the transient, non-covalent interactions that govern biology into tangible, identifiable targets.
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Schneider, M., et al. (2023). Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents. ACS Omega, ACS Publications. Retrieved from [Link]
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Enjalbert, Q., et al. (2024). Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?. PubMed. Retrieved from [Link]
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- 10. Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Probing proteomes with benzophenone photoprobes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Protein Labeling and Photo-Crosslinking using Benzophenone-4-isothiocyanate (BPIA)
Introduction: The Dual Functionality of Benzophenone-4-isothiocyanate for Probing Molecular Interactions
In the intricate world of cellular biology and drug discovery, understanding the transient and stable interactions between proteins is paramount. Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently capture these interactions in situ. Benzophenone-4-isothiocyanate (BPIA) is a heterobifunctional crosslinking reagent that offers a unique two-step approach to elucidating protein-protein interactions. This molecule possesses two distinct reactive moieties: an isothiocyanate group for the initial covalent labeling of a protein of interest, and a benzophenone group for subsequent photo-induced crosslinking to interacting partners.
The isothiocyanate group (-N=C=S) reacts efficiently with primary amine groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group on the protein surface, forming a stable thiourea bond.[1][2] This initial labeling step allows for the specific incorporation of the photoreactive benzophenone moiety into the protein of interest. The benzophenone group, upon activation with long-wave UV light (typically around 350-360 nm), generates a highly reactive triplet-state diradical. This excited species can then abstract a hydrogen atom from a nearby C-H bond of an interacting molecule, resulting in the formation of a stable covalent crosslink.[3] This "zero-length" crosslinking provides a snapshot of proteins in close proximity.
This application note provides a detailed protocol for the labeling of a target protein with BPIA, followed by a general procedure for photo-crosslinking to capture interacting partners. We will delve into the rationale behind each step, offering insights to empower researchers in their quest to unravel complex biological networks.
Diagrammatic Overview of the BPIA Labeling and Crosslinking Workflow
Caption: Experimental workflow for BPIA-mediated protein labeling and photo-crosslinking.
PART 1: Detailed Protocol for Protein Labeling with BPIA
This protocol outlines the steps for the covalent attachment of BPIA to a purified protein of interest.
Materials and Reagents
-
Protein of Interest: Purified protein at a concentration of 1-5 mg/mL.
-
Benzophenone-4-isothiocyanate (BPIA): High-purity, stored desiccated at -20°C.
-
Labeling Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5-9.5. Note: Avoid buffers containing primary amines (e.g., Tris) or sodium azide, as they will compete with the protein for reaction with the isothiocyanate.
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification Column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Spectrophotometer
Protocol Steps
Step 1: Preparation of Protein Solution
-
Ensure the protein of interest is in an amine-free buffer. If the protein is in an incompatible buffer, exchange it into the Labeling Buffer using dialysis or a desalting column.
-
Adjust the protein concentration to 1-5 mg/mL in the Labeling Buffer. The optimal concentration may need to be determined empirically.
Step 2: Preparation of BPIA Stock Solution
-
Immediately before use, prepare a 10 mM stock solution of BPIA in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution. Note: BPIA is moisture-sensitive; use anhydrous DMSO and minimize exposure to air.
Step 3: Labeling Reaction
-
Calculate the volume of BPIA stock solution required to achieve the desired molar excess of BPIA to protein. A starting point of a 10-20 fold molar excess is recommended.[1] The optimal ratio may need to be optimized to achieve the desired degree of labeling while minimizing protein precipitation.
-
Slowly add the calculated volume of the BPIA stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1] The longer incubation at a lower temperature can be beneficial for sensitive proteins.
Step 4: Quenching the Reaction
-
After the incubation period, quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature to ensure that all unreacted BPIA is quenched.
Step 5: Purification of the Labeled Protein
-
Remove the unreacted BPIA and byproducts by applying the reaction mixture to a pre-equilibrated SEC column. Elute with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Alternatively, perform dialysis against a large volume of storage buffer with several buffer changes.
-
Monitor the elution from the SEC column by measuring the absorbance at 280 nm (for protein) and ~350 nm (for the benzophenone moiety of BPIA). The protein-containing fractions that also show absorbance at ~350 nm contain the labeled protein.
Step 6: Characterization of the Labeled Protein
-
Determine the concentration of the labeled protein using a BCA assay or by measuring the absorbance at 280 nm. Note that the absorbance of BPIA at 280 nm will contribute to the reading; a correction factor may be necessary if a precise concentration is required.
-
Calculate the Degree of Labeling (DOL), which is the average number of BPIA molecules per protein molecule. This can be estimated using the following formula, though a more accurate determination may require mass spectrometry:
-
DOL = (A_max of BPIA / ε_BPIA) / (A_280 of protein / ε_protein)
-
Where A_max is the absorbance at the maximum wavelength for BPIA (~350 nm), ε is the molar extinction coefficient, and A_280 is the absorbance of the protein at 280 nm.
-
-
Analyze the labeled protein by SDS-PAGE to check for integrity and potential aggregation.
PART 2: General Protocol for Photo-Crosslinking
This section provides a general workflow for using the BPIA-labeled protein to capture interacting partners upon UV irradiation.
Materials and Reagents
-
BPIA-Labeled Protein: From Part 1.
-
Interacting Partner(s): In a purified system or in a complex mixture like cell lysate.
-
Reaction Buffer: A buffer compatible with the protein interaction being studied (e.g., PBS, HEPES buffer).
-
UV Light Source: A UV lamp with an emission maximum around 350-360 nm (e.g., a mercury arc lamp with appropriate filters).
-
Sample Holder: UV-transparent cuvette or microplate.
Protocol Steps
Step 1: Incubation of Labeled Protein with Interacting Partners
-
Mix the BPIA-labeled protein with the putative interacting partner(s) in the Reaction Buffer. The molar ratio of the labeled protein to its partner will depend on their binding affinity and should be optimized.
-
Incubate the mixture under conditions that promote the interaction (e.g., specific temperature, time, and co-factors).
Step 2: UV Irradiation
-
Transfer the sample to a UV-transparent container and place it on ice or in a temperature-controlled holder to minimize heat-induced damage.
-
Irradiate the sample with UV light (350-360 nm) for a predetermined duration.[3] The optimal irradiation time needs to be determined empirically; start with a time course (e.g., 5-30 minutes) to find the balance between crosslinking efficiency and protein damage.
-
Safety Precaution: UV radiation is harmful. Always wear appropriate personal protective equipment, including UV-blocking glasses and skin protection.
Step 3: Analysis of Crosslinked Products
-
After irradiation, the crosslinked products can be analyzed by various methods:
-
SDS-PAGE: Separate the reaction mixture on an SDS-PAGE gel. The formation of a new, higher molecular weight band corresponding to the crosslinked complex is indicative of a successful reaction.
-
Western Blotting: If antibodies are available for the interacting partners, Western blotting can be used to confirm their presence in the crosslinked complex.
-
Mass Spectrometry: For identification of unknown interacting partners and mapping of the crosslink sites, the high molecular weight band can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by LC-MS/MS.[4][5]
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive BPIA due to hydrolysis.- Presence of primary amines in the buffer.- Suboptimal pH for the reaction. | - Use fresh, anhydrous DMSO for BPIA stock.- Ensure the labeling buffer is free of amines.- Optimize the pH of the labeling buffer (8.5-9.5).[1][6] |
| Protein Precipitation | - High degree of labeling leading to hydrophobicity.- Protein instability at the reaction pH. | - Reduce the molar excess of BPIA.- Shorten the reaction time or perform the reaction at 4°C.- Screen for a more suitable labeling buffer. |
| No or Low Crosslinking | - Insufficient UV irradiation.- Labeled protein is not interacting with the partner.- The distance between the BPIA and the interacting partner is too large. | - Optimize the UV irradiation time and intensity.- Confirm the protein-protein interaction by other methods (e.g., co-IP).- Consider labeling different sites on the protein of interest. |
References
- Chen, X., et al. (2014). Stability analysis of glutamic acid linked peptides coupled to NOTA through different chemical linkages. Molecular Pharmaceutics, 11(11), 3865-3873.
-
Sundell, G. N. (2021). Protocol for protein labeling using Rhodamine B Isothiocyanate? ResearchGate. Retrieved from [Link]
- Péczka, N., et al. (2020).
- Treu, H. E., et al. (2005). Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing. Molecular & Cellular Proteomics, 4(10), 1497-1509.
- Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100523.
- O'Kennedy, R., et al. (2017). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Analytical Biochemistry, 539, 1-9.
- Traaseth, N. J., et al. (2008). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis.
- Wang, L., et al. (2012). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques.
- Farrell, I. S., et al. (2018). Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers. In Methods in Molecular Biology (Vol. 1728, pp. 379-401). Humana Press.
- Pîrnău, A., et al. (2023). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 28(15), 5769.
- Witte, M. D., et al. (2023). The linkage-type and the exchange molecule affect the protein-labeling efficiency of iminoboronate probes. Organic & Biomolecular Chemistry, 21(44), 8963-8970.
- Chen, C., & Peng, T. (2020). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. STAR Protocols, 1(3), 100109.
- Lu, Y., et al. (2018). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Vaccines, 6(4), 87.
- Miyamoto, T., et al. (2009). Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine. Journal of Agricultural and Food Chemistry, 57(6), 2445-2450.
- Leitner, A., et al. (2014). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Proteomics, 107, 138-148.
- Gay, G., et al. (2012). A UV cross-linking method combined with infrared imaging to analyse RNA–protein interactions. Nucleic Acids Research, 40(14), e110.
- Chen, K. H., et al. (2023). Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast. STAR Protocols, 4(4), 102652.
-
Fratoddi, I., et al. (2020). Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. Retrieved from [Link]
- Zhang, C., et al. (2016). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues.
- Moyano, F., et al. (2021). Systematic process evaluation of the conjugation of proteins to gold nanoparticles. Talanta, 235, 122759.
-
Miyamoto, T., et al. (2009). Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine. ResearchGate. Retrieved from [Link]
- Chan, K. H., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins.
-
OSTR. (2019, December 9). Crosslinking and Limited Proteolysis: Structural Mass Spectometry [Video]. YouTube. [Link]
-
Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]
-
G-Biosciences. (n.d.). Protein Folding. Retrieved from [Link]
- van den Berg, L., et al. (2020). Polymer-protein conjugation via a 'grafting to' approach – A comparative study of the performance of protein-reactive RAFT chain transfer agents. Polymer Chemistry, 11(2), 269-279.
- Lang, K., & Chin, J. W. (2014). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. ACS Chemical Biology, 9(1), 16-20.
-
PP Notes. (2022, September 2). Protein Purification & Identification | Molecular Biology 12 | PP Notes [Video]. YouTube. [Link]
- Lubeckyj, R. A., et al. (2025). Breaking Barriers in Crosslinking Mass Spectrometry: Enhanced Throughput and Sensitivity with the Orbitrap Astral Mass Analyzer. bioRxiv.
- O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Biochemical Society Transactions, 46(5), 1119-1128.
- Rashidian, M., et al. (2013). Chemoenzymatic Reversible Immobilization and Labeling of Proteins without Prior Purification.
-
Protein Capture Science. (2024, June 13). Purification of Proteins & Peptides by Using Self-removing Tag [Video]. YouTube. [Link]
Sources
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- 2. Protein Labeling Reagents | Thermo Fisher Scientific - UK [thermofisher.com]
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- 4. Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Benzophenone-4-isothiocyanate for Photo-crosslinking of Protein Complexes
Introduction: Capturing Protein Interactions in Time and Space
The intricate dance of proteins within a cell is fundamental to nearly every biological process. Understanding these interactions is paramount for deciphering cellular pathways and for the development of novel therapeutics. However, many protein-protein interactions are transient, making them challenging to study using traditional biochemical methods. Photo-crosslinking offers a powerful approach to "freeze" these fleeting interactions in time, allowing for their subsequent identification and characterization. Benzophenone-4-isothiocyanate (BPIA) is a hetero-bifunctional crosslinking agent uniquely suited for this purpose. It combines a photo-activatable benzophenone moiety with a protein-reactive isothiocyanate group, enabling a two-step process of targeted labeling and subsequent light-induced crosslinking.
This guide provides an in-depth exploration of the principles, protocols, and practical considerations for using BPIA to elucidate the architecture of protein complexes. We will delve into the causality behind experimental choices, offering insights gleaned from field-proven applications to ensure scientific integrity and experimental success.
The Chemistry of BPIA: A Dual-Action Approach
Benzophenone-4-isothiocyanate is a molecule designed with two distinct reactive functionalities, enabling a temporally controlled crosslinking experiment.
-
Isothiocyanate Group: The "Homing" Moiety: The isothiocyanate group (-N=C=S) provides the initial point of attachment to the protein of interest. It reacts specifically and covalently with primary amines, most notably the ε-amino group of lysine residues, under alkaline conditions to form a stable thiourea linkage.[1] This initial step allows for the targeted labeling of a purified protein or a protein within a complex.
-
Benzophenone Group: The Photo-activatable "Trap": The benzophenone moiety is the workhorse of the photo-crosslinking process. Upon exposure to UV light of approximately 365 nm, the benzophenone is excited to a triplet state.[2] This excited state is a diradical that can abstract a hydrogen atom from a nearby C-H bond, creating a new carbon-centered radical on the interacting protein. Subsequent radical recombination results in a stable carbon-carbon covalent bond, effectively "trapping" the interacting partner.[2] A key advantage of benzophenone is its relative stability in aqueous solutions and its inertness until activated by light.[2]
Experimental Design: Key Considerations for Success
The success of a BPIA crosslinking experiment hinges on careful consideration of several parameters. The following table outlines critical variables and their rationale.
| Parameter | Recommended Range | Rationale & Scientific Justification |
| BPIA Concentration | 10-50 fold molar excess over protein | A sufficient excess is required to drive the labeling reaction to completion. However, excessive concentrations can lead to non-specific labeling and protein precipitation.[3] Start with a lower excess and optimize as needed. |
| Labeling Reaction pH | 8.5 - 9.5 | The isothiocyanate group reacts with unprotonated primary amines. An alkaline pH ensures that the ε-amino group of lysine is sufficiently deprotonated to be nucleophilic.[4] |
| Reaction Buffer | HEPES, Phosphate, or Bicarbonate buffers | Avoid buffers containing primary amines (e.g., Tris, Glycine) as they will compete with the protein for reaction with the isothiocyanate group. |
| UV Irradiation Wavelength | ~365 nm | This wavelength corresponds to the n-π* transition of the benzophenone carbonyl group, leading to the formation of the reactive triplet state.[2] |
| UV Irradiation Energy | 1-5 J/cm² | Sufficient energy is required to activate the benzophenone. However, excessive UV exposure can lead to protein damage. The optimal energy should be determined empirically. |
| Protein Concentration | 1-20 µM | Higher concentrations can favor intermolecular crosslinking, while very low concentrations may not yield detectable crosslinked products.[3] |
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the overall workflow for a BPIA photo-crosslinking experiment, from initial protein labeling to the final analysis of crosslinked products.
Sources
Application Notes and Protocols for Benzophenone-4-isothiocyanate in Advanced Fluorescence Microscopy
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Benzophenone-4-isothiocyanate (BP-4-ITC) as a versatile tool in fluorescence microscopy. This document delves into the unique dual-functionality of BP-4-ITC, offering both a stable covalent labeling moiety and a photo-activatable cross-linking group. The protocols herein are designed to be self-validating, with explanations grounded in established biochemical principles to ensure experimental success.
Introduction: The Dual-Action Nature of Benzophenone-4-isothiocyanate
Benzophenone-4-isothiocyanate (BP-4-ITC) is a heterobifunctional reagent that has carved a niche in the landscape of biological imaging and interaction studies. Its utility stems from two key chemical features:
-
An isothiocyanate group (-N=C=S) that reacts readily with primary amine groups found on biomolecules, such as the N-terminus of a polypeptide chain or the ε-amino group of lysine residues. This reaction forms a highly stable thiourea bond, making it an excellent choice for covalent labeling of proteins, peptides, and other amine-containing molecules.[1][2][3]
-
A benzophenone moiety which is a well-known photo-activatable group.[1] Upon excitation with UV light (typically around 350-360 nm), the benzophenone group can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent bond.[1] This feature allows for photo-affinity labeling, where the labeled molecule can be irreversibly cross-linked to its binding partners upon photo-irradiation.
This dual functionality makes BP-4-ITC a powerful tool for not only visualizing the localization of a target molecule within a cell but also for capturing and identifying its transient or stable interaction partners.
Chemical and Photophysical Properties
A thorough understanding of the chemical and photophysical properties of BP-4-ITC is paramount for its successful application.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NOS | [1][4] |
| Molecular Weight | 239.29 g/mol | [4] |
| Appearance | Powder | |
| Purity | ≥90% (HPLC) | |
| Storage Temperature | -20°C, protect from light and moisture | |
| Maximum Absorption (λₘₐₓ) | 296-302 nm in methanol | [1] |
| Extinction Coefficient (ε) | 24-28 at 296-302 nm in methanol |
Note: The fluorescence of the benzophenone moiety itself is weak due to efficient intersystem crossing to the triplet state.[1][5] Therefore, for direct visualization, it is often used in conjunction with other fluorescent reporters or in applications where the cross-linking event is the primary readout.
Mechanism of Biomolecule Labeling
The labeling of a protein with BP-4-ITC is a two-stage conceptual process: covalent attachment followed by optional photo-crosslinking.
Stage 1: Covalent Labeling via Isothiocyanate Reaction
The isothiocyanate group is electrophilic and reacts with nucleophilic primary amines on the target protein. This reaction is typically carried out under mild alkaline conditions (pH 8.0-9.0) to ensure the deprotonation of the amine groups, thereby increasing their nucleophilicity. The result is a stable thiourea linkage.[1]
Caption: Covalent labeling of a protein with BP-4-ITC.
Experimental Protocols
Protocol 1: Fluorescent Labeling of Proteins with Benzophenone-4-isothiocyanate
This protocol provides a general framework for the covalent labeling of proteins with BP-4-ITC. Optimization of the dye-to-protein molar ratio is recommended for each specific protein to achieve the desired degree of labeling without compromising protein function.[2][6]
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS or bicarbonate buffer)
-
Benzophenone-4-isothiocyanate (BP-4-ITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Labeling Buffer at a concentration of 2-10 mg/mL.[6] Ensure that the buffer is free of primary amines (e.g., Tris or glycine) as they will compete for the labeling reaction.
-
-
BP-4-ITC Solution Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of BP-4-ITC in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Calculate the amount of BP-4-ITC needed for the desired molar excess. A starting point is a 10- to 20-fold molar excess of BP-4-ITC to protein.[2]
-
Slowly add the calculated volume of the BP-4-ITC stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2]
-
-
Purification of the Labeled Protein:
-
Remove the unreacted BP-4-ITC and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
The labeled protein will elute in the void volume.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration by measuring the absorbance at 280 nm.
-
Determine the concentration of BP-4-ITC by measuring the absorbance at its λₘₐₓ (around 300 nm).
-
Calculate the degree of labeling (moles of BP-4-ITC per mole of protein).
-
Protocol 2: Immunofluorescence Staining of Adherent Cells
This protocol outlines the use of a BP-4-ITC-labeled antibody for the immunofluorescent staining of cells.[7][8]
Caption: Immunofluorescence staining workflow.
Materials:
-
Adherent cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Fetal Bovine Serum (FBS) in PBS
-
Primary antibody specific to the target antigen
-
BP-4-ITC-labeled secondary antibody
-
Mounting medium with an anti-fade reagent
Procedure:
-
Cell Preparation:
-
Rinse the cells on coverslips twice with PBS.
-
-
Fixation:
-
Permeabilization (if required for intracellular targets):
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Dilute the BP-4-ITC-labeled secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.[9]
-
-
Mounting:
-
Briefly rinse the coverslips with distilled water.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.[9]
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for the benzophenone fluorophore.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Inactive BP-4-ITC due to hydrolysis. | Use fresh, anhydrous DMF or DMSO. Store BP-4-ITC properly. |
| Presence of primary amines in the buffer. | Use an amine-free buffer like PBS or bicarbonate. | |
| Incorrect pH of the labeling buffer. | Ensure the pH is between 8.5 and 9.0. | |
| High Background Staining | Non-specific binding of the antibody. | Increase blocking time or use a different blocking agent. |
| Insufficient washing. | Increase the number and duration of wash steps.[9] | |
| Antibody concentration is too high. | Titrate the primary and secondary antibodies to determine the optimal concentration. | |
| No or Weak Fluorescent Signal | Low abundance of the target protein. | Use signal amplification techniques. |
| Incompatible filter sets on the microscope. | Ensure the excitation and emission filters are appropriate for BP-4-ITC. | |
| Photobleaching. | Use an anti-fade mounting medium and minimize exposure to the excitation light. |
References
-
Ataman Kimya. BENZOPHENONE 4. [Link]
-
SENS Research Foundation. Immunofluorescent Staining Protocol. [Link]
-
PubChem. Benzophenone-4-isothiocyanate. [Link]
-
Arigo Biolaboratories Corp. Immunofluorescence Protocol (for adherent cells). [Link]
-
PMC. A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique. [Link]
-
PubMed. Use of 4-sulfophenyl isothiocyanate labeling and mass spectrometry to determine the site of action of the streptococcolytic peptidoglycan hydrolase zoocin A. [Link]
-
MDPI. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]
-
ChemRxiv. Synthesis and characterization of the fluorescentself-assembled structures formed by Benzothiazolone conjugates and applications in cellular imaging. [Link]
-
ResearchGate. The best protocol for FITC labeling of proteins. [Link]
-
Addgene. Immunofluorescence protocol. [Link]
-
MDPI. Silver Nanoparticles Functionalized by Fluorescein Isothiocyanate or Rhodamine B Isothiocyanate: Fluorescent and Plasmonic Materials. [Link]
-
Cold Spring Harbor Laboratory. IMMUNOFLUORESCENCE. [Link]
-
Bulgarian Chemical Communications. Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. [Link]
-
OriGene Technologies, Inc. Immunofluorescent Staining Protocol. [Link]
-
ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
PubMed. Biomedical and Pharmacological Uses of Fluorescein Isothiocyanate Chitosan-Based Nanocarriers. [Link]
-
MDPI. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. [Link]
-
European Commission. OPINION on benzophenone-4. [Link]
-
Semantic Scholar. Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]
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Step-by-step guide to synthesizing photoreactive peptides with Benzophenone-4-isothiocyanate
Application Notes & Protocols
Topic: Step-by-Step Guide to Synthesizing Photoreactive Peptides with Benzophenone-4-isothiocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Illuminating Molecular Interactions with Photoreactive Peptides
The study of protein-protein and peptide-protein interactions is fundamental to unraveling complex biological processes and is a cornerstone of modern drug discovery. Photoaffinity labeling (PAL) has emerged as a powerful technique to capture these transient interactions by creating a covalent bond between a ligand and its binding partner upon photoactivation.[1] This process transforms a non-covalent interaction into a stable covalent linkage, enabling the identification of binding partners, the mapping of interaction sites, and the characterization of binding kinetics.[2]
Among the various photophores used in PAL, benzophenone (BP) is particularly advantageous. Upon exposure to UV light (typically around 350-365 nm), the benzophenone moiety is excited to a triplet diradical state.[1] This highly reactive intermediate can abstract a hydrogen atom from neighboring C-H or N-H bonds, leading to the formation of a stable covalent bond with the interacting biomolecule.[3][4] This reactivity is relatively non-specific, making it an excellent tool for capturing interactions without a bias for specific amino acid residues.
This guide provides a detailed protocol for the synthesis of photoreactive peptides using Benzophenone-4-isothiocyanate (B4I), a heterobifunctional crosslinking reagent. The isothiocyanate group provides a specific reactive handle for covalently attaching the benzophenone photophore to primary amines on a peptide, namely the N-terminal alpha-amine or the epsilon-amine of lysine residues, through a stable thiourea linkage.[5]
Principle of Conjugation
The core of the synthesis lies in the reaction between the isothiocyanate group (-N=C=S) of B4I and a non-protonated primary amine (-NH₂) on the peptide. This nucleophilic addition reaction proceeds efficiently under slightly basic conditions (pH 8.0-9.0), which ensures that a sufficient population of the amine groups are deprotonated and thus reactive. The resulting thiourea bond is highly stable, ensuring the integrity of the photoreactive probe during subsequent experiments.
Materials and Equipment
Reagents
-
Peptide of interest (with at least one primary amine)
-
Benzophenone-4-isothiocyanate (B4I) (CAS 26328-59-6)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Sodium Borate buffer (50 mM, pH 8.5)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
Equipment
-
Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Lyophilizer (Freeze-dryer)
-
pH meter
-
Vortex mixer and centrifuge
-
Reaction vials and standard laboratory glassware
Experimental Protocol: Synthesis and Purification
This protocol is divided into three main stages: the conjugation reaction, the purification of the labeled peptide, and the characterization of the final product.
Part 1: Conjugation of B4I to the Peptide
The causality behind the chosen conditions is critical: the slightly basic pH deprotonates the target amine groups, making them nucleophilic, while the organic co-solvent (DMF or DMSO) is necessary to dissolve the hydrophobic B4I reagent.
-
Peptide Preparation:
-
Accurately weigh the desired amount of peptide.
-
Dissolve the peptide in 50 mM sodium borate buffer (pH 8.5) to a final concentration of 1-5 mg/mL. If solubility is an issue, a small amount of organic solvent like ACN can be added, but ensure the final pH remains at 8.5.
-
-
B4I Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of Benzophenone-4-isothiocyanate in anhydrous DMF or DMSO. This should be prepared fresh just before use, as isothiocyanates can degrade in the presence of moisture.
-
-
The Conjugation Reaction:
-
While gently vortexing the peptide solution, add a 5- to 10-fold molar excess of the B4I stock solution. A molar excess ensures the reaction is driven towards completion.
-
Incubate the reaction mixture at room temperature for 2-4 hours, protected from light to prevent premature activation of the benzophenone group.
-
Reaction Monitoring (Optional but Recommended): To monitor the progress, a small aliquot of the reaction mixture can be taken at different time points (e.g., 0, 1, 2, and 4 hours), quenched with 1% TFA, and analyzed by analytical RP-HPLC. A successful reaction will show a decrease in the starting peptide peak and the appearance of a new, more hydrophobic (later eluting) product peak.
-
Part 2: Purification by RP-HPLC
Purification is essential to remove unreacted starting materials and any side products, ensuring that only the desired photoreactive peptide is used in subsequent biological experiments.[6] Reversed-phase HPLC is the standard and most effective method for this purpose.[6][7]
-
Sample Preparation:
-
After the incubation period, quench the entire reaction by adding TFA to a final concentration of 0.1% to protonate any remaining amines and stop the reaction.
-
Centrifuge the sample to pellet any precipitate and filter the supernatant before injecting it onto the HPLC.
-
-
Preparative RP-HPLC:
-
Equilibrate a preparative C18 column with the starting mobile phase (e.g., 95% Solvent A, 5% Solvent B).
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (ACN)
-
-
Inject the quenched reaction mixture onto the column.
-
Elute the bound components using a linear gradient of Solvent B. A typical gradient might be 5% to 75% Solvent B over 40 minutes. The benzophenone-labeled peptide is more hydrophobic than the unlabeled peptide and will elute later.
-
Monitor the elution profile at 220 nm (for the peptide backbone) and ~298 nm (for the benzophenone moiety).
-
Collect fractions corresponding to the major product peak that absorbs at both wavelengths.
-
-
Post-Purification Processing:
-
Analyze the collected fractions using analytical RP-HPLC to confirm their purity.
-
Pool the pure fractions.
-
Freeze the pooled fractions and lyophilize them to obtain the final product as a dry, stable powder. Store the lyophilized peptide at -20°C or -80°C, protected from light.
-
Part 3: Characterization and Quality Control
Verification of the final product is a non-negotiable step to ensure trustworthiness in subsequent applications. Mass spectrometry and analytical HPLC are used to confirm the identity and purity of the synthesized photoreactive peptide.
| Parameter | Method | Expected Result | Purpose |
| Identity | ESI or MALDI-TOF Mass Spectrometry | Observed Mass = Mass of Peptide + 239.29 Da | Confirms the covalent addition of one B4I molecule (MW = 239.29 g/mol ). |
| Purity | Analytical RP-HPLC | A single major peak with >95% purity | Ensures the sample is free from unreacted peptide and other impurities. |
| Photoreactivity | UV-Vis Spectroscopy | Absorbance maximum around 296-302 nm | Confirms the presence of the benzophenone chromophore. |
Workflow Visualization
The entire process, from synthesis to the final application, can be visualized as a clear, sequential workflow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Studying protein-peptide interactions using benzophenone units: a case study of protein kinase B/Akt and its inhibitor PTR6154 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. bachem.com [bachem.com]
- 7. bio-works.com [bio-works.com]
Probing the Interactome: A Detailed Guide to Unveiling Protein-Protein Interactions using Benzophenone-4-isothiocyanate
This comprehensive guide provides researchers, scientists, and drug development professionals with a deep dive into the application of Benzophenone-4-isothiocyanate (B4I) for the study of protein-protein interactions. Moving beyond a simple recitation of steps, this document elucidates the underlying principles and provides field-proven insights to empower you to design, execute, and interpret photo-crosslinking experiments with confidence.
Introduction: Capturing the Fleeting Dance of Proteins
Protein-protein interactions (PPIs) are the cornerstone of cellular function, orchestrating a vast array of biological processes from signal transduction to metabolic regulation. The transient and often weak nature of these interactions, however, presents a significant challenge to their study. Chemical crosslinking, coupled with mass spectrometry (CXMS), has emerged as a powerful technique to "freeze" these ephemeral interactions, allowing for their identification and characterization.[1][2][3][4]
Photo-affinity labeling (PAL) offers a distinct advantage by providing temporal control over the crosslinking reaction.[5][6][7][8] A photoreactive probe, such as Benzophenone-4-isothiocyanate, can be introduced into a biological system, allowing it to bind to its target. Subsequent activation with a specific wavelength of light initiates a covalent crosslink to interacting partners.[5] B4I is a hetero-bifunctional crosslinker, featuring two distinct reactive moieties: a photo-activatable benzophenone group and a primary amine-reactive isothiocyanate group.[9][10] This dual functionality allows for a two-step process: first, the covalent attachment of the probe to a protein of interest via the isothiocyanate group, and second, the light-induced crosslinking of this "baited" protein to its interacting partners.
Principle and Mechanism of Action: A Tale of Two Chemistries
The utility of Benzophenone-4-isothiocyanate lies in its well-defined, two-stage reactivity. Understanding the chemistry of each functional group is paramount to successful experimental design.
1. Isothiocyanate-Mediated Protein Labeling:
The isothiocyanate (–N=C=S) group is a highly reactive electrophile that readily forms a stable thiourea bond with nucleophilic primary amines, such as the ε-amino group of lysine residues and the N-terminus of a protein.[11][12][13] This reaction proceeds efficiently under mild basic conditions (pH 7.5-8.5) and allows for the specific covalent attachment of the benzophenone moiety to the protein of interest.
2. Benzophenone-Mediated Photo-Crosslinking:
The benzophenone (BP) moiety is the workhorse of the photo-crosslinking process.[14][15][16] Upon irradiation with UV light (typically around 350-365 nm), the benzophenone molecule undergoes an n-π* transition, promoting a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[14][16] This excited singlet state rapidly undergoes intersystem crossing to a more stable triplet state, which exists as a diradical.[14][17]
The triplet benzophenone is a highly reactive species that can abstract a hydrogen atom from a nearby C-H bond of an amino acid side chain, forming two radical species.[17] Subsequent radical-radical coupling results in a stable, covalent C-C bond, effectively crosslinking the two interacting proteins.[16] A key advantage of benzophenone is its relative stability and lack of reactivity with water, minimizing non-specific reactions.[15]
Experimental Workflow Overview
The following diagram illustrates the general workflow for utilizing Benzophenone-4-isothiocyanate to identify protein-protein interactions.
Caption: Experimental workflow for PPI analysis using B4I.
Detailed Protocols
Materials and Reagents:
-
Protein of interest ("bait" protein) and potential interacting partners ("prey" proteins)
-
Labeling Buffer: e.g., 50 mM HEPES or phosphate buffer, pH 7.5-8.5, containing 150 mM NaCl
-
Quenching Buffer: e.g., 50 mM Tris-HCl, pH 8.0
-
Dialysis or desalting columns
-
UV lamp with an emission maximum around 350-365 nm (e.g., Thermo Scientific Pierce UV Lamps)[10]
-
SDS-PAGE equipment and reagents
-
In-gel digestion reagents (e.g., trypsin)
-
Mass spectrometer (e.g., high-resolution Orbitrap instrument)
Protocol 1: Labeling of the "Bait" Protein with B4I
Rationale: This protocol is designed to achieve efficient and specific labeling of the bait protein with the B4I crosslinker. The choice of buffer and pH is critical for the reactivity of the isothiocyanate group with primary amines. A molar excess of B4I is used to drive the reaction, but it's important to control this to avoid excessive modification that could compromise protein function.
-
Protein Preparation: Prepare the bait protein in the Labeling Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the protein for labeling.
-
B4I Stock Solution: Immediately before use, dissolve B4I in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10-50 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the B4I stock solution to the protein solution. The final concentration of the organic solvent should not exceed 5-10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light to prevent premature activation of the benzophenone group.
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted B4I. Incubate for 15-30 minutes at room temperature.
-
Removal of Excess Reagent: Remove unreacted B4I and quenching reagent by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
Verification of Labeling (Optional): The extent of labeling can be assessed by mass spectrometry (measuring the mass shift of the protein) or by UV-Vis spectrophotometry, monitoring the absorbance of the benzophenone group around 296-302 nm.
Protocol 2: Photo-Crosslinking of Interacting Proteins
Rationale: This protocol aims to capture the interaction between the B4I-labeled bait protein and its binding partners through UV-induced crosslinking. The duration and intensity of UV irradiation are critical parameters that need to be optimized to maximize crosslinking efficiency while minimizing potential protein damage.
-
Interaction Complex Formation: Mix the B4I-labeled bait protein with the prey protein(s) or cell lysate containing potential interacting partners in a suitable interaction buffer. The molar ratio of bait to prey should be optimized based on their binding affinity.
-
Incubation: Allow the proteins to interact for a predetermined time (e.g., 30-60 minutes) at a temperature appropriate for maintaining the interaction (e.g., 4°C or room temperature).
-
UV Irradiation: Place the sample in a UV-transparent container (e.g., quartz cuvette or on a petri dish on ice) and irradiate with a UV lamp at 350-365 nm. The irradiation time can range from 5 to 30 minutes and should be optimized for each system.[19]
-
Negative Controls: It is crucial to include negative controls:
-
A sample that is not subjected to UV irradiation to identify non-covalently associated proteins.
-
A sample containing the labeled bait protein without the prey to identify intramolecular crosslinks or non-specific interactions with buffer components.
-
-
Analysis of Crosslinking: Analyze the reaction products by SDS-PAGE. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to the bait-prey complex.
Protocol 3: Sample Preparation for Mass Spectrometry
Rationale: This protocol prepares the crosslinked protein complexes for identification by mass spectrometry. In-gel digestion is a common method to extract peptides from the gel bands corresponding to the crosslinked species.
-
Band Excision: Stain the SDS-PAGE gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue). Excise the high molecular weight bands corresponding to the crosslinked complexes. Also, excise the corresponding regions from the negative control lanes.
-
Destaining and Reduction/Alkylation: Destain the gel pieces, then reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).
-
In-Gel Digestion: Digest the proteins within the gel pieces with a protease, typically trypsin, overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.
-
Sample Cleanup: Clean up and concentrate the extracted peptides using a C18 ZipTip or a similar desalting method prior to LC-MS/MS analysis.
Downstream Analysis by Mass Spectrometry
The identification of crosslinked peptides from a complex mixture is a challenging bioinformatic task.[1][3][20] Specialized software is required to search the tandem mass spectra against a protein database to identify the two peptide sequences that are covalently linked by the B4I remnant. The mass of the crosslinker and any modifications it may undergo must be considered in the search parameters.
Mechanism of B4I Photo-Crosslinking
The following diagram details the photochemical reaction of the benzophenone moiety with a C-H bond of an amino acid side chain.
Caption: Photochemical reaction mechanism of benzophenone.
Summary of Critical Experimental Parameters
| Parameter | Recommended Range | Rationale |
| B4I:Protein Molar Ratio | 10:1 to 20:1 | Ensures efficient labeling of the bait protein while minimizing over-modification that could affect its function. |
| Labeling Reaction pH | 7.5 - 8.5 | Optimal pH for the reaction of the isothiocyanate group with primary amines (lysine, N-terminus). |
| UV Irradiation Wavelength | 350 - 365 nm | Specifically excites the benzophenone moiety without causing significant damage to the proteins themselves.[14] |
| UV Irradiation Time | 5 - 30 minutes | Needs to be optimized to balance crosslinking efficiency with potential for UV-induced protein damage. |
| Protein Concentration | 1 - 5 mg/mL | A sufficiently high concentration is needed to favor intermolecular crosslinking over intramolecular crosslinking. |
| Buffer Composition | Amine-free for labeling | Buffers containing primary amines (e.g., Tris) will compete with the protein for labeling with B4I.[21][22] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive B4I; Suboptimal pH; Presence of competing amines. | Use fresh B4I stock; Ensure labeling buffer pH is 7.5-8.5; Use an amine-free buffer. |
| No Crosslinked Product | Low protein concentration; Inefficient UV irradiation; Weak or no interaction. | Increase protein concentrations; Optimize UV irradiation time and intensity; Confirm protein interaction by an orthogonal method (e.g., co-IP). |
| High Background/Non-specific Crosslinking | Over-labeling of bait protein; Prolonged UV exposure. | Reduce B4I:protein molar ratio; Decrease UV irradiation time; Include appropriate negative controls. |
| Protein Precipitation | High concentration of organic solvent; Protein instability under UV. | Keep organic solvent concentration below 10%; Perform irradiation on ice; Add stabilizing agents (e.g., glycerol). |
References
-
Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC - NIH. Available at: [Link]
-
The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC - NIH. Available at: [Link]
-
Photoaffinity labeling in target- and binding-site identification - PMC. Available at: [Link]
-
Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons | Chemical Reviews - ACS Publications. Available at: [Link]
-
Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC - NIH. Available at: [Link]
-
Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - Molecular BioSystems (RSC Publishing) DOI:10.1039/B801810C. Available at: [Link]
-
Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC - NIH. Available at: [Link]
-
Photoaffinity Labelling - Domainex. Available at: [Link]
-
A typical photoaffinity labeling experimental protocol to identify the... - ResearchGate. Available at: [Link]
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Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein | ACS Chemical Biology - ACS Publications. Available at: [Link]
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Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - NIH. Available at: [Link]
-
Benzophenone Photoreactivity in a Lipid Bilayer To Probe Peptide/Membrane Interactions: Simple System, Complex Information - PubMed. Available at: [Link]
-
Photochemical reaction mechanism of benzophenone protected guanosine at N7 position | Request PDF - ResearchGate. Available at: [Link]
-
Photochemistry of benzophenone in micelles. Formation and decay of radical pairs | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PubMed Central. Available at: [Link]
-
(A) Mechanism for the photochemical reaction of benzophenone with a C-H... - ResearchGate. Available at: [Link]
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On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Available at: [Link]
-
Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC - NIH. Available at: [Link]
-
Benzophenone-4-isothiocyanate | C14H9NOS | CID 11436384 - PubChem. Available at: [Link]
-
Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Available at: [Link]
-
Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PMC - NIH. Available at: [Link]
-
BENZOPHENONE 4 - Ataman Kimya. Available at: [Link]
-
Proteins as binding targets of isothiocyanates in cancer prevention - PMC - PubMed Central. Available at: [Link]
-
Recent Advancement in the Synthesis of Isothiocyanates. Available at: [Link]
-
Benzophenone-4 inhibition in marine diatoms: Physiological and molecular perspectives. Available at: [Link]
-
Benzophenone – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Specific ion and buffer effects on protein-protein interactions of a monoclonal antibody - PubMed. Available at: [Link]
-
(PDF) Specific Ion and Buffer Effects on Protein–Protein Interactions of a Monoclonal Antibody - ResearchGate. Available at: [Link]
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- 1. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoaffinity Labelling | Domainex [domainex.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
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- 12. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. tcichemicals.com [tcichemicals.com]
- 16. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels [mdpi.com]
- 17. researchgate.net [researchgate.net]
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- 22. researchgate.net [researchgate.net]
Covalent modification of antibodies using Benzophenone-4-isothiocyanate
Application Note & Protocol
Topic: Covalent Modification of Antibodies using Benzophenone-4-isothiocyanate (B4-ITC) for Photo-Inducible Crosslinking
Executive Summary: Bridging Recognition and Covalent Capture
In the landscape of bioconjugation, the ability to transform a specific, non-covalent biological interaction into a permanent, covalent linkage is a paramount objective. This is particularly true in the study of antibody-antigen interactions, target validation, and the development of antibody-drug conjugates (ADCs). Benzophenone-4-isothiocyanate (B4-ITC) emerges as a powerful heterobifunctional reagent uniquely suited for this task. It offers a two-stage chemistry: a well-defined, amine-reactive conjugation to the antibody, followed by a temporally controlled, photo-inducible crosslinking to a target molecule upon UV activation.[][2]
This guide provides a comprehensive framework for the covalent modification of antibodies with B4-ITC. It moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to rationally design, execute, and troubleshoot their conjugation and crosslinking experiments. We will detail the mechanism, provide a robust and validated protocol, and discuss the critical parameters that ensure the integrity of the antibody and the success of the covalent capture.
The Dual-Mode Mechanism of Benzophenone-4-isothiocyanate
B4-ITC's utility is rooted in its two distinct reactive moieties, which are employed in a sequential manner. Understanding this dual mechanism is critical for successful application.
-
Stage 1: Amine-Specific Conjugation (Thiourea Bond Formation) The isothiocyanate group (-N=C=S) is an amine-reactive electrophile. It readily reacts with the primary amine of the ε-amino group of lysine residues on the antibody surface.[3] This reaction, which proceeds optimally at a slightly alkaline pH (9.0-9.5), results in the formation of a highly stable thiourea linkage.[4][5] This initial step covalently attaches the photoreactive benzophenone warhead to the antibody, creating a photo-activatable antibody conjugate. Unlike N-hydroxysuccinimide (NHS) esters, isothiocyanates are more stable in aqueous solutions, offering a wider window for the reaction, though they are generally less reactive.[4]
-
Stage 2: UV-Induced Crosslinking (C-H Bond Insertion) The benzophenone group remains inert until it is exposed to long-wave UV light (approx. 350-365 nm).[6][7] Upon photoactivation, the benzophenone carbonyl group undergoes a n→π* transition to form an excited singlet state, which rapidly converts to a more stable triplet state diradical. This highly reactive triplet-state benzophenone can abstract a hydrogen atom from a nearby carbon-hydrogen (C-H) bond on an interacting molecule (e.g., an antigen). This abstraction generates a radical pair that subsequently collapses to form a stable, covalent carbon-carbon bond.[2] This process effectively "captures" the binding partner that is in close proximity at the moment of irradiation, providing a powerful tool for stabilizing transient interactions.[8][9]
Diagram of the B4-ITC Reaction Mechanism
Caption: The two-stage reaction mechanism of B4-ITC with an antibody and its target.
Experimental Design: The Pillars of a Successful Conjugation
The success of this procedure hinges on careful planning and control of key parameters. As a self-validating system, each step is designed to ensure the integrity of the final conjugate.
-
Antibody Purity and Buffer Composition: This is the most critical prerequisite. The starting antibody solution must be free of primary amine-containing substances, such as Tris or glycine, as these will compete with lysine residues for reaction with B4-ITC. Stabilizing proteins like Bovine Serum Albumin (BSA) must also be removed. The recommended first step for any antibody of unknown formulation is a buffer exchange into an amine-free buffer (e.g., Carbonate-Bicarbonate or Phosphate-Buffered Saline, PBS).[10] For many labeling reactions, an antibody concentration of 0.5-1 mg/mL is a good starting point.[11]
-
Molar Ratio of B4-ITC to Antibody: The degree of labeling (DOL)—the average number of B4-ITC molecules per antibody—must be optimized.
-
Too low: Inefficient photo-crosslinking.
-
Too high: May lead to antibody aggregation, reduced solubility, or steric hindrance that impairs antigen binding. A molar excess of B4-ITC is required, typically ranging from 10:1 to 50:1 (B4-ITC:Antibody). A titration experiment is strongly recommended to determine the optimal ratio for a specific antibody and application.
-
-
UV Irradiation Conditions: The photo-crosslinking step is controlled by the wavelength and duration of UV exposure.
-
Wavelength: Long-wave UV light (350-365 nm) is strongly preferred as it is less damaging to proteins than shorter wavelengths (e.g., 254 nm).[6]
-
Duration & Intensity: These must be empirically determined. Sufficient exposure is needed for efficient crosslinking, but over-exposure can lead to protein damage and non-specific crosslinking. Start with short durations (e.g., 5-15 minutes) on ice to minimize thermal damage.
-
Detailed Step-by-Step Protocol
This protocol is designed for the modification of a standard IgG antibody (approx. 150 kDa).
Materials and Reagents
-
Antibody: Purified IgG at ≥ 0.5 mg/mL.
-
Benzophenone-4-isothiocyanate (B4-ITC): (MW: 239.29 g/mol ). Store desiccated at -20°C.
-
Solvent for B4-ITC: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer: 100 mM Sodium Carbonate-Bicarbonate buffer, pH 9.0-9.5.
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.
-
Purification System: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent size-exclusion chromatography (SEC) column.
-
UV Light Source: A UV lamp with a primary emission at 365 nm.
Experimental Workflow Diagram
Caption: A step-by-step workflow for antibody modification and photo-crosslinking.
Procedure
Part A: Covalent Labeling of Antibody with B4-ITC
-
Antibody Preparation & Buffer Exchange:
-
If your antibody is in a buffer containing primary amines (Tris, glycine) or stabilizers (BSA), it must be purified.
-
Use a desalting spin column (e.g., Zeba™ 7K MWCO) to exchange the antibody into the Reaction Buffer (100 mM Carbonate-Bicarbonate, pH 9.0). Follow the manufacturer's protocol.
-
Measure the concentration of the buffer-exchanged antibody using A280 (A 1 mg/mL solution of IgG has an A280 of ~1.4). Adjust concentration to 1 mg/mL.
-
-
Preparation of B4-ITC Stock Solution:
-
Perform immediately before use, as B4-ITC can hydrolyze.
-
Prepare a 10 mM stock solution of B4-ITC by dissolving 2.4 mg in 1 mL of anhydrous DMSO. Vortex thoroughly.
-
-
Conjugation Reaction:
-
Calculate the volume of B4-ITC stock needed for the desired molar ratio. For a 20-fold molar excess for 1 mg of IgG:
-
Moles of IgG = (0.001 g) / (150,000 g/mol ) = 6.67 nmol
-
Moles of B4-ITC needed = 6.67 nmol * 20 = 133.4 nmol
-
Volume of 10 mM B4-ITC stock = (133.4 nmol) / (10,000 nmol/mL) = 0.0133 mL = 13.3 µL
-
-
While gently stirring the 1 mL of antibody solution, add the calculated volume of B4-ITC stock dropwise.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Purification of the Antibody-B4-ITC Conjugate:
-
It is essential to remove unreacted B4-ITC to prevent it from interfering with downstream applications.
-
Prepare a desalting spin column by washing it with PBS according to the manufacturer's instructions.
-
Apply the entire reaction mixture to the column.
-
Centrifuge to collect the purified Ab-B4-ITC conjugate. The unreacted, low molecular weight B4-ITC will be retained in the column matrix.[12][13]
-
Part B: Photo-Crosslinking to Target
-
Binding Reaction:
-
Incubate the purified Ab-B4-ITC conjugate with your target molecule (e.g., antigen, cell lysate, or live cells) under conditions that promote their natural interaction. This is typically done for 30-60 minutes on ice or at 4°C.
-
-
UV Irradiation:
-
Place the sample on ice, in a UV-transparent vessel (e.g., quartz cuvette or thin-walled plastic tube).
-
Expose the sample to a 365 nm UV light source at a fixed distance.
-
Irradiate for 5-30 minutes. The optimal time should be determined empirically.
-
-
Analysis:
-
Analyze the reaction products to confirm crosslinking.
-
Use SDS-PAGE to visualize a new, higher molecular weight band corresponding to the antibody-target complex.
-
Use Western blotting with an antibody against the target protein to confirm its identity in the cross-linked complex.
-
Quantitative Data Summary
| Parameter | Recommended Value / Range | Rationale & Key Considerations |
| Antibody Buffer | Amine-free (e.g., PBS, Carbonate) | Primary amines (Tris, Glycine) will compete with the reaction.[4] |
| Reaction pH | 9.0 - 9.5 | Ensures lysine ε-amino groups are deprotonated and nucleophilic for reaction with isothiocyanate.[4][5] |
| B4-ITC:Ab Molar Ratio | 10:1 to 50:1 | Must be optimized. Balances labeling efficiency against risk of antibody aggregation or inactivation. |
| Reaction Time (Stage 1) | 1 - 2 hours | Sufficient time for conjugation at room temperature. |
| UV Wavelength | 350 - 365 nm | Activates benzophenone with minimal damage to protein structure compared to shorter wavelengths.[6] |
| UV Irradiation Time | 5 - 30 minutes | Must be optimized. Balances crosslinking efficiency against potential for photodamage. |
| Purification Method | Size-Exclusion Chromatography | Efficiently removes small, unreacted B4-ITC molecules from the large antibody conjugate.[12][13] |
References
-
Atlas of Science. (2020, October 7). Site-specific antibody labeling with novel photocrosslinking technology. Retrieved from [Link]
-
Torrents de la Peña, A., et al. (2023). Increasing sensitivity of antibody-antigen interactions using photo-cross-linking. bioRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Increasing sensitivity of antibody-antigen interactions using photo-cross-linking | Request PDF. Retrieved from [Link]
-
Kim, H., & Kim, T. (2022). Multifunctional Photo-Cross-Linking Probes: From Target Protein Searching to Imaging Applications. Accounts of Chemical Research, 56(1), 14-26. Retrieved from [Link]
-
Jung, S., et al. (2014). Precision Modification of Native Antibodies. Bioconjugate Chemistry, 25(7), 1291-1301. Retrieved from [Link]
-
Grunberg, R., et al. (2021). Affinity-Based Methods for Site-Specific Conjugation of Antibodies. Bioconjugate Chemistry, 32(9), 1846-1862. Retrieved from [Link]
-
Grunberg, R., et al. (2021). Affinity-Based Methods for Site-Specific Conjugation of Antibodies. Bioconjugate Chemistry, 32(9), 1846-1862. Retrieved from [Link]
-
ResearchGate. (n.d.). (A): Schematic showing how maleimide benzophenone is conjugated to a.... Retrieved from [Link]
-
Li, Y., et al. (2021). Current approaches for the purification of antibody-drug conjugates. Biotechnology Journal, 16(11), e2100101. Retrieved from [Link]
-
Perols, A., et al. (2014). Site-specific photoconjugation of antibodies using chemically synthesized IgG-binding domains. Bioconjugate Chemistry, 25(4), 753-762. Retrieved from [Link]
-
BioPharm International. (2005). Monoclonal Antibody Conjugation via Chemical Modification. Retrieved from [Link]
-
Innova Biosciences. (n.d.). Antibody Purification Guide. Retrieved from [Link]
-
Cedarlane Labs. (n.d.). Guide to making antibody labeling easier. Retrieved from [Link]
-
University of Cambridge. (n.d.). Protocol for irreversible and selective modification of cysteine residues on antibodies. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Overview of Methods & Payloads for Antibody Conjugation. Retrieved from [Link]
-
BioActs. (n.d.). FAM Isothiocyanate. Retrieved from [Link]
-
Bio-Techne. (n.d.). Antibody Conjugation Assay: Methods, Protocols & Techniques. Retrieved from [Link]
-
MDPI. (2022). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. Retrieved from [Link]
-
FluoroFinder. (n.d.). Antibody Conjugation Techniques. Retrieved from [Link]
-
Cedarlane Labs. (n.d.). GUIDE TO ANTIBODY LABELING AND DETECTION METHODS. Retrieved from [Link]
-
International Atomic Energy Agency. (n.d.). Labelling, quality control and clinical evaluation of monoclonal antibodies for scintigraphy. Retrieved from [Link]
Sources
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 4. cedarlanelabs.com [cedarlanelabs.com]
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- 6. Affinity-Based Methods for Site-Specific Conjugation of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Increasing sensitivity of antibody-antigen interactions using photo-cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. mybiosource.com [mybiosource.com]
- 12. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
Application Notes & Protocols: Covalent Enzyme Immobilization via Photo-Activation with Benzophenone-4-isothiocyanate
Abstract
Enzyme immobilization is a cornerstone technique in biotechnology, enhancing catalyst stability, enabling reusability, and streamlining downstream processing.[1][2] This guide details a robust and versatile method for covalently immobilizing enzymes onto solid supports using the hetero-bifunctional, photo-activatable crosslinker, Benzophenone-4-isothiocyanate (BPO-4-ITC). This method offers exceptional spatial and temporal control over the immobilization process. The protocol is designed for researchers, scientists, and drug development professionals seeking to develop high-performance, durable biocatalytic systems. We will explore the underlying chemical principles, provide step-by-step experimental protocols, and discuss methods for characterizing the final immobilized enzyme conjugate.
Introduction: The Power of Controlled Immobilization
While enzymes are highly efficient catalysts, their application in industrial and pharmaceutical processes is often hampered by their limited stability and the difficulty of separating them from the reaction products.[2] Immobilization onto solid supports overcomes these challenges.[3][4] Covalent attachment methods are particularly advantageous as they minimize enzyme leaching, leading to a more stable and reusable system.[3][5]
Benzophenone-4-isothiocyanate (CAS 26328-59-6) is a powerful tool for covalent immobilization due to its dual-functionality.[6]
-
Isothiocyanate Group (-N=C=S): This electrophilic group reacts readily with nucleophiles, such as primary amines (-NH₂) present on functionalized solid supports, forming a stable thiourea bond.[7] This allows for the initial, dark-phase anchoring of the linker to the support material.
-
Benzophenone Moiety: This group serves as a photo-activatable handle. Upon exposure to long-wave UV light (approx. 350-365 nm), it forms an excited triplet biradical that is highly reactive towards C-H bonds, which are abundant on the surface of virtually any enzyme.[8][9][10] This reaction results in the formation of a highly stable, covalent C-C bond, permanently crosslinking the enzyme to the support.[9]
This two-stage approach provides precise control, allowing the support to be prepared first and the enzyme to be attached only when triggered by light. This is particularly beneficial for sensitive enzymes that might be denatured by harsher, conventional chemical crosslinking methods.[11]
The Chemical Mechanism: A Two-Step Process
The elegance of the BPO-4-ITC linker lies in its sequential, orthogonal reaction capabilities.
Step 1: Anchoring the Linker to the Support (Dark Reaction) The process begins by covalently attaching BPO-4-ITC to an amine-functionalized solid support (e.g., amino-propylated silica, poly-lysine coated surfaces, or amine-functionalized polymer beads). The isothiocyanate group reacts with the primary amine on the support to form a stable thiourea linkage. This reaction is typically carried out in an anhydrous organic solvent to prevent hydrolysis of the isothiocyanate.
Step 2: Photo-Crosslinking the Enzyme (Light Reaction) Once the support is functionalized and washed, it is incubated with the enzyme solution. Upon irradiation with UV light (350-365 nm), the benzophenone carbonyl group undergoes an n→π* electronic transition into an excited singlet state, which rapidly converts to a more stable triplet biradical state via intersystem crossing.[8][9] This excited triplet state is a potent hydrogen abstractor and will readily pull a hydrogen atom from a nearby C-H bond on an amino acid residue of the enzyme. This creates two new radicals: a ketyl radical on the linker and a carbon-centered radical on the enzyme. These two radicals then rapidly recombine to form a new, stable carbon-carbon covalent bond, thus permanently immobilizing the enzyme.[9]
Experimental Protocols
Safety Note: Benzophenone-4-isothiocyanate is classified as a skin irritant and can cause severe burns.[7] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform reactions in a well-ventilated fume hood.
Part A: Functionalization of Solid Support with BPO-4-ITC
This protocol is optimized for 1 gram of amine-functionalized silica beads (100-200 mesh, 60 Å pore size).
Materials and Reagents:
-
Amine-functionalized silica beads (1 g)
-
Benzophenone-4-isothiocyanate (BPO-4-ITC), ≥90% purity (50 mg, ~0.21 mmol)[6]
-
Anhydrous Dimethylformamide (DMF) (10 mL)
-
Anhydrous Dichloromethane (DCM) (for washing)
-
Anhydrous Methanol (for washing)
-
Triethylamine (TEA), anhydrous (50 µL)
-
Reaction vessel (e.g., 20 mL scintillation vial with screw cap)
-
Rotator or shaker
-
Centrifuge
Protocol:
-
Support Preparation: Place 1 g of amine-functionalized silica beads into the reaction vessel. Wash the beads twice with 10 mL of anhydrous DCM to remove any moisture. After the final wash, remove the DCM and dry the beads under a stream of nitrogen or in a vacuum desiccator for 1 hour.
-
Linker Solution Preparation: In a separate, dry vial, dissolve 50 mg of BPO-4-ITC in 10 mL of anhydrous DMF. Add 50 µL of TEA to the solution. TEA acts as a base to deprotonate any protonated amine groups on the support, facilitating the reaction.
-
Coupling Reaction: Add the BPO-4-ITC solution to the dried silica beads. Seal the vessel tightly, wrap it in aluminum foil to protect it from light, and place it on a rotator at room temperature (20-25°C) for 18-24 hours.[12]
-
Washing: After the reaction, centrifuge the beads and discard the supernatant. Wash the beads sequentially to remove any unreacted BPO-4-ITC and byproducts. Perform each wash step by adding 10 mL of the solvent, vortexing briefly, and centrifuging.
-
Wash 3x with anhydrous DMF.
-
Wash 3x with anhydrous DCM.
-
Wash 2x with anhydrous Methanol.
-
-
Final Drying: After the final wash, dry the BPO-functionalized beads thoroughly under vacuum for at least 4 hours. The support is now ready for enzyme immobilization and can be stored desiccated and protected from light at 4°C for several weeks.
Part B: Photo-Immobilization of Enzyme
Materials and Reagents:
-
BPO-functionalized support (from Part A)
-
Enzyme of interest
-
Immobilization Buffer: A buffer compatible with the enzyme's activity and stability (e.g., 50 mM phosphate buffer, pH 7.5). Crucially, avoid buffers containing primary amines like Tris , as they can compete for reaction with the linker.
-
UV Light Source: A long-wave UV lamp (350-365 nm). A UV crosslinker box or a simple handheld lamp can be used.
-
Quartz or UV-transparent reaction vessel
-
Washing Buffer (e.g., Immobilization Buffer with 0.5 M NaCl to disrupt ionic interactions)
-
Storage Buffer (e.g., Immobilization Buffer with 50% glycerol for storage at -20°C)[3]
Protocol:
-
Enzyme Solution Preparation: Prepare a solution of your enzyme in the chosen immobilization buffer at a concentration of 1-5 mg/mL. The optimal concentration depends on the enzyme and should be determined empirically.
-
Incubation: Add 100 mg of the BPO-functionalized support to 2 mL of the enzyme solution in a quartz reaction vessel. Gently mix the slurry on a rotator for 1 hour at 4°C in the dark. This step allows the enzyme to adsorb onto the support surface, ensuring it is in close proximity for the photo-reaction.
-
UV Irradiation: Place the reaction vessel approximately 5-10 cm from the UV lamp and irradiate for 15-60 minutes. The optimal irradiation time needs to be determined for each system to maximize coupling without causing photo-damage to the enzyme.[11] Keep the sample cool during irradiation (e.g., by placing it on an ice bath) to prevent thermal denaturation.
-
Washing: After irradiation, collect the support by centrifugation. To remove any non-covalently bound enzyme, wash the support thoroughly:
-
Wash 2x with 5 mL of Washing Buffer.
-
Wash 3x with 5 mL of Immobilization Buffer.
-
-
Quantification of Immobilization: Collect all supernatants and wash fractions. Determine the protein concentration using a standard assay (e.g., Bradford or BCA). The amount of immobilized enzyme is the difference between the initial amount of protein added and the total amount recovered in the supernatant and washes.
-
Storage: Resuspend the immobilized enzyme in a suitable storage buffer. For long-term storage, a buffer containing 50% glycerol at -20°C is recommended.[3]
Characterization of the Immobilized Enzyme
After immobilization, it is crucial to characterize the biocatalyst's performance.[1] Key parameters include immobilization efficiency, retained activity, and operational stability.
| Parameter | Description | Method | Example Result |
| Immobilization Yield (%) | The percentage of the initial enzyme that is successfully bound to the support. | (Total Protein - Unbound Protein) / Total Protein * 100 | 85% |
| Retained Activity (%) | The specific activity of the immobilized enzyme compared to the same mass of free enzyme.[13] | (Activity of Immobilized Enzyme) / (Activity of Free Enzyme) * 100 | 65% |
| Thermal Stability | Resistance to denaturation at elevated temperatures. | Incubate free and immobilized enzyme at a challenging temperature (e.g., 60°C) for 1 hour and measure residual activity. | Immobilized: 70% activity retainedFree: 20% activity retained |
| Reusability | The ability to retain activity over multiple reaction cycles. | Perform repeated batch reactions, washing the support between each cycle, and measure the activity in each cycle. | >90% activity retained after 10 cycles |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Immobilization Yield | Incomplete reaction of BPO-4-ITC with the support.Insufficient UV exposure time or intensity.Hydrolysis of the isothiocyanate group. | Ensure all solvents for Part A are anhydrous. Increase UV exposure time or move the lamp closer. Check the age and storage of the BPO-4-ITC. |
| Low Retained Activity | Photo-damage to the enzyme's active site.Steric hindrance of the active site after immobilization.[13] | Reduce UV irradiation time. Use a UV filter to remove shorter, more damaging wavelengths. Consider adding a substrate or competitive inhibitor during immobilization to protect the active site. |
| High Enzyme Leaching | Incomplete covalent crosslinking; enzyme is only physically adsorbed.Insufficient washing post-immobilization. | Increase UV exposure time. Ensure the washing buffer has a high ionic strength (e.g., 0.5-1.0 M NaCl) to disrupt electrostatic interactions. |
Conclusion
The use of Benzophenone-4-isothiocyanate provides a powerful and controllable method for the covalent immobilization of enzymes. By separating the linker attachment and enzyme conjugation steps, it offers a high degree of control over the process. The resulting covalently bound enzymes typically exhibit enhanced stability and excellent reusability, making them ideal for applications in continuous biocatalysis, biosensor development, and high-throughput screening platforms.[3][14]
References
-
Thordarson, P., et al. (2019). Enzyme Immobilization for Solid-Phase Catalysis. MDPI. [Link]
-
Saleh, T., et al. (2022). Developing Enzyme Immobilization with Fibrous Membranes: Longevity and Characterization Considerations. MDPI. [Link]
-
Lasker, K., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. ACS Publications. [Link]
-
University of Colorado Denver. Photochemical preparation of benzopinacol. [Link]
-
Zhang, C., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega. [Link]
-
Patsnap. (2025). How to Immobilize Enzymes on Solid Supports. Patsnap Synapse. [Link]
-
Zdarta, J., et al. (2018). A General Overview of Support Materials for Enzyme Immobilization: Characteristics, Properties, Practical Utility. Semantic Scholar. [Link]
-
Peschke, T., et al. (2022). 3D printed ceramics as solid supports for enzyme immobilization: an automated DoE approach for applications in continuous flow. PubMed Central. [Link]
-
Dorman, G., & Prestwich, G. D. (1994). Mechanism for the photochemical reaction of benzophenone with a C-H bond of an amino acid side chain. ResearchGate. [Link]
-
Li, H., et al. (2025). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. PMC. [Link]
-
Al-Maqdi, K.A., et al. (2021). Examples of enzyme immobilization on various solid supports and their applications. ResearchGate. [Link]
-
Baco, A., et al. (2012). An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes. PubMed Central. [Link]
-
Broos, K., et al. (2021). Affinity-Based Methods for Site-Specific Conjugation of Antibodies. Bioconjugate Chemistry. [Link]
-
Datta, S., et al. (2013). Enzyme immobilization: an update. PMC. [Link]
-
Bilal, M., et al. (2019). Techniques to immobilize enzymes on solid supports. ResearchGate. [Link]
-
Broos, K., et al. (2021). Affinity-Based Methods for Site-Specific Conjugation of Antibodies. PMC. [Link]
-
Sunresin. Sunresin Seplife® EMC resins - Enzyme Immobilization Procedures. [Link]
-
Dalton Research Molecules. Benzophenone-4-isothiocyanate | CAS 26328-59-6. [Link]
-
Wang, X., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. PMC. [Link]
-
Moodle@Units. Formulation, stabilization and immobilization of enzymes for biotransformations. [Link]
-
Contessotto, F., et al. (2025). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. PMC. [Link]
Sources
- 1. How to Immobilize Enzymes on Solid Supports [synapse.patsnap.com]
- 2. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 3D printed ceramics as solid supports for enzyme immobilization: an automated DoE approach for applications in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Buy Benzophenone-4-isothiocyanate | 26328-59-6 [smolecule.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Affinity-Based Methods for Site-Specific Conjugation of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tinyblog.cn [tinyblog.cn]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Unlocking Ligand-Receptor Interactions: A Guide to Benzophenone-4-isothiocyanate
In the intricate world of cellular signaling and drug discovery, understanding the precise interactions between ligands and their receptors is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these fleeting interactions, and among the arsenal of photo-reactive reagents, Benzophenone-4-isothiocyanate (B4NCS) offers a unique combination of features for robust and specific labeling. This guide provides an in-depth exploration of B4NCS as a tool for studying ligand-receptor binding, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Introduction to Benzophenone-4-isothiocyanate (B4NCS)
Benzophenone-4-isothiocyanate is a heterobifunctional crosslinking reagent. It possesses two key reactive moieties: a benzophenone group and an isothiocyanate group.[1][2] The benzophenone moiety is photo-reactive, meaning it becomes chemically reactive upon exposure to ultraviolet (UV) light.[3][4] The isothiocyanate group, on the other hand, readily reacts with primary amine groups, such as those found on proteins and peptides, to form a stable thiourea bond.[5][6] This dual functionality allows for the targeted attachment of the photo-reactive benzophenone group to a ligand of interest, which can then be used to covalently label its receptor upon photo-activation.
The Mechanism of Photo-Activated Crosslinking
The utility of B4NCS in ligand-receptor studies hinges on the photochemical properties of the benzophenone group. The process can be broken down into three key stages:
-
Excitation: Upon irradiation with UV light (typically around 350-360 nm), the benzophenone moiety absorbs a photon and transitions from its ground state (S₀) to an excited singlet state (S₁).[7]
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).[8][9] This triplet state can be represented as a diradical, making it highly reactive.[4]
-
Covalent Bond Formation: The excited triplet benzophenone can then abstract a hydrogen atom from a nearby C-H bond on an amino acid residue of the target receptor, leading to the formation of a stable carbon-carbon covalent bond.[7][10] This effectively and irreversibly links the ligand to its receptor.
One of the key advantages of benzophenone-based photo-crosslinkers is their relative stability and the fact that the excitation is reversible. This allows the benzophenone group to undergo multiple excitation-relaxation cycles until it is in a favorable position for covalent modification, which contributes to efficient labeling.[11]
Caption: General workflow for B4NCS-mediated photoaffinity labeling.
Applications in Ligand-Receptor Studies
The ability to generate a stable, covalent link between a ligand and its receptor opens up a wide range of experimental possibilities:
-
Identification of Novel Receptors: When the receptor for a particular ligand is unknown, B4NCS-modified ligands can be used to "fish out" the binding partner from a complex biological sample, such as a cell lysate.
-
Mapping Ligand Binding Sites: By crosslinking a ligand to its receptor and then employing techniques like mass spectrometry, it is possible to identify the specific amino acid residues that are in close proximity to the bound ligand, thereby mapping the binding pocket.
-
Validating Ligand-Receptor Interactions: Photoaffinity labeling provides direct evidence of a physical interaction between a ligand and a receptor, which can be used to validate findings from other techniques like surface plasmon resonance or isothermal titration calorimetry.
-
Studying Receptor Conformations: By using B4NCS-labeled agonists and antagonists, it's possible to probe for differences in how these ligands interact with the receptor, potentially revealing insights into the conformational changes that occur upon receptor activation or inhibition.[11]
Experimental Protocols
Synthesis of a B4NCS-Labeled Ligand
Objective: To conjugate B4NCS to a ligand containing a primary amine.
Materials:
-
Ligand with a primary amine
-
Benzophenone-4-isothiocyanate (B4NCS)[2]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or diisopropylethylamine (DIEA)
-
Reaction vessel (e.g., microcentrifuge tube)
-
High-performance liquid chromatography (HPLC) system for purification
Protocol:
-
Dissolve the amine-containing ligand in anhydrous DMF or DMSO to a final concentration of 1-10 mM.
-
Add a 1.1 to 1.5-fold molar excess of B4NCS to the ligand solution.
-
Add a 2 to 3-fold molar excess of TEA or DIEA to the reaction mixture to act as a base.
-
Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C, with gentle mixing and protected from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, purify the B4NCS-labeled ligand using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
Photoaffinity Labeling of a Target Receptor
Objective: To covalently crosslink the B4NCS-labeled ligand to its target receptor.
Materials:
-
Purified B4NCS-labeled ligand
-
Biological sample containing the target receptor (e.g., purified receptor, cell lysate, or intact cells)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV lamp with an emission maximum around 350-360 nm
-
Ice bath
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Incubate the biological sample with the B4NCS-labeled ligand at an appropriate concentration (typically in the nanomolar to low micromolar range, depending on the ligand's affinity). The incubation should be carried out at 4°C or on ice for 30-60 minutes to allow for binding equilibrium to be reached.
-
As a negative control, perform a parallel incubation in the presence of a large excess (e.g., 100-fold) of the unlabeled ligand to demonstrate the specificity of the labeling.
-
Place the samples on an ice bath and irradiate with a UV lamp (350-360 nm) for 10-30 minutes. The optimal irradiation time should be determined empirically.
-
After irradiation, the samples are ready for downstream analysis. For example, the samples can be resolved by SDS-PAGE, and the labeled receptor can be detected by Western blotting using an antibody against the receptor or a tag on the ligand.
Caption: A simplified workflow for a photoaffinity labeling experiment.
Data Analysis and Interpretation
The primary output of a photoaffinity labeling experiment is typically a band on a gel or blot corresponding to the molecular weight of the receptor-ligand complex.
| Observation | Interpretation | Next Steps |
| A specific band appears at the expected molecular weight of the receptor-ligand complex, which is diminished or absent in the control lane with excess unlabeled ligand. | Successful and specific photo-crosslinking of the ligand to its target receptor. | Proceed with binding site mapping or other downstream applications. |
| Multiple bands are observed. | The ligand may be binding to multiple proteins, or there may be non-specific crosslinking. | Optimize labeling conditions (e.g., reduce ligand concentration or irradiation time). |
| No band is observed. | The crosslinking may be inefficient, or the ligand may not be binding to the receptor under the experimental conditions. | Verify ligand-receptor binding by another method; optimize crosslinking conditions. |
Considerations and Limitations
While B4NCS is a powerful tool, it is important to be aware of its potential limitations:
-
Modification of Ligand Affinity: The addition of the B4NCS moiety can sometimes alter the binding affinity of the ligand for its receptor. It is crucial to characterize the binding of the modified ligand before proceeding with photo-crosslinking experiments.
-
Non-specific Crosslinking: Although benzophenones are less prone to non-specific reactions than some other photo-reactive groups, some level of non-specific labeling can still occur.[3] Proper controls are essential to distinguish specific from non-specific interactions.
-
Size and Flexibility of the Crosslinker: The size and flexibility of the benzophenone group can influence the resolution of binding site mapping studies.[11][12]
-
Safety Precautions: B4NCS is classified as a skin irritant and can cause severe burns upon contact.[1] It is important to handle this compound with appropriate personal protective equipment, including gloves, eye protection, and a lab coat, in a well-ventilated area.[13]
Conclusion
Benzophenone-4-isothiocyanate is a versatile and effective tool for researchers studying ligand-receptor interactions. Its ability to form a stable covalent bond upon photo-activation allows for the robust identification and characterization of receptor binding partners and their interaction sites. By carefully designing experiments and considering the potential limitations of the technique, scientists can leverage B4NCS to gain valuable insights into the molecular mechanisms that govern cellular communication and to accelerate the drug discovery process.
References
-
Material Safety Data Sheet. (n.d.). Benzophenone 4. Retrieved from [Link]
-
Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. Retrieved from [Link]
-
Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. Retrieved from [Link]
-
Global Safety Management, Inc. (2015). Safety Data Sheet: Benzophenone. Retrieved from [Link]
-
Ferguson, A. D., et al. (2018). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Cell Chemical Biology, 25(3), 286-296. Retrieved from [Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Retrieved from [Link]
-
Wittelsberger, A., Mierke, D. F., & Rosenblatt, M. (2008). Mapping ligand-receptor interfaces: approaching the resolution limit of benzophenone-based photoaffinity scanning. Chemical Biology & Drug Design, 71(4), 380-383. Retrieved from [Link]
-
Platis, D., et al. (2000). Design and evaluation of benzophenone-containing conformationally constrained ligands as tools for photoaffinity scanning of the integrin alphaVbeta3-ligand bimolecular interaction. Journal of Peptide Research, 55(3), 223-233. Retrieved from [Link]
-
Kim, J., & Park, S. B. (2022). Recent Advancement in the Synthesis of Isothiocyanates. Chemical Communications, 58(1), 1-16. Retrieved from [Link]
-
Wittelsberger, A., Mierke, D. F., & Rosenblatt, M. (2008). Mapping Ligand–receptor Interfaces: Approaching the Resolution Limit of Benzophenone-based Photoaffinity Scanning. Chemical Biology & Drug Design, 71(4), 380-383. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Molecules, 28(14), 5489. Retrieved from [Link]
-
Kumar, P., et al. (2012). Development of a bifunctional chelating agent containing isothiocyanate residue for one step F-18 labeling of peptides and application for RGD labeling. Bioorganic & Medicinal Chemistry Letters, 22(19), 6199-6202. Retrieved from [Link]
-
Krüger, L., & Wöll, C. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 9(12), 695. Retrieved from [Link]
-
Purohit, A., et al. (2001). Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase. The Journal of Steroid Biochemistry and Molecular Biology, 78(2), 159-170. Retrieved from [Link]
-
Chen, Y., et al. (2013). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. Macromolecular Chemistry and Physics, 214(20), 2301-2308. Retrieved from [Link]
-
Olszewski, J. D., et al. (1995). Tethered Benzophenone Reagents for the Synthesis of Photoactivatable Ligands. Bioconjugate Chemistry, 6(4), 395-400. Retrieved from [Link]
-
Dalton Research Molecules. (n.d.). Benzophenone-4-isothiocyanate | CAS 26328-59-6. Retrieved from [Link]
-
Wittelsberger, A., Mierke, D. F., & Rosenblatt, M. (2008). Mapping Ligand–receptor Interfaces: Approaching the Resolution Limit of Benzophenone‐based Photoaffinity Scanning. Chemical Biology & Drug Design, 71(4), 380-383. Retrieved from [Link]
-
Wang, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20087-20095. Retrieved from [Link]
-
Qu, B., et al. (2000). New mechanism of benzophenone photoreduction in photoinitiated crosslinking of polyethylene and its model compounds. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 999-1005. Retrieved from [Link]
-
Li, T., & Ye, J. (2006). Identification of receptor ligands and receptor subtypes using antagonists in a capillary electrophoresis single-cell biosensor separation system. Analytical Chemistry, 78(15), 5247-5253. Retrieved from [Link]
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- 13. hd.biz.tr [hd.biz.tr]
Application Note: Covalent Labeling of Oligonucleotides with Benzophenone-4-isothiocyanate for Photo-Cross-Linking Hybridization Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the covalent labeling of amino-modified oligonucleotides with Benzophenone-4-isothiocyanate (BPIA), a heterobifunctional, photo-activatable cross-linking agent. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for conjugation and purification, and outline the application of these labeled probes in hybridization and UV-induced cross-linking studies. This guide is designed to equip researchers with the necessary knowledge to successfully generate and utilize BPIA-labeled oligonucleotides for investigating nucleic acid-protein and nucleic acid-nucleic acid interactions.
Introduction: The Power of Photo-Activated Cross-Linking
The study of dynamic interactions between nucleic acids and other biomolecules is fundamental to understanding cellular processes and developing novel therapeutics.[1] Photoaffinity labeling is a powerful technique for capturing these transient interactions by creating a stable, covalent bond between the interacting species.[2][3] Benzophenone (BP) is a premier photo-cross-linking agent due to its ability to be activated by UV light (around 350-360 nm), a range that minimizes damage to sensitive biological samples.[4][5] Upon UV excitation, the benzophenone moiety forms a reactive triplet diradical that can abstract a hydrogen atom from a nearby C-H or N-H bond, resulting in a covalent cross-link.[3][6]
Benzophenone-4-isothiocyanate (BPIA) is a versatile derivative that allows for the site-specific incorporation of the benzophenone photophore onto an oligonucleotide. The isothiocyanate group reacts efficiently with primary aliphatic amines to form a stable thiourea linkage.[7] This makes it ideal for labeling oligonucleotides that have been synthesized with a 5' or 3' amino-modifier.[8][9] The resulting BPIA-labeled oligonucleotide can then be used as a probe to identify binding partners in hybridization studies. When the probe is hybridized to its target, UV irradiation will covalently link the probe to any molecule in close proximity to the benzophenone moiety.
This application note will provide detailed protocols for:
-
The conjugation of BPIA to amino-modified oligonucleotides.
-
The purification of the BPIA-labeled oligonucleotide.
-
A general procedure for hybridization and UV-induced cross-linking.
-
Methods for the characterization of the labeled oligonucleotide.
Materials and Reagents
| Reagent/Material | Supplier Example | CAS Number | Key Specifications |
| Benzophenone-4-isothiocyanate (BPIA) | Sigma-Aldrich | 26328-59-6 | ≥90% (HPLC) |
| 5'-Amino-Modified Oligonucleotide | Custom Synthesis | N/A | HPLC purified |
| Sodium Bicarbonate/Carbonate Buffer | Various | N/A | 1 M stock, pH 9.0 |
| N,N-Dimethylformamide (DMF) | Various | 68-12-2 | Anhydrous |
| Chloroform | Various | 67-66-3 | ACS Grade |
| Sodium Chloride (NaCl) | Various | 7647-14-5 | 3 M solution |
| Ethanol | Various | 64-17-5 | 100% and 70% (v/v) |
| Nuclease-free Water | Various | N/A | |
| Reversed-Phase HPLC Column | Waters, Agilent | N/A | C18, suitable for oligonucleotides |
| Triethylammonium Acetate (TEAA) | Various | 57-14-7 | HPLC mobile phase buffer |
| Acetonitrile (ACN) | Various | 75-05-8 | HPLC Grade |
Detailed Protocols
Part 1: Labeling of Amino-Modified Oligonucleotides with BPIA
This protocol details the covalent attachment of BPIA to a primary amine on an oligonucleotide. The reaction is performed at an alkaline pH to ensure the primary amine is deprotonated and thus, maximally nucleophilic.
Rationale for Key Steps:
-
Amino-Modified Oligonucleotide Purity: Starting with a highly purified amino-modified oligonucleotide is crucial for efficient labeling. Impurities from the synthesis can compete for the labeling reagent.
-
Alkaline pH: The isothiocyanate group of BPIA reacts with the non-protonated primary amine of the oligonucleotide. A pH of 9.0 ensures a significant population of the amine is in its reactive, deprotonated state.[10]
-
Anhydrous DMF: BPIA is moisture-sensitive. Using anhydrous DMF to prepare the BPIA stock solution prevents hydrolysis of the isothiocyanate group, which would render it unreactive.
-
Excess of BPIA: A molar excess of BPIA is used to drive the reaction to completion and ensure a high labeling efficiency.
Step-by-Step Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the 5'-amino-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
-
If the oligonucleotide is in a buffer containing primary amines (e.g., Tris), it must be desalted prior to labeling. This can be achieved by ethanol precipitation.[11][12]
-
Add 1/10th volume of 3 M NaCl and 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at >12,000 x g for 30 minutes.
-
Carefully decant the supernatant, wash the pellet with 70% ethanol, and air-dry briefly.
-
Resuspend the oligonucleotide pellet in nuclease-free water.
-
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following:
-
Amino-modified oligonucleotide (e.g., 10 nmol)
-
1 M Sodium Bicarbonate/Carbonate buffer, pH 9.0 (to a final concentration of 100 mM)
-
Nuclease-free water to adjust the volume.
-
-
Prepare a fresh 10 mg/mL stock solution of BPIA in anhydrous DMF.[10] This corresponds to approximately 41.8 mM.
-
Add a 20-50 fold molar excess of the BPIA stock solution to the oligonucleotide solution.
-
-
Incubation:
-
Vortex the reaction mixture thoroughly.
-
Incubate at room temperature for 2-4 hours, or overnight, in the dark to prevent premature activation of the benzophenone.
-
Part 2: Purification of the BPIA-Labeled Oligonucleotide
Purification is essential to remove unreacted BPIA and any side products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended method as the hydrophobicity of the benzophenone group allows for excellent separation of the labeled from the unlabeled oligonucleotide.[13][14]
Workflow for BPIA-Oligonucleotide Conjugation and Purification
Caption: Workflow for BPIA-Oligonucleotide Conjugation.
Step-by-Step RP-HPLC Purification:
-
Sample Preparation: Dilute the reaction mixture with nuclease-free water or mobile phase A before injection.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Waters XBridge Oligonucleotide BEH C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water
-
Gradient: A linear gradient from a low percentage of B to a higher percentage of B over 20-30 minutes is typically effective. For example, 5% to 50% B.
-
Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and ~298 nm (for the benzophenone).
-
-
Fraction Collection: The BPIA-labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the benzophenone group. Collect the peak corresponding to the labeled product.
-
Desalting and Lyophilization: The collected fraction should be desalted (e.g., using a desalting column or ethanol precipitation) to remove the TEAA buffer salts and then lyophilized to obtain a dry powder.
Part 3: Characterization of the BPIA-Labeled Oligonucleotide
The purified conjugate should be characterized to confirm successful labeling.
-
UV-Vis Spectroscopy: The presence of the benzophenone moiety can be confirmed by a characteristic absorbance peak around 298 nm. The ratio of absorbance at 298 nm to 260 nm can provide an estimate of the labeling efficiency.
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the exact mass of the conjugate.[15] The expected mass will be the mass of the starting oligonucleotide plus the mass of BPIA (239.29 Da) minus the mass of water that is not lost in this reaction. The formation of a thiourea bond does not result in the loss of a small molecule.
| Characterization Method | Expected Result |
| RP-HPLC | A new peak with a longer retention time compared to the unlabeled oligonucleotide. |
| UV-Vis Spectroscopy | An absorbance peak around 298 nm in addition to the 260 nm peak from the oligonucleotide. |
| Mass Spectrometry | A mass shift corresponding to the addition of one BPIA molecule (239.29 Da). |
Application: Hybridization and UV Cross-Linking
This protocol provides a general framework for using the BPIA-labeled oligonucleotide as a probe in a hybridization experiment followed by photo-cross-linking.
Workflow for Hybridization and UV Cross-Linking
Caption: Workflow for Hybridization and UV Cross-Linking.
Step-by-Step Procedure:
-
Hybridization:
-
Resuspend the lyophilized BPIA-labeled oligonucleotide in a suitable hybridization buffer (e.g., saline-sodium citrate buffer).
-
Combine the BPIA-labeled probe with the target nucleic acid or protein in the hybridization buffer. The molar ratio of probe to target may need to be optimized.
-
Incubate under conditions that promote hybridization (e.g., heating to 95°C and slowly cooling to room temperature for nucleic acid targets).
-
-
UV Irradiation:
-
Place the sample in a suitable container (e.g., a quartz cuvette or on ice in a microcentrifuge tube).
-
Irradiate the sample with UV light at a wavelength of 350-360 nm.[5][16] A UV cross-linker instrument is typically used for this purpose.
-
The duration and intensity of the UV exposure will need to be optimized for the specific application. Start with a short exposure time (e.g., 5-15 minutes) and titrate as needed.
-
-
Analysis of Cross-Linked Products:
-
The formation of a covalent cross-link can be detected by a mobility shift on a denaturing polyacrylamide gel (PAGE). The cross-linked product will migrate more slowly than the individual components.
-
If the probe is also radiolabeled or fluorescently tagged, the cross-linked product can be visualized by autoradiography or fluorescence imaging.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive BPIA (hydrolyzed) | Prepare a fresh solution of BPIA in anhydrous DMF immediately before use. |
| Low pH of reaction buffer | Ensure the pH of the carbonate buffer is 9.0. | |
| Presence of primary amines in oligo solution | Desalt the oligonucleotide before labeling. | |
| No Cross-Linking Observed | Insufficient UV exposure | Increase the duration or intensity of UV irradiation. |
| Inefficient hybridization | Optimize hybridization conditions (buffer, temperature, time). | |
| Quenching of the benzophenone triplet state | Ensure the hybridization buffer does not contain quenching agents. | |
| Multiple Products on HPLC/PAGE | Side reactions or degradation | Reduce the reaction time or temperature. Ensure the oligonucleotide is of high purity. |
References
-
Jäschke, A., & Fürste, J. P. (1998). Characterization of peptide-oligonucleotide heteroconjugates by mass spectrometry. Nucleic Acids Research, 26(10), 2375–2380. Available at: [Link]
-
Waters Corporation. (n.d.). Purifying Oligonucleotides. Retrieved from [Link]
-
Lhiaubet-Vallet, V., & Miranda, M. A. (2012). Benzophenone Photosensitized DNA Damage. Accounts of Chemical Research, 45(6), 935–944. Available at: [Link]
-
Horn, R., Ding, S., & Gruber, H. J. (2001). Slow Photo-Cross-Linking Kinetics of Benzophenone-Labeled Voltage Sensors of Ion Channels. Biochemistry, 40(35), 10707–10716. Available at: [Link]
-
Harrison, J. G., et al. (2018). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. Chemistry – A European Journal, 24(51), 13466–13470. Available at: [Link]
-
Kaur, H., & Arora, A. (2020). Peptide–Oligonucleotide Conjugation: Chemistry and Therapeutic Applications. Molecules, 25(18), 4237. Available at: [Link]
-
Glen Research. (n.d.). General Procedure for Labelling of Amino-Modified Oligonucleotides. Retrieved from [Link]
-
Mass Spectrometry Research Facility. (n.d.). RP-HPLC Purification of Oligonucleotides. Retrieved from [Link]
-
Khanum, S. A., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(23), 12591–12619. Available at: [Link]
-
Koyiloth Vayalil, S., et al. (2020). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 12(11), 2697. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of oligonucleotide conjugates bearing electroactive labels. Retrieved from [Link]
-
Bio-Synthesis Inc. (2010). 5'-Amino Modified Oligonucleotides. Retrieved from [Link]
-
ACS Publications. (2004). Photochemistry of Benzophenone Immobilized in a Major Groove of DNA: Formation of Thermally Reversible Interstrand Cross-link. Retrieved from [Link]
-
BOC Sciences. (2023). Oligonucleotide Purification Techniques. Retrieved from [Link]
-
Oregon State University. (2014). Synthesis, Spectroscopy and Photochemistry of Benzophenones. Retrieved from [Link]
-
PubMed. (1999). Characterization of antisense oligonucleotide-peptide conjugates with negative ionization electrospray mass spectrometry and liquid chromatography-mass spectrometry. Retrieved from [Link]
-
PubMed. (2001). Slow photo-cross-linking kinetics of benzophenone-labeled voltage sensors of ion channels. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Mechanism for the photochemical reaction of benzophenone with a C-H.... Retrieved from [Link]
-
ResearchGate. (2018). (PDF) General and Facile Purification of Dye-Labeled Oligonucleotides by pH-Controlled Extraction. Retrieved from [Link]
-
ACS Publications. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Retrieved from [Link]
-
PubMed. (2025). The Assembly of Fluorescently Labeled Peptide-Oligonucleotide Conjugates. Retrieved from [Link]
Sources
- 1. Characterization Strategies for Therapeutic Oligonucleotide - Creative Proteomics [creative-proteomics.com]
- 2. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. 5'-Amino Modified Oligonucleotides [biosyn.com]
- 9. Labeling Oligonucleotides and Nucleic Acids—Section 8.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
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- 14. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. Characterization of peptide-oligonucleotide heteroconjugates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzophenone-4-isothiocyanate (BP-4-ITC) for Protein Conjugation
Welcome to the technical support center for Benzophenone-4-isothiocyanate (BP-4-ITC) protein conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this powerful bifunctional linker and achieve optimal results in your experiments.
Understanding the Dual-Reactivity of BP-4-ITC
Benzophenone-4-isothiocyanate is a versatile heterobifunctional crosslinker with two distinct reactive moieties. Understanding the chemistry of each is crucial for successful protein conjugation.
-
Isothiocyanate (-N=C=S) Group: This group targets primary amines, such as the N-terminus of a protein and the side chain of lysine residues.[1] The reaction forms a stable thiourea bond.[2] This reaction is typically performed in the dark to prevent premature activation of the benzophenone group.
-
Benzophenone Group: This moiety is a photo-activatable crosslinker. Upon exposure to UV light (typically around 350-365 nm), the benzophenone group forms an excited triplet state.[3] This highly reactive species can then form a covalent bond with adjacent C-H bonds of amino acid residues, effectively crosslinking the labeled protein to its binding partner.[3][4] A key advantage of benzophenone is its ability to be repeatedly activated if a suitable C-H bond is not immediately available, and it shows minimal reactivity with water, making it ideal for in vivo applications.[3]
Visualizing the Conjugation Workflow
The overall process involves two main stages: the initial amine-reactive conjugation followed by the UV-induced photocrosslinking.
Caption: Workflow for BP-4-ITC protein conjugation.
Troubleshooting Guide
This section addresses common problems encountered during BP-4-ITC conjugation experiments, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Suboptimal pH: The isothiocyanate-amine reaction is pH-dependent. If the pH is too low, the primary amines on the protein will be protonated and less nucleophilic.[2][5] | 1. Optimize Buffer pH: Adjust the reaction buffer to a pH between 8.5 and 9.5.[5] Carbonate-bicarbonate or borate buffers are good choices.[6] |
| 2. Incompatible Buffer: Buffers containing primary amines (e.g., Tris, Glycine) will compete with the protein for reaction with the isothiocyanate group.[5][7] | 2. Buffer Exchange: Before starting the conjugation, perform a buffer exchange into an amine-free buffer such as phosphate-buffered saline (PBS), borate buffer, or carbonate-bicarbonate buffer.[6][7] | |
| 3. Inactive BP-4-ITC: The isothiocyanate group is susceptible to hydrolysis, especially in aqueous solutions.[8] Improper storage or repeated freeze-thaw cycles can lead to degradation. | 3. Use Fresh Reagent: Prepare a fresh stock solution of BP-4-ITC in an anhydrous solvent like DMSO or DMF immediately before use.[9] Store the solid reagent at -20°C, protected from moisture. | |
| 4. Insufficient Molar Ratio: An inadequate molar excess of BP-4-ITC to protein will result in a low degree of labeling. | 4. Optimize Molar Ratio: Empirically determine the optimal molar ratio of BP-4-ITC to protein. Start with a 10- to 20-fold molar excess and adjust as needed. | |
| Protein Precipitation During/After Conjugation | 1. High Degree of Labeling: Excessive modification of surface lysines can alter the protein's isoelectric point and solubility, leading to aggregation.[10][11] | 1. Reduce Molar Ratio: Lower the molar excess of BP-4-ITC in the reaction to decrease the number of conjugated molecules per protein.[11] |
| 2. Solvent Effects: A high concentration of the organic solvent (e.g., DMSO) used to dissolve the BP-4-ITC can denature the protein. | 2. Minimize Organic Solvent: Keep the final concentration of the organic solvent in the reaction mixture below 10%.[7] Add the BP-4-ITC stock solution to the protein solution slowly while gently vortexing.[7] | |
| Low Photocrosslinking Yield | 1. Insufficient UV Exposure: The duration and intensity of UV irradiation may be inadequate to efficiently activate the benzophenone group. | 1. Optimize UV Irradiation: Increase the UV exposure time or use a higher intensity UV lamp. Ensure the sample is placed close to the UV source. |
| 2. Quenching of Excited Benzophenone: Certain buffer components or scavengers in the solution can quench the excited triplet state of the benzophenone. | 2. Buffer Composition: Ensure the buffer used during photocrosslinking is free of quenching agents. Simple buffers like PBS or HEPES are generally suitable. | |
| 3. Suboptimal Wavelength: The benzophenone moiety has a maximum absorption around 296-302 nm, but photoactivation for crosslinking is typically performed at 350-365 nm to minimize protein damage.[3][4][8] | 3. Use Appropriate Wavelength: Utilize a UV lamp that emits light in the 350-365 nm range for photoactivation.[3][4] | |
| High Background/Non-specific Binding | 1. Unreacted BP-4-ITC: Residual, unconjugated BP-4-ITC can lead to non-specific labeling and high background in downstream applications. | 1. Thorough Purification: After the initial conjugation step, remove all unreacted BP-4-ITC. Size-exclusion chromatography or dialysis are effective methods.[5][7] |
| 2. Non-specific Photocrosslinking: During UV irradiation, the activated benzophenone may react with abundant, non-target proteins or other molecules in the vicinity. | 2. Include Controls: Perform control experiments without the binding partner to assess the level of non-specific crosslinking. The use of blocking agents like BSA may be necessary in some applications. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between BP-4-ITC and my protein?
The reaction of the isothiocyanate group with primary amines is most efficient at a slightly alkaline pH, typically between 8.5 and 9.5.[5] At this pH, the primary amino groups are deprotonated and thus more nucleophilic, facilitating the reaction.
Q2: Which buffers should I avoid for the conjugation reaction?
Avoid any buffers that contain primary amines, as they will compete with your protein for reaction with the BP-4-ITC. Common examples include Tris (tris(hydroxymethyl)aminomethane) and glycine-based buffers.[5][7]
Q3: How should I prepare and store my BP-4-ITC stock solution?
BP-4-ITC is sensitive to moisture and can hydrolyze in aqueous solutions.[8] It is best to prepare a fresh stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before each use.[9] If you must store a stock solution, do so at -20°C in small aliquots to minimize freeze-thaw cycles, and ensure the solvent is of high quality and anhydrous.
Q4: What molar ratio of BP-4-ITC to protein should I use?
The optimal molar ratio will depend on your specific protein and the desired degree of labeling. A good starting point is a 10- to 20-fold molar excess of BP-4-ITC to your protein. You may need to perform a titration experiment to determine the ideal ratio that provides sufficient labeling without causing protein precipitation or loss of activity.
Q5: How do I remove unreacted BP-4-ITC after the conjugation reaction?
It is crucial to remove any unreacted BP-4-ITC to prevent non-specific labeling in subsequent steps. Size-exclusion chromatography (e.g., a desalting column) or extensive dialysis are effective methods for separating the labeled protein from the small molecule crosslinker.[5][7]
Q6: What are the ideal conditions for the photocrosslinking step?
Photocrosslinking is typically performed by exposing the sample to UV light at a wavelength of 350-365 nm.[3][4] The duration of exposure can range from a few minutes to an hour and should be optimized for your specific system. The reaction is often carried out on ice to minimize potential heat-induced damage to the proteins.
Q7: How can I confirm that my protein has been successfully conjugated?
Several methods can be used to confirm conjugation:
-
UV-Vis Spectroscopy: Benzophenone has a characteristic absorbance maximum around 296-302 nm.[8] You can measure the absorbance of your purified conjugate at this wavelength to confirm the presence of the benzophenone moiety.
-
Mass Spectrometry: This can be used to determine the mass of the conjugated protein, which will be higher than the unconjugated protein by multiples of the molecular weight of BP-4-ITC (239.29 g/mol ).[8]
-
Functional Assays: If the conjugation is expected to alter a specific function of the protein (e.g., binding to a partner), you can perform a functional assay to assess the change.
Experimental Protocols
Protocol 1: General Procedure for BP-4-ITC Protein Conjugation
-
Protein Preparation:
-
Dissolve or dialyze your protein into an amine-free buffer at a pH of 8.5-9.5 (e.g., 0.1 M sodium carbonate-bicarbonate buffer or 0.1 M borate buffer).
-
Ensure the protein concentration is in a suitable range (typically 1-10 mg/mL).
-
-
BP-4-ITC Stock Solution Preparation:
-
Immediately before use, dissolve BP-4-ITC in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
While gently vortexing the protein solution, slowly add the desired volume of the BP-4-ITC stock solution to achieve the target molar ratio.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
-
Purification:
-
Remove unreacted BP-4-ITC by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Alternatively, dialyze the sample against the same buffer with several buffer changes.
-
-
Characterization (Optional):
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~300 nm (for benzophenone).
-
Protocol 2: Photocrosslinking of the BP-4-ITC Conjugate
-
Sample Preparation:
-
Mix the purified BP-4-ITC-protein conjugate with its binding partner in a suitable reaction buffer (e.g., PBS).
-
Incubate the mixture under conditions that favor the interaction between the two proteins (e.g., 30 minutes at room temperature).
-
-
UV Irradiation:
-
Place the sample in a UV-transparent vessel (e.g., a quartz cuvette or on a petri dish on ice).
-
Expose the sample to UV light at 350-365 nm for a predetermined optimal time (e.g., 15-60 minutes).
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE to visualize the formation of a higher molecular weight crosslinked complex.
-
Further characterization can be performed by Western blotting or mass spectrometry.
-
Visualizing the Reaction Mechanism
The following diagram illustrates the chemical reactions involved in the two-step conjugation and crosslinking process.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 3. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity-Based Methods for Site-Specific Conjugation of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy Benzophenone-4-isothiocyanate | 26328-59-6 [smolecule.com]
- 9. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Benzophenone-4-isothiocyanate (BP-4-ITC) Labeling
Welcome to the technical support center for Benzophenone-4-isothiocyanate (BP-4-ITC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for your labeling experiments. Here, we combine foundational scientific principles with practical, field-tested insights to help you achieve optimal labeling efficiency and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Benzophenone-4-isothiocyanate (BP-4-ITC) and what is it used for?
Benzophenone-4-isothiocyanate is a heterobifunctional crosslinking reagent. It contains two primary reactive groups:
-
An isothiocyanate (-N=C=S) group : This group reacts with primary amine groups (-NH₂) found on proteins, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable covalent thiourea bond.[1][2]
-
A benzophenone group : This is a photo-reactive group. Upon exposure to UV light (typically around 350-360 nm), the benzophenone group forms a highly reactive triplet-state ketone, which can then form a covalent bond with adjacent C-H bonds in other molecules.[3]
This dual reactivity makes BP-4-ITC a valuable tool for photoaffinity labeling, where the isothiocyanate group is first used to label a protein of interest, and then UV activation is used to crosslink the labeled protein to its binding partners.
Q2: What is the underlying chemistry of the labeling reaction?
The labeling reaction is a nucleophilic addition of a primary amine from the protein to the electrophilic carbon atom of the isothiocyanate group of BP-4-ITC. This reaction is highly efficient under mild alkaline conditions and results in a stable thiourea linkage.[2][4]
Core Principles of BP-4-ITC Labeling
The Reaction Mechanism
The success of your labeling experiment hinges on understanding and controlling the key variables of this reaction. The primary amine on a lysine residue, being unprotonated at alkaline pH, acts as a nucleophile, attacking the central carbon of the isothiocyanate group.
Caption: Reaction of protein amine with BP-4-ITC.
Critical Reaction Parameters
Achieving high labeling efficiency requires careful control over several parameters. The interplay between these factors determines the success of the conjugation.
| Parameter | Recommended Range | Rationale |
| pH | 8.5 - 9.5 | The primary amine nucleophile must be deprotonated for the reaction to proceed. At lower pH, the amine is protonated (-NH₃⁺) and non-reactive.[5] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) with longer incubation times can minimize protein degradation. Room temperature reactions are faster. |
| Incubation Time | 1-2 hours at RT, or overnight at 4°C | The optimal time depends on the reactivity of the protein and the desired degree of labeling.[1] |
| Dye-to-Protein Molar Ratio | 10:1 to 20:1 | A molar excess of BP-4-ITC drives the reaction to completion. However, excessive amounts can lead to protein modification at multiple sites, potentially affecting its function.[1][6] |
Troubleshooting Low Labeling Efficiency
Low or no labeling is one of the most common issues encountered. The following troubleshooting guide is structured to help you systematically identify and resolve the root cause of the problem.
Caption: Troubleshooting flowchart for low labeling efficiency.
Q3: My labeling efficiency is consistently low. What are the likely causes?
A: Inadequate Buffer Conditions
-
Problem: The presence of primary amines in your buffer (e.g., Tris, glycine) will compete with the protein for reaction with BP-4-ITC, significantly reducing your labeling efficiency.
-
Solution: Ensure your protein is in an amine-free buffer such as sodium carbonate, sodium bicarbonate, or borate buffer at a pH of 8.5-9.5. If your protein stock is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to labeling.[7]
B: Incorrect pH
-
Problem: The reaction is highly pH-dependent. If the pH is too low (below 8), the lysine residues will be protonated and will not react efficiently with the isothiocyanate.
-
Solution: Prepare fresh labeling buffer and verify its pH immediately before use. A recommended buffer is 0.1 M sodium carbonate, pH 9.0.
C: Degraded or Hydrolyzed BP-4-ITC
-
Problem: Isothiocyanates are susceptible to hydrolysis, especially in aqueous solutions at alkaline pH.[1] If the BP-4-ITC stock solution is old or has been exposed to moisture, it may have hydrolyzed, rendering it non-reactive.
-
Solution: Always use a fresh aliquot of BP-4-ITC powder. Dissolve it in anhydrous dimethyl sulfoxide (DMSO) immediately before adding it to the reaction mixture. Avoid preparing large stock solutions that will be stored for extended periods.
Q4: I see protein precipitation after adding BP-4-ITC. How can I prevent this?
-
Problem: High concentrations of the labeling reagent, which is dissolved in an organic solvent like DMSO, can cause some proteins to precipitate. Over-labeling can also lead to protein aggregation and precipitation.
-
Solution:
-
Add the BP-4-ITC solution slowly to the protein solution while gently stirring. This allows for gradual mixing and prevents localized high concentrations of DMSO.
-
Optimize the dye-to-protein ratio. A lower molar excess of BP-4-ITC may be sufficient for labeling and could reduce precipitation.
-
Control the final DMSO concentration in the reaction mixture, keeping it below 10% (v/v) if possible.[8]
-
Experimental Protocols
Protocol 1: Standard Labeling of Proteins with BP-4-ITC
This protocol is a general starting point and may require optimization for your specific protein.
Materials:
-
Protein of interest (in amine-free buffer)
-
Benzophenone-4-isothiocyanate (BP-4-ITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Carbonate, pH 9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in cold Labeling Buffer. Ensure the buffer is amine-free.
-
-
BP-4-ITC Preparation:
-
Immediately before use, dissolve BP-4-ITC in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of BP-4-ITC solution for a 10- to 20-fold molar excess relative to the protein.
-
While gently stirring the protein solution, slowly add the calculated volume of the BP-4-ITC/DMSO solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 1 hour at room temperature to quench any unreacted BP-4-ITC.
-
-
Purification:
-
Separate the labeled protein from unreacted BP-4-ITC and quenching reagents using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).
-
The labeled protein will elute in the void volume.
-
Protocol 2: Calculating the Degree of Labeling (DOL)
The DOL is the average number of BP-4-ITC molecules conjugated to each protein molecule. It is determined spectrophotometrically.
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of BP-4-ITC, which is approximately 298 nm (A₂₉₈).
-
-
Calculate DOL:
-
The molar extinction coefficient (ε) of BP-4-ITC at ~298 nm is in the range of 24-28 L·mol⁻¹·cm⁻¹.[9] For this calculation, we will use an approximate value of 26 L·mol⁻¹·cm⁻¹.
-
The molar extinction coefficient of your protein at 280 nm must be known. For IgG, it is approximately 210,000 M⁻¹cm⁻¹.
Step 1: Calculate the molar concentration of BP-4-ITC. [BP-4-ITC] (M) = A₂₉₈ / 26
Step 2: Calculate the corrected absorbance of the protein at 280 nm. Without a known CF, this step is an approximation. A₂₈₀_corrected = A₂₈₀
Step 3: Calculate the molar concentration of the protein. [Protein] (M) = A₂₈₀_corrected / ε_protein_at_280
Step 4: Calculate the Degree of Labeling. DOL = [BP-4-ITC] / [Protein]
An optimal DOL for many applications is between 2 and 10.[10]
-
References
-
Paës, G. (2013). The best protocol for FITC labeling of proteins. ResearchGate. Retrieved from [Link]
- Singh, S., et al. (2015). An efficient method for FITC labelling of proteins using tandem affinity purification. Analytical Biochemistry, 486, 64-66.
- Petria, L., et al. (2020).
- D'Agostino, M., et al. (2017). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 8(8), 834-846.
- Harada, M., et al. (2018). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. Organic & Biomolecular Chemistry, 16(43), 8143-8149.
- Wang, Y., et al. (2013). Studies on the interaction between benzophenone and bovine serum albumin by spectroscopic methods. Journal of Luminescence, 134, 49-54.
- Klančar, A., et al. (2021). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes.
- Kalia, J., & Raines, R. T. (2010). Advances in Bioconjugation. Current Organic Chemistry, 14(2), 138-147.
- Dennler, P., et al. (2014). Optimization of Photoactive Protein Z for Fast and Efficient Site-Specific Conjugation of Native IgG.
- Zhang, Y., et al. (2023). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. Molecules, 28(3), 1369.
- Hegedűs, K., et al. (2020).
- Shone, D. L., et al. (2021). Bovine Serum Albumin-Dependent Charge-Transfer Kinetics Controls the Electrochemical Immunosensitive Detection: Vibrio cholerae as a Model Bioanalyte. ACS Omega, 6(24), 15865-15876.
-
Asano, Y., et al. (2016). Photoreaction of benzophenone. ResearchGate. Retrieved from [Link]
- Dennler, P., et al. (2014). Optimization of Photoactive Protein Z for Fast and Efficient Site-Specific Conjugation of Native IgG.
- Santos, A. C., et al. (2019). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. Environmental Science and Pollution Research, 26(1), 546-555.
- Kalia, J., & Raines, R. T. (2010). Advances in Bioconjugation. Current Organic Chemistry, 14(2), 138-147.
-
Su, Q. (n.d.). Antibody Labelling. Qian Su Lab. Retrieved from [Link]
- Dormán, G., & Prestwich, G. D. (2000). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Trends in Biotechnology, 18(2), 64-73.
- Bar-Nun, A., et al. (2015). Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates.
-
Bhattacharya, B. (n.d.). Protein labelling with FITC. Retrieved from [Link]
-
IBA Lifesciences. (2023, January 13). Common Problems During His-tag Purification [Video]. YouTube. [Link]
- Barbero, N., et al. (2016). Bovine Serum Albumin Bioconjugation with FITC.
-
ATTO-TEC GmbH. (n.d.). Degree of Labeling Explanation. Retrieved from [Link]
- Masson, J. F., et al. (2017). Influence of bovine and human serum albumin on the binding kinetics of biomolecular interactions. Analyst, 142(19), 3586-3593.
- de Oliveira, A. C., et al. (2015). Investigation of the stabilizing effects of antioxidants and benzophenone-3 on desonide photostability. AAPS PharmSciTech, 16(5), 1045-1052.
- Spicer, C. D., & Davis, B. G. (2020). Chemical modification of proteins – challenges and trends at the start of the 2020s.
- Li, Y., et al. (1995). Optimization of the covalent conjugating procedure (NaIO4) of horseradish peroxidase to antibodies for use in enzyme-linked immunosorbent assay. Journal of Immunoassay, 16(3), 291-308.
- Bordbar, A. K., et al. (2016). Kinetics of Thermal Denaturation and Aggregation of Bovine Serum Albumin. PLoS One, 11(5), e0155979.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
- 4. Bovine Serum Albumin Bioconjugation with FITC [pubs.sciepub.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 8. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy Benzophenone-4-isothiocyanate | 26328-59-6 [smolecule.com]
- 10. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
Technical Support Center: Enhancing the Stability of Benzophenone-4-isothiocyanate (BP-4-ITC) Conjugates
Welcome to the technical support center for Benzophenone-4-isothiocyanate (BP-4-ITC) conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to enhance the stability of your BP-4-ITC labeled biomolecules. By understanding the underlying chemical principles, you can optimize your experimental workflow to generate robust and reliable conjugates for your research needs.
Introduction: The Duality of Benzophenone-4-isothiocyanate
Benzophenone-4-isothiocyanate (BP-4-ITC) is a bifunctional molecule that combines the photoreactive properties of a benzophenone with the amine-reactive isothiocyanate group.[1] This makes it a valuable tool for applications such as photo-crosslinking and fluorescent labeling. However, the inherent reactivity of both the isothiocyanate group and the benzophenone moiety can lead to stability challenges. This guide will walk you through the key factors influencing the stability of BP-4-ITC conjugates and provide actionable strategies to mitigate degradation.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the stability of BP-4-ITC conjugates.
Q1: What is the primary cause of instability in BP-4-ITC conjugates?
A1: Instability in BP-4-ITC conjugates arises from two main sources: the hydrolysis of the isothiocyanate group and the photochemical degradation of the benzophenone core. The isothiocyanate group is susceptible to hydrolysis in aqueous solutions, which can compete with the desired conjugation reaction.[2][3] Additionally, the benzophenone moiety, while designed to be photoreactive, can also undergo photodegradation upon prolonged exposure to light, especially UV radiation.[4][5][6]
Q2: How does pH affect the stability of the thiourea bond formed between BP-4-ITC and a protein?
A2: The initial conjugation reaction is highly pH-dependent. The reaction between the isothiocyanate group of BP-4-ITC and the primary amine of a lysine residue on a protein is favored at an alkaline pH of 8.5-9.5.[7] This is because the amine group needs to be in its non-protonated form to be nucleophilic. Once formed, the resulting thiourea bond is generally stable over a range of pH values.[8] However, extreme pH conditions should be avoided during long-term storage to prevent hydrolysis of the protein itself.
Q3: What are the optimal storage conditions for BP-4-ITC conjugates?
A3: For long-term stability, it is recommended to store purified BP-4-ITC conjugates at -20°C or -80°C in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.[9] It is crucial to aliquot the conjugate to avoid repeated freeze-thaw cycles, which can lead to protein denaturation and aggregation.[10] To prevent microbial growth during short-term storage at 4°C, a preservative like sodium azide (0.02-0.05%) can be added. However, be aware that sodium azide can interfere with certain biological assays.
Q4: Can the buffer composition impact the stability of my conjugate?
A4: Absolutely. During the conjugation reaction, it is critical to use a buffer that is free of primary amines, such as Tris or glycine.[11][12] These buffers will compete with the protein for reaction with the BP-4-ITC, leading to lower conjugation efficiency. For storage, standard biological buffers like PBS are generally suitable.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the preparation and handling of BP-4-ITC conjugates.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Hydrolysis of BP-4-ITC: The isothiocyanate group is susceptible to hydrolysis in aqueous buffers. 2. Incorrect pH: The reaction pH is too low, leading to protonation of the primary amines on the protein. 3. Competing Nucleophiles: The presence of primary amines (e.g., Tris buffer) in the reaction mixture. | 1. Prepare the BP-4-ITC solution in an anhydrous solvent like DMSO or DMF immediately before use.[12] 2. Perform the conjugation reaction at a pH of 8.5-9.5 in a carbonate-bicarbonate buffer.[13] 3. Ensure the protein is in an amine-free buffer (e.g., PBS) by dialysis or buffer exchange prior to the reaction.[11][12] |
| Precipitation of Conjugate | 1. High Degree of Labeling: Over-labeling can alter the protein's properties, leading to aggregation. 2. Solvent-Induced Denaturation: High concentrations of organic solvent (used to dissolve BP-4-ITC) can denature the protein. 3. Freeze-Thaw Cycles: Repeated freezing and thawing can cause protein aggregation. | 1. Reduce the molar excess of BP-4-ITC in the conjugation reaction.[14] 2. Keep the final concentration of the organic solvent in the reaction mixture below 10%. 3. Aliquot the purified conjugate into single-use volumes before freezing.[10] |
| Loss of Conjugate Activity Over Time | 1. Photodegradation: Exposure to light, especially UV, can degrade the benzophenone moiety.[4][6] 2. Hydrolysis: Slow hydrolysis of the thiourea linkage or the protein itself. 3. Oxidation: The conjugate may be susceptible to oxidation. | 1. Protect the conjugate from light at all stages of the experiment and storage by using amber vials or wrapping tubes in foil. 2. Store the conjugate at the recommended pH and temperature. 3. Consider adding a scavenger or storing under an inert atmosphere for highly sensitive conjugates. |
| Inconsistent Results in Photo-crosslinking Experiments | 1. Inconsistent Degree of Labeling: Batch-to-batch variation in the number of BP-4-ITC molecules per protein. 2. Degradation of BP-4-ITC: The photoreactive group has degraded due to improper handling or storage. | 1. Carefully control the reaction conditions (pH, temperature, time, and molar ratio of reactants) to ensure a consistent degree of labeling. 2. Always use freshly prepared BP-4-ITC for conjugation and protect the conjugate from light. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating BP-4-ITC to a Protein
This protocol provides a general guideline for labeling proteins with BP-4-ITC. The optimal conditions may vary depending on the specific protein.
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
Benzophenone-4-isothiocyanate (BP-4-ITC)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 9.0
-
Purification column (e.g., desalting column)
-
Storage Buffer: PBS, pH 7.4
Procedure:
-
Protein Preparation: Dissolve the protein in the Labeling Buffer to a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the Labeling Buffer.
-
BP-4-ITC Preparation: Immediately before use, dissolve the BP-4-ITC in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Protect the solution from light.
-
Conjugation Reaction: While gently stirring the protein solution, slowly add a 10-20 fold molar excess of the dissolved BP-4-ITC. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted BP-4-ITC and byproducts by passing the reaction mixture through a desalting column equilibrated with the Storage Buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and the maximum absorbance wavelength of the benzophenone moiety.
-
Storage: Store the purified conjugate in aliquots at -20°C or -80°C, protected from light.
Visualizing Key Processes
To better understand the factors affecting the stability of BP-4-ITC conjugates, the following diagrams illustrate the key chemical reactions and a recommended experimental workflow.
Caption: Key reaction and degradation pathways for BP-4-ITC conjugates.
Caption: Recommended workflow for preparing stable BP-4-ITC conjugates.
References
- BenchChem. (n.d.). A Comparative Guide to the Photochemical Stability of Substituted Benzophenones.
-
Maji, D. (2015, February 4). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo? ResearchGate. Retrieved from [Link]
- BenchChem. (n.d.). How to improve the stability of 3-Methoxycarbonylphenyl isothiocyanate conjugates.
- Kotnik, K., et al. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. Chemosphere, 148, 247-255.
-
National Center for Biotechnology Information. (n.d.). Benzophenone-4-isothiocyanate. PubChem. Retrieved from [Link]
- Smolecule. (n.d.). Buy Benzophenone-4-isothiocyanate.
- MedchemExpress. (n.d.). Antibody/Protein Labeling Kit – FITC.
- Agrisera. (n.d.). Antibody storage.
-
Rossi, R. (2023, January 30). Antibody storage conditions? ResearchGate. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Fluorescent Labeling of Proteins Using Isocyanate Derivatives.
- BenchChem. (n.d.). A Researcher's Guide to Bioconjugation: Comparing 1-Bromo-2-(isothiocyanatomethyl)benzene with Maleimide and NHS-Ester Reage.
-
L. A. W. (2020, April 16). Cysteine specific bioconjugation with benzyl isothiocyanates. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]
- Zhang, Y., et al. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Foods, 10(6), 1323.
- Zhang, Y., et al. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.).
- Kawakishi, S., & Namiki, M. (1969). Decomposition of Allyl Isothiocyanate in Aqueous Solution. Agricultural and Biological Chemistry, 33(3), 452-459.
- He, S., et al. (2023). The Reaction of Allyl Isothiocyanate with Hydroxyl/Water and b-Cyclodextrin Using Ultraviolet Spectrometry. Journal of the Chinese Chemical Society, 50(5), 729-734.
-
L. A. W. (2021, October 6). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PMC. Retrieved from [Link]
-
ACS Publications. (2025, December 8). Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. Retrieved from [Link]
- Gotor, V., et al. (1987). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, 12, 1829-1832.
-
RSC Publishing. (2025, July 28). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Retrieved from [Link]
-
ResearchGate. (n.d.). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. Retrieved from [Link]
-
PubMed Central. (n.d.). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Retrieved from [Link]
- Li, Y., et al. (2024). Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. Environmental Research, 240, 117531.
-
MDPI. (2022, September 10). Degradation of the UV Filter Benzophenone-4 by Ferrate (VI) in Aquatic Environments. Retrieved from [Link]
Sources
- 1. Buy Benzophenone-4-isothiocyanate | 26328-59-6 [smolecule.com]
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- 3. Isothiocyanate [medbox.iiab.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
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- 14. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Overcoming Solubility Challenges with Benzophenone-4-isothiocyanate (BP-4-ITC) in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Challenge
Benzophenone-4-isothiocyanate (BP-4-ITC) is a valuable bifunctional crosslinker.[1] Its benzophenone moiety allows for photo-activated crosslinking, while the isothiocyanate group targets primary amines on biomolecules like proteins and peptides.[2] However, its hydrophobic nature presents a significant hurdle for researchers working in aqueous buffer systems, which are essential for maintaining the stability and activity of most biomolecules.[3] This guide will walk you through the causes of these solubility issues and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my BP-4-ITC not dissolving in my aqueous buffer (e.g., PBS)?
A1: BP-4-ITC is a hydrophobic molecule with a molecular weight of 239.29 g/mol .[4][5] Its limited solubility in water and polar aqueous buffers is due to the nonpolar benzophenone core. Direct addition of solid BP-4-ITC to an aqueous buffer will likely result in precipitation or an insoluble suspension.
Q2: I observed a precipitate after adding my BP-4-ITC stock solution (dissolved in an organic solvent) to my protein solution. What happened?
A2: This is a common issue when the concentration of the organic co-solvent in the final reaction mixture is too high. The protein may denature and precipitate out of solution. It's also possible that the BP-4-ITC itself is precipitating as the organic solvent is diluted in the aqueous buffer.
Q3: Can I heat the buffer to dissolve the BP-4-ITC?
A3: While gentle warming can sometimes aid in dissolving compounds, it is generally not recommended for bioconjugation reactions. High temperatures can denature your protein and accelerate the hydrolysis of the isothiocyanate group, rendering it inactive for conjugation.[6]
Q4: What is the optimal pH for reacting BP-4-ITC with proteins?
A4: The isothiocyanate group of BP-4-ITC reacts with unprotonated primary amines (like the side chain of lysine). This reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[3] However, it's a trade-off, as a higher pH also increases the rate of hydrolysis of the isothiocyanate group.[3][6]
Troubleshooting Guide: Step-by-Step Solutions to Solubility Issues
Issue 1: Initial Dissolution of BP-4-ITC
Question: How can I prepare a stock solution of BP-4-ITC that is compatible with my aqueous reaction buffer?
Answer: The key is to use a water-miscible organic co-solvent to first dissolve the BP-4-ITC before introducing it to your protein solution.
Root Cause Analysis: The hydrophobic nature of BP-4-ITC necessitates the use of a non-polar or semi-polar solvent for initial dissolution.
Solutions & Protocol:
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Ethanol
Step-by-Step Protocol for Stock Solution Preparation:
-
Weigh out the required amount of BP-4-ITC powder.
-
Add a minimal amount of the chosen organic co-solvent (e.g., DMSO) to completely dissolve the powder. Aim for a high concentration stock solution (e.g., 10-50 mM).
-
Vortex briefly to ensure complete dissolution.
-
This stock solution should be prepared fresh before each experiment to minimize degradation.
Issue 2: Precipitation Upon Addition to Aqueous Buffer
Question: My BP-4-ITC precipitates when I add the organic stock solution to my protein in the aqueous buffer. How can I prevent this?
Answer: This indicates that the final concentration of the organic co-solvent is too high, causing either the protein to denature or the BP-4-ITC to fall out of solution.
Root Cause Analysis: The sudden change in solvent polarity upon mixing the organic stock with the aqueous buffer reduces the solubility of the hydrophobic BP-4-ITC.
Solutions & Protocol:
1. Minimize the Co-solvent Percentage:
-
Aim to keep the final concentration of the organic co-solvent in the reaction mixture below 10% (v/v), and ideally below 5%. This can be achieved by preparing a more concentrated stock solution of BP-4-ITC.
2. Gradual Addition:
-
Instead of adding the BP-4-ITC stock solution all at once, add it dropwise to the protein solution while gently vortexing or stirring. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.
3. Optimize the Molar Ratio:
-
Empirically determine the optimal molar ratio of BP-4-ITC to your protein.[2] Using a large excess of the labeling reagent can contribute to precipitation. Start with a lower molar excess (e.g., 5-10 fold) and increase if necessary.
Issue 3: Low Labeling Efficiency Despite Apparent Solubility
Question: My BP-4-ITC appears to be in solution, but I am getting very low conjugation efficiency. What could be the problem?
Answer: Even if macroscopic precipitation is not visible, the BP-4-ITC may be forming microscopic aggregates that are not readily reactive. Alternatively, the isothiocyanate group may have hydrolyzed.
Root Cause Analysis:
-
Micro-aggregation: The hydrophobic BP-4-ITC molecules can self-associate in the aqueous environment, reducing their availability to react with the protein.
-
Hydrolysis: The isothiocyanate group is susceptible to hydrolysis, especially at higher pH, which competes with the desired amine reaction.[4]
Solutions & Protocol:
1. Employ Solubility Enhancers - Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] They can encapsulate hydrophobic molecules like BP-4-ITC, increasing their solubility and stability in aqueous solutions.[7][8][9]
-
Recommended Cyclodextrin: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for improving the solubility of hydrophobic compounds.[8]
Step-by-Step Protocol using HP-β-CD:
-
Prepare a stock solution of HP-β-CD in your reaction buffer (e.g., 50 mM).
-
Prepare a concentrated stock solution of BP-4-ITC in a minimal amount of organic co-solvent (e.g., DMSO).
-
Add the BP-4-ITC stock solution to the HP-β-CD solution and vortex to form an inclusion complex.
-
Add this BP-4-ITC/HP-β-CD complex solution to your protein solution to initiate the conjugation reaction.
Data Summary: Impact of Solubility Enhancement Techniques
| Method | Principle | Advantages | Disadvantages |
| Co-solvent | Alters the polarity of the solvent system to dissolve the hydrophobic compound.[10] | Simple and widely used. | Can cause protein denaturation at high concentrations. |
| Cyclodextrins | Encapsulates the hydrophobic molecule in its non-polar interior, increasing aqueous solubility.[7][8] | Biocompatible, can improve stability, and reduces the need for high concentrations of organic solvents.[9][11] | May require optimization of the cyclodextrin-to-drug ratio. |
2. Control pH and Reaction Time:
-
Perform the reaction within the optimal pH range of 7.2-8.5.[3]
-
Minimize the reaction time to reduce the extent of hydrolysis.[6] Monitor the reaction progress to determine the optimal time point for quenching.
Experimental Workflow Visualization
The following diagram illustrates the recommended workflow for solubilizing and reacting BP-4-ITC with a target protein.
Caption: Recommended workflow for preparing and using BP-4-ITC in bioconjugation.
Logical Relationship of Troubleshooting Steps
This diagram outlines the decision-making process for troubleshooting solubility and reactivity issues with BP-4-ITC.
Caption: Decision tree for troubleshooting BP-4-ITC experiments.
References
-
ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
-
Al-Qadi, S., Donia, A. M., Al-Angary, A. A., & El-Sayed, A. M. (2012). Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications. Molecules, 17(10), 11846–11879. [Link]
-
Németh, K., Tátrai, E., Orfi, E., Pál, D., Gigler, G., Háda, V., ... & Vértessy, B. G. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(25), 14757–14765. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Volume 05, Issue 06. Retrieved from [Link]
-
Journal of Advanced Pharmacy Education and Research. (2021). Techniques to enhance solubility of Hydrophobic drugs: A Review. 11(1). Retrieved from [Link]
-
Dytrtova, J. J., Moslova, K., Jakl, M., & Riekkola, M. L. (2011). Fluorescein isothiocyanate stability in different solvents. Analytical and bioanalytical chemistry, 401(6), 1943–1947. [Link]
-
Popa, G., Udeanu, D. I., Vasile, C. M., Malkey, R., & Buteică, S. A. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1836. [Link]
-
University of Helsinki. (n.d.). Fluorescein isothiocyanate stability in different solvents. Retrieved from [Link]
-
Serno, T., Geidobler, R., & Winter, G. (2011). Protein stabilization by cyclodextrins in the liquid and dried state. Advanced drug delivery reviews, 63(13), 1086–1106. [Link]
-
World Health Organization. (2015). Annex 4. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. 10(2). Retrieved from [Link]
-
ResearchGate. (n.d.). Protein stabilization by cyclodextrins in the liquid and dried state. Retrieved from [Link]
-
Joshi, S., Lale, S. V., & Singh, J. K. (2015). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Analytical biochemistry, 490, 28–35. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved from [Link]
-
PubChem. (n.d.). Benzophenone-4-isothiocyanate. Retrieved from [Link]
-
Németh, K., Tátrai, E., Orfi, E., Pál, D., Gigler, G., Háda, V., ... & Vértessy, B. G. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(25), 14757–14765. [Link]
-
Németh, K., Tátrai, E., Orfi, E., Pál, D., Gigler, G., Háda, V., ... & Vértessy, B. G. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(25), 14757–14765. [Link]
-
LCGC North America. (2004). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. 22(6). Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescent property of glycol chitosan-fluorescein isothiocyanate conjugate for bio-imaging material. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy Benzophenone-4-isothiocyanate | 26328-59-6 [smolecule.com]
- 5. Benzophenone-4-isothiocyanate | C14H9NOS | CID 11436384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzet.com [alzet.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Protein stabilization by cyclodextrins in the liquid and dried state - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Benzophenone-4-isothiocyanate (BPI-TC) Labeled Proteins
Welcome to the technical support guide for the purification of proteins labeled with Benzophenone-4-isothiocyanate (BPI-TC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the critical post-labeling purification step. Ensuring the complete removal of unreacted BPI-TC is paramount for the accuracy and reliability of downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to remove unreacted Benzophenone-4-isothiocyanate (BPI-TC) after a labeling reaction?
Excess, unreacted BPI-TC can compete with your labeled protein in downstream applications, leading to inaccurate quantification, high background signals, and potential interference in biological assays. The isothiocyanate group of BPI-TC reacts with primary amines, such as the N-terminus of a protein or the epsilon-amino group of lysine residues, to form a stable thiourea bond.[1] Any unreacted compound can interfere with subsequent analytical techniques.
Q2: What are the most common methods for removing small molecules like BPI-TC from labeled proteins?
The most effective methods leverage the significant size difference between the labeled protein and the small BPI-TC molecule (Molecular Weight: 239.29 g/mol ). The primary techniques include:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on their size.[2][3]
-
Dialysis: This technique uses a semi-permeable membrane to allow small molecules to diffuse away while retaining larger molecules.[4][5][6]
-
Tangential Flow Filtration (TFF) / Diafiltration: An efficient method for concentrating and exchanging buffers for protein solutions.[7][8][9]
Q3: Which purification method is most suitable for my experiment?
The optimal method depends on several factors, including your sample volume, protein concentration, desired purity, and available equipment. The table below provides a comparison to aid in your decision-making process.
| Method | Sample Volume | Processing Time | Key Advantages | Key Disadvantages |
| Size-Exclusion Chromatography (SEC) | Small to medium | Fast (minutes to an hour) | High resolution, can also remove aggregates.[10] | Can lead to sample dilution.[3] |
| Dialysis | Small to large | Slow (hours to days) | Gentle, requires minimal hands-on time.[5][7] | Time-consuming, potential for sample dilution.[4][11] |
| Tangential Flow Filtration (TFF) | Medium to large | Fast to moderate | Rapid, can concentrate the sample simultaneously.[9][12] | Requires specialized equipment, potential for membrane fouling.[8] |
Troubleshooting Guide
Issue 1: Low Yield of Labeled Protein After Purification
Possible Cause 1: Protein Precipitation During Labeling or Purification
-
Explanation: BPI-TC is a hydrophobic molecule. Covalent attachment of multiple BPI-TC molecules can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation, especially at high protein concentrations.
-
Solution:
-
Optimize the Molar Excess of BPI-TC: Start with a lower molar excess of the labeling reagent (e.g., 10-20 fold molar excess) to reduce the degree of labeling and minimize hydrophobicity-induced aggregation.[1]
-
Control pH: Maintain the pH of the labeling buffer between 7.5 and 8.5 for optimal reaction with primary amines while minimizing protein instability.[13]
-
Incorporate Solubilizing Agents: If precipitation persists, consider adding mild, non-interfering detergents or organic co-solvents (e.g., DMSO) to the purification buffer to enhance the solubility of the labeled protein.
-
Possible Cause 2: Non-Specific Binding to Purification Resin or Membrane
-
Explanation: The increased hydrophobicity of the BPI-TC labeled protein can lead to non-specific interactions with chromatography resins or filtration membranes, resulting in product loss.
-
Solution:
-
Select Appropriate Materials: For SEC, use columns with a matrix known for low protein binding, such as agarose-based resins.[2] For TFF and dialysis, choose membranes made of materials with low protein affinity.
-
Modify Buffer Composition: Include additives in your purification buffer to reduce non-specific binding. This can include:
-
Salts: Increase the ionic strength of the buffer (e.g., 150-500 mM NaCl) to disrupt electrostatic interactions.
-
Non-ionic Detergents: Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to block hydrophobic binding sites.
-
-
Issue 2: Presence of Residual Unreacted BPI-TC in the Final Product
Possible Cause 1: Inefficient Separation by the Chosen Purification Method
-
Explanation: The chosen purification method may not be providing adequate resolution to completely separate the small BPI-TC molecule from the much larger protein.
-
Solution:
-
Optimize SEC Parameters:
-
Column Length and Resin: Use a longer column and a resin with a smaller pore size to increase the separation path length and improve resolution between your protein and the small molecule.
-
Flow Rate: Decrease the flow rate to allow for better diffusion and separation.
-
-
Enhance Dialysis Efficiency:
-
Improve TFF/Diafiltration:
-
Increase Diafiltration Volumes: Perform a greater number of diafiltration volumes (buffer exchanges) to more thoroughly wash out the unreacted compound.
-
-
Possible Cause 2: Hydrolysis of BPI-TC and Interaction with the Protein
-
Explanation: In aqueous buffers, the isothiocyanate group of BPI-TC can hydrolyze to an amine. This hydrolyzed form, while unreactive, may still non-covalently associate with the protein, making it difficult to remove.
-
Solution:
-
Perform a Two-Step Purification: Consider a primary purification step like SEC or TFF, followed by a second, orthogonal method such as dialysis against a buffer containing a mild denaturant (e.g., low concentration of urea) to disrupt non-covalent interactions, followed by dialysis back into the final storage buffer.
-
Experimental Protocols
Protocol 1: Purification by Size-Exclusion Chromatography (SEC)
This protocol is ideal for rapid purification and buffer exchange for small to medium sample volumes.
-
Column Selection: Choose a desalting column with a molecular weight cut-off (MWCO) appropriate for your protein (e.g., 7K MWCO for most proteins).[11]
-
Column Equilibration:
-
Remove the column's storage buffer by centrifugation according to the manufacturer's instructions.
-
Equilibrate the column with your desired final buffer by washing it 2-3 times.[14]
-
-
Sample Loading:
-
Apply your BPI-TC labeling reaction mixture to the center of the equilibrated resin bed.
-
-
Elution:
-
Centrifuge the column to elute the purified, labeled protein. The unreacted BPI-TC will be retained in the column matrix.[14]
-
Protocol 2: Purification by Dialysis
This method is suitable for a wide range of sample volumes and is very gentle on the protein.
-
Membrane Preparation:
-
Sample Loading:
-
Load your labeling reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace.
-
-
Dialysis:
-
Sample Recovery:
-
Carefully remove the dialysis bag, and transfer the purified protein solution to a clean tube.
-
Protocol 3: Purification by Tangential Flow Filtration (TFF)
TFF is a highly efficient method for larger volumes and for applications requiring simultaneous concentration and buffer exchange (diafiltration).[15]
-
System and Membrane Selection:
-
Choose a TFF system and a membrane with an appropriate MWCO to retain your protein of interest.[12]
-
-
System Setup and Equilibration:
-
Assemble the TFF system according to the manufacturer's instructions.
-
Equilibrate the system by flushing with your desired final buffer.
-
-
Concentration and Diafiltration:
-
Load your labeling reaction mixture into the system.
-
Concentrate the sample to a smaller volume.
-
Perform diafiltration by continuously adding fresh buffer to the sample reservoir while removing filtrate. A common target is 5-10 diafiltration volumes to ensure complete removal of the unreacted BPI-TC.[9]
-
-
Sample Recovery:
-
After the final diafiltration step, concentrate the sample to the desired final volume and recover the purified, labeled protein.
-
Visualizations
Workflow for BPI-TC Protein Labeling and Purification
Caption: General workflow for protein labeling with BPI-TC and subsequent purification.
Decision Tree for Choosing a Purification Method
Caption: Decision tree to guide the selection of the appropriate purification method.
References
-
IUCr Journals. (n.d.). Practical aspects of sample concentration and buffer exchange utilizing a miniaturized tangential flow filtration (TFF) system. Retrieved from [Link]
-
PSG Biotech. (n.d.). Tangential Flow Filtration. Retrieved from [Link]
-
Cytiva. (n.d.). Lab scale tangential flow filtration. Retrieved from [Link]
-
The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Concentration and Diafiltration by Tangential Flow Filtration. Retrieved from [Link]
-
Goyon, A., et al. (2017). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. PMC. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Size-Exclusion Chromatography for the Study of Protein Aggregation and Stability. Retrieved from [Link]
-
Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research. (n.d.). Retrieved from [Link]
-
Protein labelling with FITC. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 4. fishersci.com [fishersci.com]
- 5. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 6. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Tangential Flow Filtration | Biotech [psgdover.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. longdom.org [longdom.org]
- 11. Protein Dialysis, Desalting, Concentrators, & Small Molecule Removal | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Benzophenone-4-isothiocyanate (BP-4-ITC) Reactivity: A Technical Support Guide
Welcome to the technical support center for Benzophenone-4-isothiocyanate (BP-4-ITC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this versatile photo-reactive crosslinker. Here, we address common questions and challenges related to the impact of pH and temperature on BP-4-ITC's reactivity, ensuring the scientific integrity and success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting Benzophenone-4-isothiocyanate with primary amines on my protein/peptide?
The optimal pH for the reaction between the isothiocyanate group of BP-4-ITC and a primary amine (like the ε-amino group of a lysine residue) is typically in the range of pH 9.0-11.0 .[1][2]
The Scientific Rationale: The isothiocyanate group (-N=C=S) reacts with the non-protonated form of the primary amine (-NH2). At physiological pH (~7.4), a significant portion of the primary amines on proteins and peptides exist in their protonated, non-reactive ammonium form (-NH3+). Increasing the pH shifts the equilibrium towards the deprotonated, nucleophilic amine, thereby accelerating the reaction rate and improving conjugation efficiency.[1][3]
Q2: I'm observing very low conjugation efficiency. What could be the primary cause?
Low conjugation efficiency is a common issue that can often be traced back to suboptimal reaction conditions. Here are the most likely culprits:
-
Incorrect pH: As detailed in Q1, a pH below 8.5 can significantly reduce the reaction rate. Ensure your reaction buffer is within the optimal pH 9.0-11.0 range.
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with BP-4-ITC, leading to lower yields.[4] It is crucial to use non-amine-containing buffers like carbonate-bicarbonate or borate buffers.
-
Hydrolysis of BP-4-ITC: Isothiocyanates can undergo hydrolysis, especially at very high pH and elevated temperatures. This side reaction consumes the reactive isothiocyanate group, rendering it incapable of conjugating to your target.
-
Insufficient Reaction Time or Temperature: The reaction kinetics are temperature-dependent. While room temperature is often sufficient, longer incubation times or a modest increase in temperature may be necessary for less reactive amines. However, this must be balanced against the potential for degradation of the reactants.[5]
Q3: Can temperature be increased to speed up the reaction? What are the potential risks?
Yes, increasing the temperature can accelerate the rate of thiourea bond formation. However, this approach requires careful consideration due to the following risks:
-
Increased Hydrolysis: Higher temperatures can accelerate the hydrolysis of the isothiocyanate group, leading to a decrease in the concentration of the active reagent.[6]
-
Protein/Peptide Instability: The target biomolecule may be sensitive to higher temperatures, leading to denaturation and loss of biological activity.
-
Thiourea Bond Instability: While generally stable, the resulting thiourea linkage can exhibit some instability at very high temperatures, potentially leading to dissociation.[7][8]
A general recommendation is to start with reactions at room temperature (20-25°C) and only cautiously increase the temperature if necessary, for example, to 37°C, while closely monitoring the stability of your biomolecule.
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and their solutions, presented in a problem-solution format.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conjugation | Suboptimal pH | Verify the pH of your reaction buffer. Adjust to pH 9.0-9.5 for a good starting point.[1][2] |
| Competing Nucleophiles in Buffer | Switch to a non-amine buffer such as carbonate-bicarbonate or borate.[4] | |
| Hydrolysis of BP-4-ITC | Prepare fresh solutions of BP-4-ITC in an anhydrous solvent like DMSO or DMF immediately before use. Avoid prolonged storage of the reagent in aqueous buffers.[4] | |
| Insufficient Reagent Concentration | Increase the molar excess of BP-4-ITC relative to the target amine. A 10- to 20-fold molar excess is a common starting point. | |
| Precipitation During Reaction | Poor Solubility of BP-4-ITC | Ensure the BP-4-ITC is fully dissolved in an organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturing the protein. |
| Protein Aggregation | High concentrations of organic solvent or extreme pH can cause protein aggregation. Reduce the amount of co-solvent or screen for a more optimal pH within the recommended range. | |
| Inconsistent Results | Variability in Reagent Quality | Use high-purity BP-4-ITC (≥90% by HPLC).[9] Store the reagent under the recommended conditions (e.g., -20°C, desiccated) to prevent degradation.[9] |
| Inaccurate pH Measurement | Calibrate your pH meter before preparing buffers. Small deviations in pH can have a significant impact on reactivity. |
Experimental Protocols & Visualizations
General Protocol for BP-4-ITC Conjugation to a Protein
-
Protein Preparation:
-
Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0) to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing amines (e.g., Tris), perform a buffer exchange into the reaction buffer using dialysis or a desalting column.
-
-
BP-4-ITC Solution Preparation:
-
Immediately before use, dissolve BP-4-ITC in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, add the desired molar excess of the BP-4-ITC solution dropwise.
-
Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can be performed in the dark to protect the benzophenone moiety from premature photo-activation.
-
-
Purification:
-
Remove unreacted BP-4-ITC and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Visualizing the Reaction Mechanism and Workflow
Caption: Chemical reaction of Benzophenone-4-isothiocyanate with a primary amine.
Caption: Experimental workflow for BP-4-ITC conjugation.
Data Summary
| Parameter | Optimal Range/Condition | Rationale & Key Considerations |
| pH | 9.0 - 11.0 | Maximizes the concentration of the reactive, deprotonated primary amine.[1][2] Very high pH (>11) can increase the rate of hydrolysis. |
| Temperature | 20 - 37°C | Balances reaction rate with the stability of the reactants and the final conjugate. Higher temperatures can lead to degradation.[5][7] |
| Buffer Composition | Amine-free (e.g., Carbonate, Borate) | Avoids competition for the isothiocyanate group and ensures efficient conjugation to the target molecule.[4] |
| BP-4-ITC Purity | ≥90% (HPLC) | High purity minimizes side reactions and ensures reproducibility.[9] |
| Storage of BP-4-ITC | -20°C, Desiccated | Protects the reactive isothiocyanate group from degradation due to moisture and temperature.[9] |
References
- Cysteine specific bioconjugation with benzyl isothiocyan
- Benzophenone-4-isothiocyan
- Effect of temperature and reaction time on thiourea synthesis. Benchchem.
- Benzophenone-4-isothiocyan
- Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived
- Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. PMC - NIH.
- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.
- Glucosinolate hydrolysis products from various plant sources: pH effects, isolation, and purification.
- Tailored modular assembly derived self-healing polythioureas with largely tunable properties covering plastics, elastomers and fibers. NIH.
- Protein labelling with FITC.
- (PDF) Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana OPEN.
- Buy Benzophenone-4-isothiocyan
- Stability of benzylic-type isothiocyanates in hydrodistill
- Cysteine specific bioconjugation with benzyl isothiocyan
- Kinetics of Thermal Decomposition of Thiourea.
Sources
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy Benzophenone-4-isothiocyanate | 26328-59-6 [smolecule.com]
- 7. Tailored modular assembly derived self-healing polythioureas with largely tunable properties covering plastics, elastomers and fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzophenone-4-isothiocyanate 26328-59-6 [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Comparison for Protein Labeling: Benzophenone-4-isothiocyanate vs. NHS Esters
A Senior Application Scientist's Guide to Selecting the Optimal Amine-Reactive Chemistry
In the dynamic fields of proteomics, drug discovery, and diagnostics, the precise covalent modification of proteins is a foundational technique. The ability to attach probes, tags, or therapeutic payloads enables researchers to elucidate protein function, track cellular processes, and develop novel biologics. Among the arsenal of chemical tools available for protein labeling, those targeting primary amines—the N-terminus and the ε-amino group of lysine residues—are the most prevalent due to the widespread surface accessibility of these functional groups.
For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse of amine-reactive chemistry, prized for their efficiency in forming stable amide bonds. However, the emergence of bifunctional reagents like Benzophenone-4-isothiocyanate (BP-4-ITC) presents a compelling alternative, offering a multi-stage labeling and crosslinking capability. This guide provides an in-depth, objective comparison of BP-4-ITC and NHS esters, delving into their reaction mechanisms, performance characteristics, and experimental protocols to empower researchers in making informed decisions for their specific applications.
The Chemistry of Amine-Reactive Labeling
At the heart of this comparison lie two distinct chemical reactions that target the same functional group. Understanding these mechanisms is paramount to appreciating the nuances of each labeling strategy.
NHS Esters: The Gold Standard in Amine Acylation
N-hydroxysuccinimide esters are highly reactive compounds that readily undergo nucleophilic acyl substitution with primary amines.[1] The reaction, typically carried out at a slightly alkaline pH (7.2-8.5), results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2] The stability of the resulting amide linkage is a key advantage, making it suitable for applications requiring long-term signal retention or in vivo stability.[3]
Benzophenone-4-isothiocyanate: A Dual-Action Reagent
BP-4-ITC is a heterobifunctional molecule that leverages two distinct chemistries in a sequential manner.
-
Isothiocyanate-Amine Reaction: The isothiocyanate group (-N=C=S) reacts with primary amines to form a stable thiourea linkage.[4] This reaction is also pH-dependent, with optimal rates typically observed at a pH above 9.[5] While the thiourea bond is generally stable, some studies suggest it may be less stable in vivo compared to an amide bond, potentially being susceptible to degradation under certain physiological conditions.[6]
-
Benzophenone Photo-Crosslinking: The benzophenone moiety is a photo-activatable group.[2] Upon exposure to UV light (typically around 350-365 nm), the benzophenone is excited to a reactive triplet diradical state.[7][8] This highly reactive intermediate can then abstract a hydrogen atom from a nearby C-H bond on an amino acid residue, resulting in the formation of a stable carbon-carbon covalent bond.[7][9] This crosslinking is non-specific in its targeting of amino acids, reacting with any residue in close proximity.
Head-to-Head Performance Comparison
The choice between BP-4-ITC and NHS esters hinges on the specific requirements of the application. The following table summarizes their key performance characteristics.
| Feature | Benzophenone-4-isothiocyanate (BP-4-ITC) | N-Hydroxysuccinimide (NHS) Esters |
| Reactive Group | Isothiocyanate (-N=C=S) & Benzophenone | N-Hydroxysuccinimide ester |
| Target Residue(s) | Primary amines (Lysine, N-terminus) followed by proximity-based C-H insertion | Primary amines (Lysine, N-terminus) |
| Resulting Bond | Thiourea & Carbon-Carbon | Amide |
| Optimal pH | 9.0 - 10.0 for isothiocyanate reaction[2] | 7.2 - 8.5[2] |
| Reaction Speed | Generally slower than NHS esters[2] | Rapid[2] |
| Bond Stability | Thiourea bond is generally stable but may be less stable than amide in vivo.[6] C-C bond is highly stable. | Amide bond is highly stable.[3] |
| Specificity | Step 1 (Isothiocyanate): Amine-specific, but like NHS esters, can label multiple lysines. Step 2 (Benzophenone): Proximity-based and non-specific, crosslinking to any nearby amino acid. | Amine-specific, but generally non-selective for different lysine residues, leading to heterogeneous labeling.[1] |
| Key Advantage | Dual functionality allows for initial labeling followed by photo-activated crosslinking to capture interacting partners. | High reactivity and formation of a very stable amide bond.[2][3] |
| Key Disadvantage | Higher pH optimum may not be suitable for all proteins. The stability of the thiourea linkage can be a concern for in vivo applications. | Lack of site-specificity can lead to a heterogeneous mixture of labeled proteins and potential disruption of protein function.[1] |
Causality Behind Experimental Choices: A Deeper Dive
Why the Difference in Optimal pH?
The reactivity of primary amines is dependent on the deprotonation of the amino group. The pKa of the ε-amino group of lysine is around 10.5. For NHS esters, a pH of 8.0-8.5 provides a sufficient concentration of deprotonated amines for the reaction to proceed efficiently without causing significant hydrolysis of the ester.[1] Isothiocyanates, being less reactive than NHS esters, require a higher concentration of the nucleophilic amine to achieve a reasonable reaction rate, thus the optimal pH is shifted to 9.0 or higher.[5] However, this higher pH can be detrimental to the stability of some proteins.
Specificity: A Tale of Two Chemistries
Both NHS esters and the isothiocyanate moiety of BP-4-ITC target primary amines, leading to the potential for labeling multiple lysine residues on the protein surface.[1][4] This lack of site-specificity is a significant drawback of both reagents when homogenous labeling is desired. Mass spectrometry analysis of proteins labeled with either FITC (an isothiocyanate) or NHS-fluorescein reveals multiple modified lysine residues.[10][11]
The benzophenone component of BP-4-ITC introduces a different dimension to specificity. Its crosslinking is not directed by a specific functional group but rather by proximity.[7] Upon photoactivation, it will react with any amino acid that is spatially close, offering a powerful tool for identifying interacting partners or mapping binding sites.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for labeling proteins with NHS esters and a proposed two-step protocol for BP-4-ITC. It is crucial to optimize these protocols for each specific protein and application.
Protocol 1: Protein Labeling with NHS Esters
This protocol is a standard procedure for labeling a protein with a fluorescent dye functionalized with an NHS ester.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer)
-
NHS ester-functionalized dye
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Storage Buffer: PBS, pH 7.4
-
Desalting column
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. Mix gently and incubate at room temperature for 1 hour, protected from light.
-
Quench Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with Storage Buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the maximum absorbance wavelength of the dye.
Protocol 2: Two-Step Protein Labeling and Crosslinking with Benzophenone-4-isothiocyanate
This protocol outlines a two-step procedure for first labeling a protein with BP-4-ITC via the isothiocyanate group and then inducing photo-crosslinking.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer)
-
Benzophenone-4-isothiocyanate (BP-4-ITC)
-
Anhydrous DMSO or DMF
-
Labeling Buffer: 0.1 M sodium carbonate buffer, pH 9.0-9.5
-
Crosslinking Buffer: PBS or HEPES buffer, pH 7.4
-
UV lamp with an emission maximum around 365 nm
-
Quartz or UV-transparent microplate or cuvette
-
Desalting column
Procedure:
Step 1: Isothiocyanate Labeling
-
Prepare Protein Solution: Perform a buffer exchange to ensure the protein is in the Labeling Buffer.
-
Prepare BP-ITC Stock Solution: Immediately before use, dissolve BP-4-ITC in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the BP-ITC stock solution to the protein solution. Mix gently and incubate at room temperature for 2-4 hours, protected from light.
-
Purification: Remove unreacted BP-4-ITC by passing the reaction mixture through a desalting column equilibrated with the Crosslinking Buffer.
Step 2: Photo-Crosslinking
-
Prepare for Irradiation: Place the purified BP-4-ITC labeled protein solution in a quartz or UV-transparent container. If studying a protein-protein interaction, add the interacting partner at this stage.
-
UV Irradiation: Expose the sample to UV light (350-365 nm) for 15-30 minutes on ice. The optimal irradiation time should be determined empirically.
-
Analysis: Analyze the crosslinked products by SDS-PAGE and/or mass spectrometry to confirm crosslinking and identify crosslinked species.
Conclusion: Making the Right Choice for Your Research
The selection between Benzophenone-4-isothiocyanate and NHS esters is not a matter of one being definitively superior to the other, but rather a strategic decision based on the experimental goals.
NHS esters remain the preferred choice for applications where a simple, efficient, and highly stable covalent linkage to primary amines is required. Their rapid reaction kinetics and the robustness of the resulting amide bond make them ideal for preparing fluorescently labeled antibodies for immunoassays, biotinylating proteins for affinity purification, and creating stable bioconjugates for in vivo studies where linker stability is paramount. The primary caveat is the inherent lack of site-specificity, which must be taken into consideration.
Benzophenone-4-isothiocyanate , on the other hand, offers a unique two-step functionality that is particularly advantageous for studying molecular interactions. The initial amine-reactive labeling provides a means to attach the photoreactive benzophenone moiety to a protein of interest. The subsequent photo-crosslinking step allows for the covalent capture of transient or weak interactions with other proteins, nucleic acids, or small molecules. This makes BP-4-ITC an excellent tool for target identification, binding site mapping, and elucidating the architecture of protein complexes. Researchers must, however, be mindful of the higher pH required for the initial labeling step and the potential for lower in vivo stability of the thiourea linkage compared to the amide bond.
Ultimately, a thorough understanding of the underlying chemistry and the specific demands of the research question will guide the discerning scientist to the optimal labeling strategy.
References
- Rapid Identification of Fluorochrome Modification Sites in Proteins by LC ESI-Q-TOF Mass Spectrometry. PubMed Central.
- FITC (Fluorescein Isothiocyanate).
- Photo-cross-linking interacting proteins with a genetically encoded benzophenone. Zenodo. (2025-08-10).
- A Researcher's Guide to Amine-Reactive Crosslinkers: NHS Esters vs.
- Addition of a photocrosslinking amino acid to the genetic code of Escherichia coli. NIH.
- Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjug
- Removal of NHS-labelling By-products in Proteomic Samples. bioRxiv. (2024-08-17).
- Photo-reactive Crosslinkers. TCI Chemicals.
- Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry.
- Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid. PubMed.
- Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?.
- Quantit
- BMC Immunology. SciSpace. (2004-06-28).
- Introduction to Amine Modification—Section 1.1. Thermo Fisher Scientific - UK.
- Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjug
- Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. NIH. (2022-03-04).
- Holistic and Multivalent Engineering of In Vivo Nanomedicine Reactions for Enhanced Multistage Tumor Delivery. ACS Nano.
- Effect of the labelling ratio on the photophysics of fluorescein isothiocyanate (FITC)
- An efficient method for FITC labelling of proteins using tandem affinity purific
- Effect of labelling ratio on the photophysics of fluorescein isothyocyanate (FITC) conjugated to bovine serum albumin.
- Bovine Serum Albumin Bioconjugation with FITC. The world's largest collection of open access research papers.
- SOLID-STATE STABILITY OF ANTIBODY-DRUG CONJUGATES.
- Characterization of intact and modified proteins by mass spectrometry. MS Vision.
- Fluorescein Isothiocyanate Labelled Bovine Serum Albumin (FITC-BSA) as a Model Protein Drug: Opportunities and Drawbacks. PubMed.
- Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. PubMed Central. (2021-06-18).
- Thiol-Reactive Probe Labeling Protocol. Thermo Fisher Scientific - US.
- Protocol for identifying components of subcellular compartments by antibody-based in situ biotinyl
- Supporting Information Materials BSA (bovine serum albumin, ≥99%), fluorescein isothiocyanate (FITC, labeling efficiency with. The Royal Society of Chemistry.
- Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry. PubMed Central.
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- 11. scispace.com [scispace.com]
A Comparative Guide to Benzophenone-4-isothiocyanate for Photo-Crosslinking
<_ _>
In the intricate landscape of chemical biology and drug discovery, the precise identification of molecular interactions is paramount. Photo-crosslinkers serve as indispensable tools, creating covalent bonds between interacting molecules upon light activation, thereby capturing even transient associations in their native biological context. Among the diverse classes of photo-crosslinkers, benzophenones have garnered widespread use due to their unique photochemical properties. This guide provides an in-depth comparison of Benzophenone-4-isothiocyanate (BPIA), a heterobifunctional crosslinker, against other common photo-crosslinkers, offering field-proven insights and experimental guidance for researchers, scientists, and drug development professionals.
The Foundation: Understanding Photo-Crosslinking Chemistry
Photo-crosslinking agents are molecules that contain a photoreactive group. When exposed to a specific wavelength of UV light, this group transitions to a highly reactive, short-lived intermediate state capable of forming a covalent bond with a nearby molecule. The ideal photo-crosslinker exhibits high crosslinking efficiency, specificity in its reaction, and stability before photoactivation, all while being minimally perturbing to the biological system under study.
The most commonly employed classes of photo-crosslinkers include:
-
Benzophenones: Activated by UV light (typically 350-365 nm), they form a triplet diradical that preferentially abstracts hydrogen atoms from C-H bonds to form a stable C-C bond.[1][2]
-
Aryl Azides: Upon UV irradiation (typically <300 nm for simple phenyl azides), they form a highly reactive nitrene intermediate that can insert into various bonds.[3][4]
-
Diazirines: Activated at ~350-370 nm, they generate a carbene intermediate that can non-specifically insert into C-H, N-H, and O-H bonds.[2][4][5]
The BPIA Advantage: A Dual-Functionality Reagent
Benzophenone-4-isothiocyanate (C₁₄H₉NOS) is a heterobifunctional reagent that combines the photoreactive benzophenone core with a protein-reactive isothiocyanate group.[6][7][8] This dual nature is the cornerstone of its advantages.
-
The Photoreactive Engine: Benzophenone: The benzophenone moiety is the "light-activated" component. Upon excitation with UV light (λ ≈ 350-365 nm), it transitions from its ground state to a singlet state, then rapidly converts to a more stable triplet diradical state.[1][9] This triplet state is the workhorse of the crosslinking reaction, abstracting a hydrogen atom from a neighboring molecule's C-H bond to create a pair of radicals that combine to form a covalent C-C bond.[1]
-
The Targeting System: Isothiocyanate: The isothiocyanate group (-N=C=S) is a well-established amine-reactive functional group.[10][11] It efficiently reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, under mild alkaline conditions (pH 9.0-11.0) to form a highly stable thiourea bond.[12][13] This allows for the specific, covalent attachment of the benzophenone photoprobe to a protein of interest before the photo-crosslinking event.
Caption: Mechanism of BPIA action: Conjugation and Photo-Crosslinking.
Comparative Analysis: BPIA vs. Other Photo-Crosslinkers
The choice of a photo-crosslinker is critical and depends on the specific application. BPIA offers a compelling set of advantages over other common crosslinkers, particularly aryl azides and diazirines.
| Feature | Benzophenone (e.g., BPIA) | Aryl Azides | Diazirines |
| Activation Wavelength | ~350-365 nm[1][2] | <300 nm (simple), 300-460 nm (nitro)[4] | ~330-370 nm[4] |
| Reactive Intermediate | Triplet Diradical[1][9] | Nitrene[3][4] | Carbene[2][4] |
| Reaction Specificity | High: Preferentially abstracts H from C-H bonds[1][4] | Low: Inserts into C-H, N-H, O-H; reacts with double bonds[4] | Low: Highly reactive and non-selective[1] |
| Chemical Stability | High metabolic and chemical stability[1][2] | Can be unstable, especially to thiols | Generally stable, but can be less stable than benzophenones[1] |
| Reversibility of Excitation | Yes, can return to ground state if no reaction occurs[1] | No, irreversible loss of N₂ | No, irreversible loss of N₂[14] |
| Reaction with Water | Inert, not quenched by water[1][2][3] | Can react with water | Easily quenched by water, leading to low crosslink yields[2] |
| Steric Hindrance | Larger, bulkier structure[1] | Smaller than benzophenones | Smallest, nearly isosteric to a methyl group[5] |
Key Advantages of BPIA Explained:
-
Higher Specificity and Reduced Off-Target Effects: The benzophenone triplet diradical has a strong preference for abstracting hydrogen atoms from C-H bonds.[1][2] This is a significant advantage over the highly indiscriminate carbene and nitrene intermediates generated by diazirines and aryl azides, respectively, which can react with a wide array of bonds and even solvent molecules. This selectivity leads to a cleaner, more interpretable crosslinking pattern.
-
Superior Performance in Aqueous Buffers: A critical advantage of benzophenones is that their photoexcited state is not reactive with water.[1][2] In contrast, the carbene intermediates from diazirines are readily quenched by water, which can dramatically lower the overall crosslinking efficiency in biological systems.[2] This makes BPIA exceptionally well-suited for experiments conducted in aqueous buffers.
-
Increased Crosslinking Efficiency Through Reversibility: The photoexcitation of benzophenone is reversible. If the excited triplet state does not find a suitable C-H bond to react with, it can relax back to its ground state.[1][3] This allows for repeated cycles of excitation, increasing the probability of a productive crosslinking event over the irradiation period. This feature helps compensate for a generally lower quantum yield compared to diazirines.[1]
-
Greater Chemical and Metabolic Stability: Benzophenones are known for their high chemical and metabolic stability, making them robust probes for in vivo and in vitro studies.[2] The isothiocyanate group, once reacted with an amine to form a thiourea linkage, is also highly stable.[10]
-
Safer Activation Wavelength: BPIA is activated at ~365 nm, a wavelength that is less damaging to proteins and cells compared to the shorter wavelengths (<300 nm) often required for simple aryl azides.[3][5]
Experimental Workflow and Protocol
The heterobifunctional nature of BPIA lends itself to a structured, two-stage experimental design. This self-validating system ensures that the photoreactive probe is precisely positioned on the protein of interest before the crosslinking reaction is initiated.
Caption: A streamlined experimental workflow for using BPIA.
Detailed Protocol: Labeling an Antibody with BPIA and Photo-Crosslinking
This protocol provides a general framework for labeling a purified antibody ("bait") with BPIA to identify its interacting partners ("prey").
Materials:
-
Benzophenone-4-isothiocyanate (BPIA)[15]
-
Purified antibody (e.g., IgG) at 1-5 mg/mL
-
Labeling Buffer: 50 mM Sodium Carbonate/Bicarbonate buffer, pH 9.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Purification: Spin desalting column (e.g., SpinOUT™ GT-600) or dialysis cassette
-
UV Crosslinking Device (e.g., UVP CL-1000) with 365 nm bulbs[16]
-
Interaction Buffer: Phosphate-Buffered Saline (PBS) or other suitable buffer
Procedure:
Part A: Antibody Labeling with BPIA
-
Prepare BPIA Stock: Immediately before use, dissolve BPIA in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Prepare Antibody: Exchange the antibody into the Labeling Buffer (pH 9.5). The absence of primary amines (e.g., from Tris buffer) is critical.
-
Labeling Reaction:
-
Causality: A molar excess of BPIA is required to drive the reaction. A starting point is a 10- to 20-fold molar excess of BPIA to the antibody.[10] This ratio should be optimized for your specific protein.
-
Slowly add the calculated volume of BPIA stock solution to the antibody solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted BPIA. Incubate for 30 minutes at room temperature.
-
Purify Labeled Antibody:
-
Trustworthiness: This step is essential to remove free, unreacted BPIA, which could cause non-specific crosslinking and high background.
-
Equilibrate a spin desalting column with your desired Interaction Buffer (e.g., PBS).
-
Apply the quenched reaction mixture to the column and centrifuge according to the manufacturer's instructions to collect the purified, BPIA-labeled antibody.
-
Validation: Confirm successful labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~298 nm (for benzophenone).[15]
-
Part B: Photo-Crosslinking and Analysis
-
Binding Reaction: Mix the purified BPIA-labeled antibody with the cell lysate, purified protein, or other sample containing the putative interacting partners. Incubate under conditions that favor the interaction (e.g., 1 hour at 4°C).
-
Photo-Irradiation:
-
Place the sample in a suitable container (e.g., on the lid of a microcentrifuge tube to create a thin film) on ice, approximately 5 cm from the UV source.[16]
-
Causality: Performing the irradiation on ice minimizes heat-induced sample degradation and non-specific interactions.
-
Irradiate with 365 nm UV light. The optimal irradiation time can range from 10 to 60 minutes and must be determined empirically.[2][16] A time-course experiment is recommended.
-
Control: A crucial control is a sample that is not exposed to UV light. This will differentiate true photo-crosslinking from non-covalent aggregates.
-
-
Analysis:
-
Denature the samples by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Analyze the results by Coomassie staining, Western blotting (for a specific target), or by excising the higher molecular weight crosslinked band for identification by mass spectrometry.
-
Conclusion
Benzophenone-4-isothiocyanate stands out as a powerful and versatile tool in the photo-crosslinking arsenal. Its primary advantages—high specificity for C-H bonds, excellent stability, inertness to water, and a safer activation wavelength—make it a superior choice for many applications, particularly for capturing protein-protein interactions in aqueous environments. The integrated isothiocyanate group enables a robust, targeted experimental design, allowing researchers to confidently tether the photoreactive probe to a specific protein of interest before capturing its binding partners. By understanding the distinct chemical advantages and following a validated experimental workflow, researchers can effectively leverage BPIA to illuminate the complex and dynamic molecular interactions that govern biological processes.
References
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Dormán, G., & Prestwich, G. D. (2018). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. ACS Chemical Biology. Available at: [Link]
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Prestwich, G. D., Dorman, G., & Elliott, J. T. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Methods in Enzymology. Available at: [Link]
-
Nishida, M., et al. (2015). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry. Available at: [Link]
- Benzophenone-4-isothiocyanate. Smolecule.
-
Péczka, N., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Chemical Biology. Available at: [Link]
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Parker, C. G., & Pratt, M. R. (2017). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Cell Chemical Biology. Available at: [Link]
-
Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. Available at: [Link]
-
Golisade, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry. Available at: [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing. Available at: [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Available at: [Link]
- Photo-reactive Crosslinkers. TCI Chemicals.
- Application Notes and Protocols for Fluorescent Labeling of Proteins Using Isocyanate Derivatives. Benchchem.
-
Benzophenone-4-isothiocyanate | C14H9NOS | CID 11436384. PubChem. Available at: [Link]
-
BENZOPHENONE 4. Ataman Kimya. Available at: [Link]
-
Benzophenone. Wikipedia. Available at: [Link]
- A Comparative Guide to Photo-Crosslinking Reagents: Alternatives to p-Azidoacetophenone. Benchchem.
- Protein Folding. G-Biosciences.
-
Preston, G. W., & Wilson, A. J. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. Available at: [Link]
- Comparative Guide to Benzophenone Derivatives in Assay Applications: Focus on Cross-Reactivity. Benchchem.
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A Senior Application Scientist's Guide to Mass Spectrometry Validation of Protein Labeling with Benzophenone-4-isothiocyanate
In the landscape of chemical biology and proteomics, the covalent labeling of proteins is a cornerstone technique for elucidating protein-protein interactions, mapping binding sites, and developing targeted therapeutics. Benzophenone-4-isothiocyanate (BPiTC) emerges as a powerful tool in this arena, offering a dual-reactivity mechanism that combines targeted amine labeling with photo-inducible, non-specific cross-linking. However, the success of any experiment leveraging this reagent is not merely dependent on the labeling reaction itself but is critically contingent upon its rigorous validation. The assertion "my protein is labeled" must be substantiated with high-confidence, site-specific data.
This guide provides an in-depth, experience-driven comparison of BPiTC with alternative labeling reagents. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. We will dissect the entire workflow, from the initial labeling to the definitive validation by mass spectrometry (MS), ensuring that every protocol is a self-validating system.
Benzophenone-4-isothiocyanate (BPiTC): A Heterobifunctional Reagent
BPiTC is a heterobifunctional cross-linking agent, meaning it possesses two distinct reactive moieties.[1][2]
-
Isothiocyanate Group (-N=C=S): This group provides the initial anchor to the protein. It reacts specifically with primary amines, primarily the ε-amine of lysine residues and the N-terminal α-amine of the polypeptide chain, to form a stable thiourea bond.[2][3][4] This reaction is chemoselective and proceeds efficiently under slightly alkaline conditions (pH 7.5-9.0), where the amine groups are deprotonated and thus more nucleophilic.
-
Benzophenone Moiety: This is the photo-activatable workhorse of the molecule. Benzophenones are remarkably stable in ambient light but, upon excitation with UV light (typically ~350-360 nm), form a triplet ketyl biradical.[5][6][7] This highly reactive species can then abstract a hydrogen atom from a nearby C-H bond, creating a new, stable carbon-carbon covalent bond.[5][6] A key advantage of benzophenone photochemistry is its ability to react with otherwise unreactive C-H bonds, even in the presence of water, making it a "go-anywhere" cross-linker once activated.[6][8] This property is invaluable for capturing interaction partners that may lack suitably positioned nucleophilic residues.
Experimental Workflow: From Labeling to Definitive MS Validation
This section details a robust protocol for labeling a target protein with BPiTC and validating the modification using a bottom-up proteomics approach. The trustworthiness of this workflow lies in its ability to provide not just a confirmation of labeling, but the precise location of the modification.
Part I: BPiTC Labeling of Target Protein
This protocol is designed for a model protein like Bovine Serum Albumin (BSA) at a concentration of 1 mg/mL.
Materials:
-
Target Protein (e.g., BSA)
-
BPiTC (MW: 239.29 g/mol )
-
Reaction Buffer: 50 mM HEPES or Phosphate buffer, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Protocol:
-
Protein Preparation: Dissolve the target protein in the Reaction Buffer to a final concentration of 1 mg/mL. Causality: A buffer free of primary amines (like Tris) is essential to prevent the reagent from reacting with the buffer components.
-
BPiTC Stock Solution: Prepare a 10 mM stock solution of BPiTC in anhydrous DMF or DMSO. Causality: BPiTC is susceptible to hydrolysis; using an anhydrous organic solvent is critical for maintaining its reactivity.
-
Labeling Reaction: Add a 10-fold molar excess of BPiTC to the protein solution. For a 1 mg/mL BSA solution (~15 µM), this would be a final BPiTC concentration of 150 µM. Incubate the reaction for 1-2 hours at room temperature, protected from light. Causality: A molar excess ensures efficient labeling. The reaction is kept in the dark to prevent premature and uncontrolled activation of the benzophenone group.
-
Quenching (Optional): To quench any unreacted BPiTC, a small molecule with a primary amine (e.g., 50 mM Tris or Glycine) can be added for 20-30 minutes.
-
Removal of Excess Reagent: Remove unreacted BPiTC using a desalting column, exchanging the protein into a suitable buffer for storage or downstream analysis (e.g., 50 mM Ammonium Bicarbonate, pH 8.0, for MS).
Part II: Mass Spectrometry Validation
The definitive validation of labeling requires proteolytic digestion of the labeled protein followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10][11] This process identifies the specific peptide(s) carrying the BPiTC modification and pinpoints the exact amino acid residue.
Protocol:
-
SDS-PAGE Confirmation (Optional but Recommended): Run a small amount of the labeled protein on an SDS-PAGE gel. While BPiTC itself does not cause a significant mass shift, this step confirms protein integrity and concentration.
-
In-Solution or In-Gel Digestion:
-
Denaturation: Denature the protein sample (~20-50 µg) in a solution containing 8 M urea.
-
Reduction: Reduce disulfide bonds with 10 mM Dithiothreitol (DTT) at 37°C for 1 hour.
-
Alkylation: Alkylate free cysteine residues with 55 mM Iodoacetamide (IAA) in the dark at room temperature for 45 minutes. Causality: Reduction and alkylation prevent disulfide bonds from interfering with enzymatic digestion and MS analysis.
-
Digestion: Dilute the urea to <1 M and add mass spectrometry-grade trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.
-
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge (e.g., a ZipTip) to remove salts and detergents that can interfere with MS analysis.[12]
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-LC system.
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in an MS1 scan are selected for fragmentation (MS2).
-
-
Data Analysis:
-
Search the acquired MS/MS data against the sequence of the target protein using a database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).
-
Crucially, the search parameters must be configured to include a variable modification corresponding to the mass of BPiTC (239.0408 Da) on lysine (K) residues and the protein N-terminus.
-
Successful identification of a peptide with this mass shift, supported by a high-quality MS/MS spectrum showing fragment ions that localize the modification, constitutes definitive validation.
-
Comparison with Alternative Labeling Reagents
The choice of labeling reagent is dictated by the experimental goal. BPiTC is a powerful tool, but its performance is best understood in the context of alternatives.
| Feature | Benzophenone-4-isothiocyanate (BPiTC) | Diazirine-based Reagents (e.g., Sulfo-SDA) | NHS-Ester Reagents (e.g., NHS-Biotin) |
| Reactivity | Primary Amines (Lys, N-terminus) for initial attachment; Any C-H bond upon photo-activation.[2][5] | Primary Amines (Lys, N-terminus) for initial attachment; Any X-H bond (X: C, N, O, S) upon photo-activation.[13][14] | Primary Amines (Lys, N-terminus).[15] |
| Activation Method | Two-step: Chemical, then UV light (~350-360 nm).[6] | Two-step: Chemical, then UV light (~330-370 nm).[7] | One-step: Chemical (spontaneous reaction). |
| Reactive Intermediate | Triplet Ketyl Biradical.[7] | Carbene.[14][16] | N/A |
| Crosslinking Efficiency | Moderate to high; excited state is reversible, allowing for multiple chances to react.[7] | Generally high, but the highly reactive carbene can be quenched by water.[7] | N/A (not a cross-linker by itself). |
| Specificity | Initial labeling is specific to amines. Photo-crosslinking is non-specific, preferring C-H bonds.[5][8] | Initial labeling is specific to amines. Photo-crosslinking is highly non-specific.[13][14] | Highly specific to accessible primary amines. |
| Pros | Temporal control via UV activation; reacts with inert C-H bonds; relatively stable before activation.[6] | Smaller photo-reactive group than benzophenone; highly reactive carbene can capture diverse interactions.[17] | Simple, one-step reaction; no special equipment (UV lamp) needed; extensive literature. |
| Cons | Bulky benzophenone group may perturb interactions; can be less efficient than diazirines.[8] | Carbene can be quenched by water; diazirines can be less stable than benzophenones.[8] | No temporal control; only labels available primary amines, which may not be present at interaction interfaces. |
Conclusion
Validation is not an optional final step but an integral part of the experimental design for protein labeling. Benzophenone-4-isothiocyanate provides a potent method for covalently capturing molecular interactions, but its utility is only realized when the labeling event is confirmed with precision. Mass spectrometry stands as the gold standard for this validation, offering unparalleled detail by identifying the exact sites of modification. While alternatives like diazirines and NHS-esters have their own merits, the dual-action nature of BPiTC—combining specific anchoring with promiscuous, light-triggered cross-linking—offers a unique advantage for exploring the proteome. By following the robust validation workflow detailed in this guide, researchers can proceed with confidence, knowing their downstream results are built on a foundation of verified, high-quality data.
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Keough, T., et al. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. [Link]
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Furlong, M. T., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. SciSpace. [Link]
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Assessing the Specificity of Benzophenone-4-isothiocyanate Crosslinking: A Comparative Guide
In the intricate landscape of proteomics and drug discovery, the precise identification of protein-protein interactions is paramount. Chemical crosslinking serves as a powerful tool to capture these transient interactions, providing a molecular snapshot for downstream analysis. Among the diverse array of crosslinking reagents, Benzophenone-4-isothiocyanate (B4-ITC) presents a unique dual-reactivity profile, offering both targeted and photo-inducible crosslinking. This guide provides an in-depth assessment of the crosslinking specificity of B4-ITC, offering a comparative analysis with alternative reagents and presenting robust experimental protocols for validation.
The Duality of Benzophenone-4-isothiocyanate: A Tale of Two Chemistries
Benzophenone-4-isothiocyanate is a heterobifunctional crosslinker, a characteristic that underpins its utility and specificity.[1][2][3] It comprises two distinct reactive moieties:
-
An Isothiocyanate Group (-N=C=S): This group provides the initial, targeted interaction. Isothiocyanates react with primary amines, such as the N-terminus of proteins and the epsilon-amino group of lysine residues, to form stable thiourea bonds.[4][5][] This reaction is typically performed under mild alkaline conditions (pH 7.5-9.0).[5][7][8] The specificity of this initial labeling step is crucial as it tethers the benzophenone photoprobe to a defined protein of interest.
-
A Benzophenone Moiety: This group is a well-established photo-activatable crosslinker.[9][10][11][12] Upon exposure to long-wave UV light (typically 350-365 nm), the benzophenone group is excited to a triplet state, forming a highly reactive diradical.[9][13] This diradical can then abstract a hydrogen atom from a nearby C-H bond, forming a covalent crosslink with an interacting molecule.[13] A key advantage of benzophenone is its relative inertness until photoactivation, minimizing non-specific reactions in the dark.[9]
This two-step mechanism allows for a targeted photo-crosslinking approach. First, the isothiocyanate group directs the probe to a specific protein. Then, upon UV activation, the benzophenone moiety captures interacting partners in close proximity.
The Competitive Landscape: B4-ITC vs. Alternative Crosslinkers
The choice of crosslinker is a critical experimental decision. The following table provides a comparative overview of B4-ITC against other common crosslinking chemistries.
| Feature | Benzophenone-4-isothiocyanate (B4-ITC) | NHS Esters (e.g., DSS, BS3) | Maleimides (e.g., SMCC) | Diazirines (e.g., SDA) |
| Reactive Groups | Isothiocyanate & Benzophenone | N-hydroxysuccinimide | Maleimide | Diazirine |
| Target Residues | Primary amines (Lys, N-terminus) for initial conjugation; any proximal C-H bond upon photoactivation. | Primary amines (Lys, N-terminus). | Sulfhydryls (Cys). | Any proximal C-H or N-H bond upon photoactivation. |
| Activation | Chemical (pH-dependent) followed by UV light. | Chemical (pH-dependent). | Chemical (pH-dependent). | UV light. |
| Specificity | High, due to the two-step targeting and activation mechanism. | Moderate, dependent on the abundance and accessibility of primary amines. | High, due to the low abundance of cysteine residues. | Low, as it reacts indiscriminately with proximal bonds. |
| Control over Reaction | Excellent; crosslinking is initiated by light exposure.[14] | Moderate; reaction starts upon addition of the reagent. | Good; reaction is specific to sulfhydryls. | Excellent; initiated by light. |
| Potential for Off-Target Labeling | Can occur if the benzophenone moiety is sterically hindered or if irradiation times are excessive.[9] | High potential for intramolecular crosslinking and modification of non-interacting proteins with accessible lysines. | Lower potential due to the scarcity of cysteines. | High potential for non-specific labeling due to the high reactivity of the carbene intermediate.[9] |
| Ideal Applications | Mapping interaction interfaces of a known protein; capturing transient interactions. | Stabilizing known protein complexes; studying protein oligomerization. | Labeling specific cysteine residues; conjugating proteins to surfaces. | General photo-affinity labeling; identifying binding partners in complex mixtures. |
Experimental Design for Assessing B4-ITC Crosslinking Specificity
Rigorous experimental design is essential to validate the specificity of B4-ITC crosslinking and to avoid misinterpretation of results. The following workflows provide a comprehensive approach to assessing specificity.
Workflow for B4-ITC Crosslinking and Initial Assessment
This workflow outlines the fundamental steps for performing a B4-ITC crosslinking experiment and the initial analysis to confirm successful crosslinking.
Figure 2: A simplified workflow for the mass spectrometric analysis of crosslinked proteins.
-
Excision of Crosslinked Bands: Following SDS-PAGE of the crosslinked sample, excise the high molecular weight band corresponding to the crosslinked complex.
-
In-Gel Digestion: Destain the gel piece, reduce the disulfide bonds (e.g., with DTT), and alkylate the cysteines (e.g., with iodoacetamide). Digest the proteins overnight with a sequence-specific protease, most commonly trypsin.
-
Peptide Extraction: Extract the peptides from the gel piece using a series of acetonitrile and formic acid washes.
-
LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides, and the resulting fragmentation spectra are used for identification. [15]5. Data Analysis: Use specialized crosslink identification software to search the MS/MS data against a protein sequence database. This software is designed to identify spectra that correspond to two peptides linked by the B4-ITC crosslinker.
Interpreting the Data: Hallmarks of Specific Crosslinking
-
UV-Dependence: The appearance of a higher molecular weight band corresponding to the crosslinked complex should be strictly dependent on UV irradiation.
-
Competition Assays: The formation of the crosslinked complex should be reduced or eliminated by the addition of an excess of the unlabeled POI or a known binding competitor.
-
Absence of Crosslinking to Non-specific Proteins: The B4-ITC labeled POI should not crosslink to control proteins like BSA.
-
Mass Spectrometry Validation: The identification of specific crosslinked peptides between the POI and its interacting partner provides the highest level of confidence in the specificity of the interaction.
Conclusion: A Powerful Tool When Used with Precision
Benzophenone-4-isothiocyanate offers a compelling combination of targeted labeling and photo-inducible crosslinking, making it a valuable tool for dissecting protein-protein interactions. However, its successful application hinges on a thorough understanding of its chemical properties and the implementation of rigorous experimental controls. By following the comparative framework and detailed protocols outlined in this guide, researchers can confidently assess the specificity of B4-ITC crosslinking and generate high-quality, reproducible data to advance their understanding of complex biological systems.
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Evaluating the performance of Benzophenone-4-isothiocyanate in different cell types
For researchers in cell biology and drug development, the precise labeling and visualization of proteins are paramount to understanding cellular function and therapeutic intervention. The choice of a fluorescent probe is a critical decision that dictates the quality and reliability of experimental data. This guide provides an in-depth evaluation of Benzophenone-4-isothiocyanate (BP-4-ITC), a versatile molecule with dual functionality, and compares its performance with other common fluorescent labeling agents across different cell types.
Introduction to Benzophenone-4-isothiocyanate (BP-4-ITC)
Benzophenone-4-isothiocyanate (BP-4-ITC) is a unique chemical probe that combines two powerful functionalities in a single molecule.[1][2] Its benzophenone moiety acts as a photoreactive group, which upon activation with UV light, can form a covalent bond with adjacent molecules, making it an effective crosslinker.[1][2] Simultaneously, the isothiocyanate group provides a means for covalent labeling of proteins by reacting with primary amines, such as the N-terminus of a protein or the side chain of lysine residues.[3] This dual nature of BP-4-ITC opens up possibilities for not only visualizing proteins but also for studying protein-protein interactions through photo-crosslinking.
The core value of BP-4-ITC lies in its potential to serve as a tool for both fluorescence imaging and proximity-based labeling. However, its performance in biological systems, particularly in living cells, necessitates a thorough evaluation of its efficiency, specificity, and potential for inducing cellular perturbations.
Mechanism of Action: A Two-Fold Approach
The utility of BP-4-ITC stems from two distinct chemical reactions:
-
Amine-Reactive Labeling: The isothiocyanate group (-N=C=S) of BP-4-ITC readily reacts with primary amines (-NH2) on proteins under slightly alkaline conditions to form a stable thiourea bond.[3] This is a well-established method for labeling proteins with fluorescent dyes.[4][5]
-
Photoreactive Crosslinking: The benzophenone component of BP-4-ITC is photo-activatable. Upon exposure to UV light (typically around 350-360 nm), the benzophenone enters an excited triplet state, which can then abstract a hydrogen atom from a nearby amino acid residue, resulting in the formation of a covalent crosslink. This feature is particularly useful for capturing transient protein-protein interactions.
Dual functionality of BP-4-ITC.
Performance Comparison with Alternative Probes
The selection of a fluorescent probe is a trade-off between various performance parameters. Here, we compare the theoretical and reported characteristics of BP-4-ITC with widely used amine-reactive dyes like Fluorescein isothiocyanate (FITC) and the more modern Alexa Fluor dyes, as well as with succinimidyl esters, another class of amine-reactive reagents.
| Feature | Benzophenone-4-isothiocyanate (BP-4-ITC) | Fluorescein Isothiocyanate (FITC) | Alexa Fluor Dyes (e.g., Alexa Fluor 488) | Succinimidyl Esters (e.g., NHS-Fluorescein) |
| Reactivity | Reacts with primary amines to form a stable thiourea bond.[3] | Reacts with primary amines to form a thiourea bond.[4][5] | Amine-reactive versions available (succinimidyl esters or isothiocyanates). | Reacts with primary amines to form a stable amide bond.[6] |
| Photostability | Benzophenone moiety is relatively stable, but the overall photostability of the conjugate is not extensively documented. | Prone to photobleaching.[7][8] | High photostability.[7][8] | Photostability depends on the conjugated fluorophore. |
| Brightness (Quantum Yield) | Fluorescent properties are not well characterized. The benzophenone structure itself has low intrinsic fluorescence. | High initial quantum yield, but susceptible to pH changes and quenching.[9] | High and stable quantum yield across a range of pH values.[9] | Brightness depends on the specific fluorophore. |
| Cytotoxicity | Isothiocyanates, in general, can exhibit cytotoxicity at higher concentrations.[10][11] Specific data for BP-4-ITC is limited. | Generally low cytotoxicity at working concentrations. | Low cytotoxicity. | Generally low cytotoxicity. |
| Unique Feature | Photoreactive crosslinking capability.[1][2] | Well-established, cost-effective. | Superior photostability and brightness.[7][8] | Forms a highly stable amide bond.[6] |
| Cell Permeability | Likely cell-impermeable, suitable for labeling cell surface proteins unless the cell membrane is permeabilized. | Cell-impermeable. | Generally cell-impermeable. | Generally cell-impermeable. |
Experimental Protocols
The successful application of BP-4-ITC requires careful optimization of the labeling protocol for each cell type. Below are detailed, generalized protocols for labeling adherent (HeLa), suspension (Jurkat), and primary cells (neurons).
General Considerations
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris) as they will compete with the protein for reaction with the isothiocyanate. Phosphate-buffered saline (PBS) or bicarbonate buffer (pH 8.0-9.0) are suitable choices.[3]
-
Reagent Preparation: BP-4-ITC is moisture-sensitive. It should be dissolved in anhydrous dimethyl sulfoxide (DMSO) immediately before use.
-
Light Protection: All steps involving the fluorescent probe should be carried out in the dark or under dim light to prevent premature photobleaching or photoactivation.
Protocol for Labeling Surface Proteins on Adherent Cells (e.g., HeLa)
Workflow for labeling adherent cells.
-
Cell Preparation: Culture HeLa cells on glass-bottom dishes or coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed, sterile PBS (pH 8.0) to remove any residual media containing amines.
-
Labeling: Prepare a working solution of BP-4-ITC in PBS (pH 8.0) at a final concentration of 10-100 µg/mL. The optimal concentration should be determined empirically. Incubate the cells with the labeling solution for 1 hour at 4°C to minimize internalization of the probe.
-
Washing and Quenching: Aspirate the labeling solution and wash the cells three times with cold PBS. To quench any unreacted BP-4-ITC, incubate the cells with a buffer containing a primary amine (e.g., 50 mM Tris-HCl, pH 8.0) for 10 minutes.
-
Imaging or Crosslinking: After a final wash with PBS, the cells are ready for imaging. For photo-crosslinking studies, expose the cells to UV light (350-360 nm) for a predetermined duration.
Protocol for Labeling Suspension Cells (e.g., Jurkat)
-
Cell Preparation: Harvest Jurkat cells by centrifugation (300 x g for 5 minutes) and wash twice with sterile PBS (pH 8.0).
-
Labeling: Resuspend the cell pellet in a solution of BP-4-ITC in PBS (pH 8.0) at a concentration of 10-100 µg/mL. Incubate for 1 hour at 4°C with gentle agitation.
-
Washing and Quenching: Pellet the cells by centrifugation and wash three times with cold PBS. Resuspend the cells in a quenching buffer (e.g., 50 mM Tris-HCl, pH 8.0) for 10 minutes.
-
Final Preparation: Centrifuge the cells one last time and resuspend in an appropriate buffer for analysis by flow cytometry or for imaging.
Considerations for Labeling Primary Neurons
Labeling primary neurons presents unique challenges due to their delicate nature and complex morphology.[12]
-
Toxicity: Primary neurons are particularly sensitive to chemical treatments. It is crucial to use the lowest effective concentration of BP-4-ITC and to minimize the incubation time. A thorough toxicity assessment is recommended.
-
Labeling Efficiency: The density of targetable amines on the neuronal surface may be lower compared to cancer cell lines. Optimization of the labeling conditions is critical.
-
Phototoxicity: Neurons are susceptible to phototoxicity, especially during live-cell imaging. Use the lowest possible excitation light intensity and exposure times.
Data Interpretation and Causality
When evaluating the performance of BP-4-ITC, it is essential to consider the following:
-
Labeling Specificity: The isothiocyanate group will react with all accessible primary amines. Therefore, the labeling will not be specific to a single protein unless that protein is the overwhelmingly abundant species on the cell surface or if the labeling is directed by other means. The photoreactive crosslinking, however, is proximity-dependent and can provide information about near-neighbor interactions.
-
Cytotoxicity Assessment: It is imperative to perform viability assays (e.g., Trypan Blue exclusion, MTT assay) to ensure that the labeling procedure does not adversely affect the cells. Studies have shown that some isothiocyanates can induce apoptosis in cell lines like Jurkat and HL-60.[10][11]
-
Photostability and Brightness: The fluorescent properties of the BP-4-ITC conjugate should be characterized. The stability of the thiourea linkage is generally good, but the overall photostability will depend on the entire molecule's structure.[4] Compared to FITC, Alexa Fluor dyes offer significantly better photostability and are less sensitive to environmental factors like pH.[7][8]
Conclusion and Future Perspectives
Benzophenone-4-isothiocyanate is a promising tool for researchers interested in both visualizing and crosslinking proteins in cellular systems. Its dual functionality offers a unique advantage for studying protein interactions in their native environment. However, its performance is highly dependent on the specific application and cell type.
For applications requiring high photostability and brightness, well-characterized probes like the Alexa Fluor series may be a more suitable choice.[7][8] For researchers specifically interested in photo-crosslinking, BP-4-ITC provides a convenient method for introducing a photoreactive group onto proteins.
Future studies should focus on a more detailed characterization of the photophysical properties of BP-4-ITC-protein conjugates and a systematic evaluation of its cytotoxicity and labeling efficiency in a wider range of cell types, including primary cells. Such data will be invaluable for researchers to make informed decisions when selecting the optimal fluorescent probe for their specific experimental needs.
References
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Banks, P. R., & Paquette, D. M. (1995). Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis. Bioconjugate chemistry, 6(4), 447–458. [Link]
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Banks, P. R., & Paquette, D. M. (1995). Comparison of Three Common Amine Reactive Fluorescent Probes Used for Conjugation to Biomolecules by Capillary Zone Electrophore. Bioconjugate Chemistry, 6(4), 447-458. [Link]
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Gamet-Payrastre, L., Li, P., Lumeau, S., Cassar, G., Dupont, M. A., Chevolleau, S., Gasc, N., Tulliez, J., & Terce, F. (2005). Isothiocyanates Induce Cell Cycle Arrest, Apoptosis and Mitochondrial Potential Depolarization in HL-60 and Multidrug-resistant. Anticancer Research, 25(5), 3375–3386. [Link]
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Hu, R., & Khor, T. O. (2004). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Cancer letters, 214(1), 1–10. [Link]
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Mahmoudian, J., Hadavi, R., Jeddi-Tehrani, M., Mahmoudi, A. R., Bayat, A. A., Shaban, E., ... & Ghods, R. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568-and Fluorescein Isothiocyanate-conjugated Antibody. Cell Journal (Yakhteh), 13(3), 169. [Link]
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Optical Filter. (2023). Is Alexa Fluor 488 or FITC Good for Apoptosis Study? [Link]
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Telford, W. G., Komoriya, A., & Packard, B. Z. (2003). Fluorescent DNA hybridization probe preparation using amine modification and reactive dye coupling. BioTechniques, 34(1), 132-141. [Link]
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Cole, P. A., & coworkers. (2018). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. bioRxiv. [Link]
- Fimognari, C., Nusse, M., Cesari, R., Iori, R., Cantelli-Forti, G., & Hrelia, P. (2004). Growth inhibition, cell-cycle arrest and apoptosis in human T-cell leukemia by the isothiocyanate sulforaphane. Carcinogenesis, 25(4), 581-589.
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Griffin, C. W., Carski, T. R., & Warner, G. S. (1961). Labeling procedures employing crystalline fluorescein isothiocyanate. Journal of bacteriology, 82(4), 534–537. [Link]
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Ramdzan, S. N., & Abdullah, S. (2018). Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells. Nutrients, 10(6), 718. [Link]
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Flow Cytometry. (2023). Comparison between photostability of Alexa Fluor 448 and Alexa Fluor 647 with conventional dyes FITC. [Link]
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ResearchGate. (n.d.). Comparison of the fl uorescence of FITC- and Alexa Fluor 568- conjugated ANM using ICC staining of bovine sertoli cells. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Comparison of the fluorescence of FITC- and Alexa Fluor 568- conjugated... Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). What is the most fluorescent amine reacting dye?. Retrieved January 21, 2026, from [Link]
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Nikić, I., & Lemke, E. A. (2022). Minimal genetically encoded tags for fluorescent protein labeling in living neurons. Nature communications, 13(1), 1-13. [Link]
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Sann, S., & De Paola, V. (2023). Label-Free Long-Term Methods for Live Cell Imaging of Neurons: New Opportunities. Cells, 12(6), 929. [Link]
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Nikić, I., & Lemke, E. A. (2021). Minimal genetically encoded tags for fluorescent protein labeling in living neurons. bioRxiv. [Link]
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Ho, J., & Lin, Y. (2016). Labeling proteins inside living cells using external fluorophores for microscopy. eLife, 5, e20378. [Link]
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Livet, J., Weissman, T. A., Kang, H., Draft, R. W., Lu, J., Bennis, R. A., ... & Lichtman, J. W. (2018). Bright multicolor labeling of neuronal circuits with fluorescent proteins and chemical tags. Nature, 563(7732), 519-524. [Link]
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Feng, R., Li, Y., & Shen, Y. (2022). A Bright, Nontoxic, and Non-aggregating red Fluorescent Protein for Long-Term Labeling of Fine Structures in Neurons. Frontiers in molecular neuroscience, 15, 898687. [Link]
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Bruggeman, E., & Körbel, M. (2024). Live-cell imaging of the plasma membrane of Jurkat T cells. Protocols.io. [Link]
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Yang, Y., Song, Y., & Chen, X. (2015). Rapid labeling of intracellular His-tagged proteins in living cells. Proceedings of the National Academy of Sciences, 112(8), 2444-2448. [Link]
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PubChem. (n.d.). Benzophenone-4-isothiocyanate. Retrieved January 21, 2026, from [Link]
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Bruker Cellular Analysis. (n.d.). Single-Cell Intracellular Proteome: HeLa Cell Protocol. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). Benzophenone-4-isothiocyanate. Retrieved January 21, 2026, from [Link]
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Zhang, J. F., & Wang, Y. (2020). Incorporating Thiourea into Fluorescent Probes: A Reliable Strategy for Mitochondrion-Targeted Imaging and Superoxide Anion Tracking in Living Cells. Analytical chemistry, 92(3), 2824–2829. [Link]
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Kim, S. K., & Yoon, J. (2006). Thiourea-based molecular clips for fluorescent discrimination of isomeric dicarboxylates. Tetrahedron Letters, 47(26), 4443-4446. [Link]
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Valderrey, V., Gawlitza, K., & Rurack, K. (2022). Thiourea‐and Amino‐Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red‐Emitting Probe Monomers for. Chemistry–A European Journal, 28(22), e202104332. [Link]
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ibidi. (2021). Protocol for Live Cell Imaging of the Immune Synapse. [Link]
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Valderrey, V., Gawlitza, K., & Rurack, K. (2022). Thiourea-and Amino-Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red-Emitting Probe Monomers for Imprinted Polymer Layers Targeting Carboxylate-Containing Antibiotics. Chemistry–A European Journal, 28(22), e202104332. [Link]
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ResearchGate. (n.d.). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Retrieved January 21, 2026, from [Link]
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Spitaler, M. (2016). Microscopy: Raji – Jurkat conjugates (protocol to image a fluorescent protein in Jurkat cells on a confocal microscope) A) Liv. [Link]
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Dalton Research Molecules. (n.d.). Benzophenone-4-isothiocyanate. Retrieved January 21, 2026, from [Link]
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MDPI. (n.d.). Fluorescent Nanoporous Gene Drugs with Fenton-like Catalysis Vector Research. Retrieved January 21, 2026, from [Link]
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Safety Operating Guide
Navigating the Disposal of Benzophenone-4-isothiocyanate: A Guide for Laboratory Professionals
In the dynamic landscape of research and drug development, the safe handling and disposal of reactive chemical compounds is paramount. Benzophenone-4-isothiocyanate, a valuable photoreactive crosslinker, demands meticulous disposal procedures due to its inherent hazardous properties. This guide provides a comprehensive, step-by-step approach to the proper disposal of Benzophenone-4-isothiocyanate, ensuring the safety of laboratory personnel and adherence to regulatory standards. Our focus is to empower researchers with the knowledge to manage this chemical waste stream responsibly, grounded in scientific principles and established safety protocols.
Understanding the Hazard: The Chemical Profile of Benzophenone-4-isothiocyanate
Benzophenone-4-isothiocyanate (CAS No. 26328-59-6) is classified as a corrosive solid. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it falls under the hazard class "Skin Corrosion 1B," with the hazard statement H314: "Causes severe skin burns and eye damage." This classification underscores the critical need for appropriate personal protective equipment (PPE) and careful handling to prevent contact.
The hazardous nature of this compound is primarily attributed to the isothiocyanate functional group (-N=C=S). This group is highly electrophilic, meaning it readily reacts with nucleophiles, including water and the functional groups found in biological molecules like proteins. This reactivity is the basis for its utility as a crosslinker but also the source of its corrosive properties.
| Property | Value | Source |
| CAS Number | 26328-59-6 | |
| GHS Classification | Skin Corrosion, Category 1B | |
| Hazard Statement | H314: Causes severe skin burns and eye damage | |
| Signal Word | Danger |
Core Directive: The Primary Disposal Pathway
The universally accepted and mandated procedure for the disposal of Benzophenone-4-isothiocyanate is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established stringent regulations for the management of hazardous waste to protect human health and the environment. These regulations govern the entire lifecycle of a hazardous chemical, from "cradle to grave," including its final disposal.
Step-by-Step Disposal Protocol:
-
Segregation and Containment:
-
All waste Benzophenone-4-isothiocyanate, including pure compound, contaminated consumables (e.g., weigh boats, pipette tips), and personal protective equipment (PPE), must be collected in a designated, compatible hazardous waste container.
-
The container must be made of a material that will not react with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
Do not mix Benzophenone-4-isothiocyanate waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled as hazardous waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Benzophenone-4-isothiocyanate"
-
The associated hazards (e.g., "Corrosive")
-
The date of accumulation (the date the first piece of waste was added to the container)
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from incompatible materials, and under the control of laboratory personnel.
-
Ensure the storage area is secure to prevent unauthorized access.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover to the waste management professionals.
-
The Perils of In-Lab Neutralization: A Critical Warning
While the isothiocyanate group can be chemically deactivated through reactions with nucleophiles, attempting to neutralize Benzophenone-4-isothiocyanate in the laboratory without a validated and safe protocol is strongly discouraged. A critical and potentially fatal hazard exists when isothiocyanates are mixed with sodium hypochlorite (bleach).
WARNING: The reaction of isothiocyanate-containing compounds with bleach can generate highly toxic gases, including hydrogen cyanide. This reaction poses a severe inhalation hazard and must be avoided.
Due to the corrosive nature of Benzophenone-4-isothiocyanate and the potential for dangerous side reactions, in-lab deactivation should not be attempted. The risk of incomplete reaction, the generation of other hazardous byproducts, and the potential for exposure far outweigh any perceived benefits. The safest and most compliant method is to entrust the disposal to trained professionals.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent the spread of contamination.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Situation: From a safe distance, assess the extent of the spill. For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.
-
Don Appropriate PPE: Before attempting to clean a small, manageable spill, don the following PPE:
-
Chemical splash goggles and a face shield
-
A lab coat and a chemically resistant apron
-
Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene)
-
-
Contain the Spill:
-
For solid spills, carefully cover the area with an inert absorbent material, such as sand or vermiculite. Avoid raising dust.
-
-
Clean-Up:
-
Gently sweep the absorbent material and the spilled solid into a designated hazardous waste container.
-
Use a dustpan and brush designated for hazardous waste cleanup. Do not use a standard broom, as this can aerosolize the powder.
-
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with a mild soap and water solution.
-
Rinse the area with clean water.
-
All cleaning materials (cloths, wipes) must be disposed of as hazardous waste.
-
-
Dispose of Waste:
-
Seal the hazardous waste container containing the spilled material and all cleanup debris.
-
Label it appropriately and arrange for disposal through your EHS department.
-
-
Report the Incident: Report the spill to your supervisor and EHS department, as per your institution's policy.
The following diagram illustrates the decision-making process for the proper disposal of Benzophenone-4-isothiocyanate.
Caption: Decision workflow for the routine disposal and spill management of Benzophenone-4-isothiocyanate.
Conclusion: Prioritizing Safety and Compliance
The responsible management of hazardous chemical waste is a cornerstone of laboratory safety. For Benzophenone-4-isothiocyanate, its corrosive nature dictates a disposal protocol that prioritizes containment and professional management. Adherence to the procedures outlined in this guide will not only ensure compliance with federal and local regulations but also foster a culture of safety within your research environment. Always consult your institution's specific Environmental Health and Safety guidelines and when in doubt, seek their expert advice.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste.[Link]
-
Occupational Safety and Health Administration. Hazardous Waste Operations and Emergency Response (HAZWOPER).[Link]
- Lin, Y. S., et al. (2013). Measuring toxic gases generated from reaction of guanidine isothiocyanate-containing reagents with bleach. Journal of Occupational and Environmental Hygiene, 10(12), D151-D156.
A Comprehensive Guide to the Safe Handling of Benzophenone-4-isothiocyanate
Navigating the complexities of novel chemical reagents is a cornerstone of innovative research. Benzophenone-4-isothiocyanate, a bifunctional molecule combining a photoreactive benzophenone core with a reactive isothiocyanate group, offers unique potential in cross-linking and bioconjugation applications. However, its dual reactivity necessitates a thorough understanding and implementation of stringent safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of Benzophenone-4-isothiocyanate, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Understanding the Inherent Risks of Benzophenone-4-isothiocyanate
Due to a lack of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for Benzophenone-4-isothiocyanate, a conservative approach to safety is paramount. By analyzing the known hazards of its constituent functional groups—benzophenones and isothiocyanates—we can construct a robust safety profile.
The isothiocyanate group (-N=C=S) is highly reactive towards nucleophiles and is the primary driver of the compound's acute hazards. Isothiocyanates are known to be potent irritants and sensitizers. The primary hazards of Benzophenone-4-isothiocyanate are summarized below:
| Hazard Classification | Description | Rationale |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | The electrophilic nature of the isothiocyanate group allows it to react readily with amine and thiol groups in skin proteins, leading to cellular damage and an inflammatory response. |
| Serious Eye Damage/Irritation | Causes serious eye damage. | Direct contact with the powder or vapors can lead to severe irritation and potentially irreversible damage to the cornea due to the compound's reactivity. |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Isothiocyanates are known respiratory sensitizers. Inhalation of dust particles can lead to an allergic-type response in susceptible individuals. |
| Skin Sensitization | May cause an allergic skin reaction. | Repeated skin contact can lead to sensitization, where subsequent exposures, even to minute quantities, can trigger a significant allergic reaction. |
| Acute Toxicity (Inhalation) | Toxic if inhaled. | While specific data for this compound is lacking, many isothiocyanates are toxic upon inhalation, causing irritation to the respiratory tract. |
The benzophenone moiety, while less acutely hazardous, is a known photoreactive agent. Upon exposure to UV light, it can generate reactive species. While this property is harnessed for experimental purposes, it also underscores the need for controlled light exposure during handling and storage.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
Given the significant hazards, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling Benzophenone-4-isothiocyanate.
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields AND a full-face shield. | Protects against splashes of solutions and airborne powder, preventing severe eye damage. |
| Skin Protection | - Gloves: Nitrile or neoprene gloves (double-gloving is recommended). Ensure gloves are changed frequently and immediately if contaminated.- Lab Coat: A flame-resistant lab coat with tight-fitting cuffs.- Clothing: Long pants and closed-toe shoes are mandatory. | Prevents skin contact, which can cause severe burns and allergic sensitization. The use of double gloves provides an extra layer of protection against potential tears or rapid permeation. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a P100 (or equivalent) particulate filter is required when handling the powder outside of a certified chemical fume hood. For handling larger quantities or when generating aerosols, a full-face respirator with combination organic vapor/particulate cartridges may be necessary. | Protects against the inhalation of the toxic and sensitizing powder. |
Causality in PPE Selection: The choice of nitrile or neoprene gloves is based on their general resistance to a broad range of chemicals. However, for prolonged or high-exposure tasks, it is crucial to consult a glove compatibility chart specific to isothiocyanates. The requirement for a P100 filter is to ensure the capture of fine powder particles, which are easily aerosolized.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic workflow is essential to minimize exposure and ensure safety from the moment the compound is received until its waste is properly disposed of.
Experimental Workflow: From Weighing to Reaction Quenching
The following diagram outlines a safe and efficient workflow for a typical laboratory procedure involving Benzophenone-4-isothiocyanate, such as preparing a stock solution for a bioconjugation experiment.
Caption: A typical laboratory workflow for handling Benzophenone-4-isothiocyanate.
Detailed Protocol: Preparation of a 10 mM Stock Solution in Anhydrous DMF
This protocol provides a step-by-step guide for safely weighing and dissolving Benzophenone-4-isothiocyanate powder.
-
Preparation:
-
Thoroughly review the safety information in this guide and any available institutional Standard Operating Procedures (SOPs).
-
Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as outlined in the table above.
-
Gather all necessary equipment: analytical balance, anti-static weigh boat, spatula, a vial with a PTFE-lined cap, anhydrous dimethylformamide (DMF), and pipettes.
-
-
Weighing (inside the chemical fume hood):
-
Place the analytical balance inside the fume hood if possible. If not, place it as close as possible to the hood opening to minimize travel distance.
-
Place an anti-static weigh boat on the balance and tare it.
-
Carefully use a clean spatula to transfer the desired amount of Benzophenone-4-isothiocyanate powder to the weigh boat. Avoid creating dust by moving slowly and deliberately.
-
Once the target weight is achieved, record the exact mass.
-
-
Dissolution:
-
Carefully transfer the powder from the weigh boat into the pre-labeled vial. A funnel may be used to prevent spillage.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMF to the vial.
-
Cap the vial securely and gently swirl or vortex until the powder is completely dissolved. Avoid sonication, which can generate aerosols if the vial is not properly sealed.
-
-
Storage:
-
Store the stock solution at -20°C, protected from light and moisture. The isothiocyanate group is susceptible to hydrolysis.
-
Emergency Procedures: Be Prepared
Accidents can happen, and a rapid, informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Spill:
-
For a small spill, ensure proper PPE is worn. Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material into a designated hazardous waste container. Do not use water to clean up the spill, as this can cause the isothiocyanate to hydrolyze.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
-
Disposal Plan: Responsible Stewardship
All materials contaminated with Benzophenone-4-isothiocyanate must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, pipette tips, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused stock solutions and reaction mixtures containing Benzophenone-4-isothiocyanate should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Decontamination: Glassware should be decontaminated by rinsing with a suitable organic solvent to remove the compound, followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.
All waste must be disposed of through your institution's licensed hazardous waste disposal program.
The Chemistry Behind the Precautions
Understanding the reactivity of Benzophenone-4-isothiocyanate is key to appreciating the necessity of these stringent safety measures.
Caption: Reactivity pathways of Benzophenone-4-isothiocyanate.
The isothiocyanate group is highly electrophilic, making it susceptible to nucleophilic attack by amines and thiols, the very functional groups present in biological macromolecules. This reactivity is what makes it a useful tool for bioconjugation, but it is also the source of its hazardous properties. The photoreactive benzophenone group, upon absorption of UV light, can enter an excited triplet state, enabling it to abstract hydrogen atoms from nearby C-H bonds, leading to the formation of covalent cross-links.
By adhering to the comprehensive safety protocols outlined in this guide, researchers can confidently and safely harness the unique chemical properties of Benzophenone-4-isothiocyanate to advance their scientific discoveries.
References
-
MSDS Online. Benzophenone 4 Material Safety Data Sheet. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Allyl isothiocyanate, 94%. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - sec-Butyl isothiocyanate. Available from: [Link]
-
PubChem. Benzophenone-4-isothiocyanate. Available from: [Link]
-
LookChem. Benzophenone-4 Safety Data Sheet. Available from: [Link]
-
Carl Roth. Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH) - Benzophenone-4. Available from: [Link]
-
PubChem. Benzophenone-4-isothiocyanate - GHS Classification. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
